Iodosyl
Description
Structure
2D Structure
Properties
Molecular Formula |
IO |
|---|---|
Molecular Weight |
142.904 g/mol |
InChI |
InChI=1S/IO/c1-2 |
InChI Key |
AFSVSXMRDKPOEW-UHFFFAOYSA-N |
SMILES |
[O]I |
Canonical SMILES |
[O]I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding of Iodosylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodosylbenzene (C₆H₅IO), a hypervalent iodine(III) compound, is a valuable oxo-transfer reagent in organic synthesis. Despite its deceptively simple empirical formula, iodosylbenzene possesses a complex polymeric structure and unique bonding characteristics that are crucial to its reactivity. This guide provides a comprehensive overview of the structure and bonding of iodosylbenzene, supported by quantitative data, detailed experimental protocols, and visual representations to facilitate a deeper understanding for researchers in chemistry and drug development.
Molecular Structure: A Polymeric Assembly
Contrary to a simple monomeric representation, iodosylbenzene exists in the solid state as a polymeric chain, a fact supported by its low solubility in most organic solvents and spectroscopic data.[1] The polymeric structure consists of repeating iodosylbenzene units linked by intermolecular interactions, forming –I–O–I–O– chains.[1] This association is a result of interactions between the iodine and oxygen atoms of adjacent molecules.[2]
Theoretical studies and experimental evidence from X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) analysis have been pivotal in elucidating this structure.[1][3] The geometry around the iodine(III) center is T-shaped, a common feature for hypervalent iodine compounds.[1][3]
While the parent iodosylbenzene is polymeric, sterically hindered derivatives can exist as monomers. A notable example is 2-(tert-butylsulfonyl)iodosylbenzene, which has been characterized by X-ray crystallography, providing valuable insight into the fundamental bonding parameters of a monomeric iodosylarene.[1]
The Nature of the Iodine-Oxygen Bond
A key aspect of iodosylbenzene's electronic structure is the nature of the iodine-oxygen bond. Theoretical studies have concluded that the I-O bond is best described as a single dative sigma bond (I⁺-O⁻), rather than a double bond (I=O).[1] This understanding is crucial for rationalizing the reactivity of iodosylbenzene as an electrophilic oxygen transfer agent.
Quantitative Structural Data
The structural parameters for both polymeric iodosylbenzene and a monomeric derivative have been determined through various experimental techniques. These are summarized in the table below for comparative analysis.
| Parameter | Polymeric Iodosylbenzene (from EXAFS) | 2-(tert-butylsulfonyl)iodosylbenzene (Monomer) |
| I-O Bond Length (Å) | 2.04 (intramolecular)[3] | 1.848[1] |
| I···O Bond Length (Å) | 2.377 (intermolecular)[3] | - |
| C-I Bond Length (Å) | - | 2.128[1] |
| C-I-O Bond Angle (°) | ~90[4] | 94.78[1] |
| I-O-I Bond Angle (°) | 114[3] | - |
Experimental Protocols for Characterization
The elucidation of iodosylbenzene's structure relies on a combination of synthetic and analytical techniques.
Synthesis of Iodosylbenzene
The most common laboratory preparation of iodosylbenzene involves a two-step process starting from iodobenzene.[1]
Step 1: Oxidation of Iodobenzene to Iodosylbenzene Diacetate
-
Reaction: C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]
-
Procedure: To a solution of iodobenzene in glacial acetic acid, peracetic acid is added dropwise while maintaining the temperature below 40°C. The mixture is stirred until the reaction is complete. The product, iodosylbenzene diacetate, is then precipitated by the addition of water and collected by filtration.
Step 2: Hydrolysis of Iodosylbenzene Diacetate
-
Reaction: C₆H₅I(O₂CCH₃)₂ + 2NaOH → C₆H₅IO + 2CH₃CO₂Na + H₂O[1]
-
Procedure: The prepared iodosylbenzene diacetate is suspended in an aqueous solution of sodium hydroxide. The mixture is stirred vigorously until the hydrolysis is complete, resulting in the formation of iodosylbenzene as a solid precipitate. The product is then collected by filtration, washed with water to remove any remaining salts, and dried.[5]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline compounds. While obtaining suitable crystals of polymeric iodosylbenzene is challenging due to its amorphous nature, this technique has been successfully applied to monomeric derivatives like 2-(tert-butylsulfonyl)iodosylbenzene, providing accurate bond lengths and angles.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful technique for probing the local atomic environment of a specific element, in this case, iodine. It does not require single crystals and can provide information about the number, type, and distance of neighboring atoms. EXAFS studies on iodosylbenzene have been instrumental in confirming its polymeric nature and determining the intra- and intermolecular I-O distances.[3]
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. The frequencies of these vibrations are sensitive to the strength and nature of chemical bonds. The absence of a characteristic I=O double bond stretching frequency in the vibrational spectra of iodosylbenzene further supports the single dative bond model.
Visualizing Structure and Synthesis
Synthesis Pathway of Iodosylbenzene
References
- 1. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 2. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. staff.buffalostate.edu [staff.buffalostate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of Iodosylbenzene from Iodobenzene Diacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of iodosylbenzene from iodobenzene diacetate. The information compiled herein is intended to furnish researchers and professionals in the fields of chemistry and drug development with a detailed protocol, quantitative data, and a clear understanding of the reaction pathway.
Reaction Overview
The synthesis of iodosylbenzene from iodobenzene diacetate is a straightforward and efficient method that proceeds via the alkaline hydrolysis of the diacetate.[1][2] This reaction is a common laboratory procedure for obtaining iodosylbenzene, a versatile oxidizing agent in organic synthesis.[2][3] The overall chemical transformation is depicted in the following equation:
C₆H₅I(O₂CCH₃)₂ + 2 NaOH → C₆H₅IO + 2 CH₃CO₂Na + H₂O
Iodosylbenzene is a polymeric solid, consisting of –I–O–I–O– chains, which accounts for its low solubility in many common solvents.[4] Caution should be exercised when handling iodosylbenzene, as it is reported to explode if heated to its melting point of 210°C.[1]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of iodosylbenzene from iodobenzene diacetate, based on a typical laboratory-scale preparation.[1]
| Parameter | Value | Reference |
| Starting Material | ||
| Iodobenzene diacetate | 32.2 g (0.10 mole) | [1] |
| Reagent | ||
| 3N Sodium Hydroxide | 150 mL | [1] |
| Product | ||
| Iodosylbenzene | ||
| Theoretical Yield | 22.0 g | Calculated |
| Actual Yield | 18.7–20.5 g | [1] |
| Percent Yield | 85–93% | [1] |
| Melting Point | 210°C (explodes) | [1] |
| Purity (by iodometric titration) | >99% | [1] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of iodosylbenzene from iodobenzene diacetate, as adapted from established literature procedures.[1]
Materials:
-
Iodobenzene diacetate (finely ground)
-
3N Sodium hydroxide solution
-
Deionized water
-
Chloroform
Equipment:
-
250 mL beaker
-
Stirring rod or spatula
-
Büchner funnel and filter flask
-
Suction filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL beaker, place 32.2 g (0.10 mole) of finely ground iodosylbenzene diacetate.
-
Hydrolysis: While stirring vigorously, add 150 mL of 3N sodium hydroxide solution to the beaker over a period of 5 minutes. Lumps of solid will form.
-
Trituration and Reaction Time: Continue to stir and triturate the solid lumps with a stirring rod or spatula for 15 minutes. Allow the reaction mixture to stand for an additional 45 minutes to ensure the completion of the reaction.
-
Initial Washing: Add 100 mL of water to the mixture and stir vigorously. Collect the crude, solid iodosylbenzene on a Büchner funnel.
-
Purification by Washing: Return the wet solid to the beaker and triturate it with 200 mL of water. Collect the solid again on the Büchner funnel and wash it with an additional 200 mL of water. Continue to apply suction to dry the solid.
-
Final Purification: For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.
-
Isolation and Drying: Separate the purified iodosylbenzene by filtration and allow it to air-dry. The expected yield is between 18.7–20.5 g (85–93%).
Note on Purity: The purity of the final iodosylbenzene product is dependent on the purity of the starting iodobenzene diacetate.[1] Iodometric titration can be used to confirm the purity of the product.[1]
Reaction Pathway Diagram
The following diagram illustrates the straightforward conversion of iodobenzene diacetate to iodosylbenzene through alkaline hydrolysis.
Caption: Reaction scheme for the synthesis of iodosylbenzene.
References
An In-depth Technical Guide to the Laboratory Preparation of Iodosylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed protocol for the synthesis of iodosylbenzene (C₆H₅IO), a pivotal hypervalent iodine reagent in modern organic chemistry. Iodosylbenzene serves as a powerful and selective oxygen-transfer agent, finding extensive application in catalytic oxygenation reactions and the synthesis of complex molecules. The procedure outlined is a well-established, two-step process commencing from iodobenzene, proceeding through an isolable (diacetoxyiodo)benzene intermediate.
Synthesis Overview
The preparation of iodosylbenzene is most reliably achieved via a two-stage synthetic route:
-
Oxidation: Iodobenzene is first oxidized to (diacetoxyiodo)benzene, also known as iodobenzene diacetate (PIDA), using peracetic acid.
-
Hydrolysis: The stable and easily purified (diacetoxyiodo)benzene is then hydrolyzed under basic conditions to yield the final product, iodosylbenzene.
This method is preferred due to the stability of the diacetate intermediate and the high overall yield and purity of the final product.[1]
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of Iodosylbenzene from Iodobenzene.
Part A: Preparation of (Diacetoxyiodo)benzene
This initial step involves the oxidation of iodobenzene. The procedure described here is adapted from Organic Syntheses, known for its reliability and high yield.[2]
Reaction: C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[3]
Experimental Protocol
-
Setup: Equip a 200-mL beaker with a magnetic stirrer and place it in a water bath.
-
Charging Reactor: Charge the beaker with 20.4 g (0.10 mole) of iodobenzene.
-
Temperature Control: Maintain the water bath temperature at 30°C. Exceeding this temperature can lead to the formation of iodoxybenzene by-products.[2]
-
Reagent Addition: Add 36 g (31 mL, approx. 0.24 mole) of commercial 40% peracetic acid dropwise to the well-stirred iodobenzene over a period of 30-40 minutes.
-
CAUTION: Peracetic acid is a strong oxidizer and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). Reactions involving peracids should be run behind a safety shield.[2]
-
-
Reaction: Continue stirring for an additional 20 minutes at 30°C. The mixture will form a homogeneous yellow solution, and crystallization of the product may commence.[2]
-
Crystallization: Chill the beaker in an ice bath for 1 hour to ensure complete crystallization.
-
Isolation: Collect the crystalline product on a Büchner funnel and wash with three 20-mL portions of cold water.
-
Drying: Dry the product on the funnel with suction for 30 minutes, followed by overnight drying in a vacuum desiccator containing a desiccant (e.g., calcium chloride).
Data Presentation: (Diacetoxyiodo)benzene Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Iodobenzene | 20.4 g (0.10 mol) | [2] |
| 40% Peracetic Acid | 36 g (0.24 mol) | [2] |
| Reaction Conditions | ||
| Temperature | 30°C | [2] |
| Addition Time | 30-40 minutes | [2] |
| Reaction Time | 20 minutes post-addition | [2] |
| Product | ||
| Appearance | White crystalline solid | [4] |
| Yield | 26.7–29.3 g (83–91%) | [2] |
| Melting Point | 158–159°C (with decomposition) | [2] |
| Purity (by titration) | 97-98% (can be >99% after recrystallization) | [2] |
Part B: Preparation of Iodosylbenzene
This second step involves the basic hydrolysis of the (diacetoxyiodo)benzene intermediate. This procedure is also adapted from a robust protocol in Organic Syntheses.[1]
Reaction: C₆H₅I(O₂CCH₃)₂ + 2 NaOH → C₆H₅IO + 2 CH₃CO₂Na + H₂O
Experimental Protocol
-
Setup: Place a 250-mL beaker in a fume hood.
-
Reagents: Add 32.2 g (0.10 mole) of finely ground (diacetoxyiodo)benzene to the beaker.
-
Hydrolysis: Over a 5-minute period, add 150 mL of 3N sodium hydroxide solution with vigorous stirring.
-
Trituration: Lumps of solid will form. Triturate (grind) these solids with a sturdy stirring rod or spatula for 15 minutes. Allow the reaction mixture to stand for an additional 45 minutes to ensure the reaction goes to completion.[1]
-
Dilution & Collection: Add 100 mL of water, stir vigorously, and collect the crude solid product on a Büchner funnel.
-
Washing: Return the wet solid to the beaker and triturate it in 200 mL of water. Collect the solid again on the Büchner funnel and wash it with another 200 mL of water. Dry the solid by maintaining suction.
-
Final Purification: Effect a final purification by placing the dried solid in a beaker with 75 mL of chloroform and triturating. This step removes any unreacted iodobenzene.[5]
-
Isolation: Separate the iodosylbenzene by filtration and allow it to air-dry.
Data Presentation: Iodosylbenzene Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| (Diacetoxyiodo)benzene | 32.2 g (0.10 mol) | [1] |
| 3N Sodium Hydroxide | 150 mL | [1] |
| Reaction Conditions | ||
| Temperature | Ambient | [1] |
| Reaction Time | 1 hour (15 min trituration + 45 min standing) | [1] |
| Product | ||
| Appearance | Colorless to pale yellow solid/amorphous powder | [3][6] |
| Yield | 18.7–20.5 g (85–93%) | [1] |
| Melting Point | ~210°C | [1][6] |
| Purity (by iodometric titration) | >99% | [1] |
Safety Precautions and Handling
-
Explosion Hazard: Iodosylbenzene is explosive when heated and should not be heated under vacuum.[3] It decomposes explosively around its melting point of 210°C.[1][6]
-
Handling: Handle iodosylbenzene in a well-ventilated area, preferably a fume hood.[7][8] Wear suitable PPE, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust.[7]
-
Storage: The compound can be stored long-term under cool, dark conditions.[6]
-
Reagent Hazards: Peracetic acid is a strong oxidant and corrosive; handle with extreme care.[2]
-
Static Discharge: Take precautionary measures against static discharge, as fine dust can be explosive. Use non-sparking tools and ensure equipment is properly grounded.[7][8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 4. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 7. echemi.com [echemi.com]
- 8. chemos.de [chemos.de]
Safe Handling and Storage of Iodosylbenzene Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and disposal of iodosylbenzene powder. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the material. Iodosylbenzene is a valuable oxidizing agent in organic synthesis but possesses significant hazards that necessitate careful management.
Hazard Identification and Classification
Iodosylbenzene is classified as a hazardous substance. The following tables summarize its GHS classification and key physical and chemical properties.
GHS Hazard Summary
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Solids | Category 2 | GHS02: Flame | Danger | H228: Flammable solid[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation[1][2][3] |
| Oxidizing Solids | Category 1 | GHS03: Flame over circle | Danger | H271: May cause fire or explosion; strong oxidizer[4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation[4] |
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₅IO | [2][5] |
| Molar Mass | 220.01 g/mol | [2][5] |
| Appearance | Colorless to light yellow powder/solid | [2][4][6] |
| Melting Point | 210 °C (explodes) | [4][7] |
| Solubility | Poor in most solvents | [4] |
| Vapor Pressure | 0.7 mmHg | [2] |
Safe Handling Protocols
Strict adherence to the following protocols is mandatory when handling iodosylbenzene powder.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling iodosylbenzene to determine the appropriate level of PPE. The following diagram outlines the minimum required PPE.
Caption: Minimum Personal Protective Equipment for Handling Iodosylbenzene.
Engineering Controls
-
Ventilation: Handle iodosylbenzene in a well-ventilated area.[1] Use of a certified chemical fume hood is required.
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][3] No smoking.[1][3]
-
Equipment: Use non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.[1][3]
-
Electrostatic Discharge: Ground and bond container and receiving equipment to prevent fire caused by electrostatic discharge.[1][3]
Experimental Protocol: Weighing and Transferring Iodosylbenzene Powder
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don the required PPE as outlined in section 2.1.
-
Place all necessary equipment (spatula, weighing paper/boat, receiving vessel, waste container) inside the fume hood.
-
Ground and bond all metallic equipment.
-
-
Dispensing:
-
Slowly open the iodosylbenzene container. Avoid creating dust.[1]
-
Using a non-sparking spatula, carefully transfer the desired amount of powder onto the weighing paper/boat on a tared balance.
-
Minimize the time the container is open.
-
-
Transfer:
-
Carefully transfer the weighed powder to the receiving vessel.
-
If any dust is generated, ensure it is contained within the fume hood.
-
-
Cleanup:
Storage and Incompatibility
Proper storage is crucial to maintain the stability of iodosylbenzene and prevent hazardous reactions.
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated place.[1] Some sources recommend storage at 4°C or frozen (<0°C) to minimize decomposition.[5][8]
-
Light: Protect from light as the material is light-sensitive.[9][10]
Incompatibility
Iodosylbenzene is incompatible with the following:
The following diagram illustrates the logical relationships for proper storage.
Caption: Logical Flow for Proper Iodosylbenzene Storage Conditions.
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
-
Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical help.[1]
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Accidental Release Measures
In the event of a spill, follow these emergency procedures.
Spill Response Protocol
-
Evacuate: Evacuate personnel to safe areas. Keep people away from and upwind of the spill.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
The following workflow outlines the decision-making process for handling a spill.
Caption: Decision Workflow for Iodosylbenzene Spill Response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: Iodosylbenzene is a flammable solid.[1][2][3]
-
Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Disposal Considerations
Dispose of iodosylbenzene and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[1]
This technical guide is intended to provide comprehensive information for the safe handling and storage of iodosylbenzene powder. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) for this product before use.
References
- 1. echemi.com [echemi.com]
- 2. Iodosylbenzene | C6H5IO | CID 92125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. CAS 536-80-1: Iodosylbenzene | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buy Iodosobenzene | 536-80-1 [smolecule.com]
- 9. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Iodosylbenzene: A Technical Guide to its Thermal Stability and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition and associated hazards of iodosylbenzene (PhIO). The information is intended to support safe handling, risk assessment, and informed use of this reagent in research and development settings.
Thermal Decomposition of Iodosylbenzene
Quantitative Thermal Data
The thermal behavior of iodosylbenzene is characterized by a tendency to decompose energetically. The following table summarizes the available data on its decomposition temperature. It is crucial to note that the frequently cited value of 210°C is often described as a melting point at which explosive decomposition occurs, rather than a controlled decomposition onset temperature determined by modern thermal analysis.
| Parameter | Value | Source | Notes |
| Melting/Decomposition Point | ~210°C | ChemicalBook[1], Organic Syntheses Procedure[2] | Explodes at this temperature. This is a historical value and should be treated with caution. |
| Thermal Stability | Unstable upon heating | Smolecule[3], Organic Syntheses[4] | Direct heating should be avoided, especially when the material is dry, as it may lead to explosive decomposition.[4] |
Proposed Thermal Decomposition Pathway
The thermal decomposition of iodosylbenzene is believed to proceed through a disproportionation reaction, particularly in the presence of water, yielding iodobenzene (PhI) and iodylbenzene (PhIO₂).[5] Under dry heating conditions, a more direct and potentially explosive decomposition is likely.
Caption: Proposed thermal decomposition pathway of iodosylbenzene.
Hazards of Iodosylbenzene
Iodosylbenzene is classified as a hazardous substance with multiple risk factors. The primary hazards are its flammability and its irritant effects on the skin and eyes.[6][7]
Hazard Classification and Data
The following table summarizes the hazard classifications for iodosylbenzene according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement | Source |
| Flammable Solids | Category 2 | H228: Flammable solid | PubChem[6], ECHEMI[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | PubChem[6], TCI AMERICA[8] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | PubChem[6], TCI AMERICA[8] |
Experimental Protocols for Hazard Determination
The hazard classifications of iodosylbenzene are determined using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the reliable and reproducible assessment of chemical hazards.
Flammability of Solids (Based on OECD Guideline A.10)
This test determines the readiness with which a solid substance ignites and the speed of combustion.
Principle: A powder of the test substance is formed into a long train and ignited at one end. The time it takes for the combustion to propagate over a measured distance is recorded.
Apparatus:
-
Gas burner with a flame of at least 5 mm in diameter.
-
Non-combustible, non-conductive, and impervious base plate.
-
Draught screen.
-
Timer.
Procedure:
-
The substance is formed into an unbroken train approximately 250 mm long on the base plate.
-
A preliminary screening test is conducted by applying the gas flame to one end of the train for up to 2 minutes (or 5 minutes for metal powders).[9]
-
If combustion propagates along a 200 mm length of the train within a 4-minute period (or 40 minutes for metal powders), the substance is considered for further testing.[9]
-
For the main test, the time of burning over a 100 mm distance is measured after the flame has propagated 80 mm from the point of ignition.[9]
-
The test is performed six times unless a positive result (burning time less than 45 seconds for non-metals) is observed earlier.[9]
Classification: A substance is classified as a highly flammable solid if the burning time is less than 45 seconds over the measured distance.[9]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)
This in vitro test assesses the potential of a chemical to cause skin irritation.[10][11]
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Skin irritation potential is determined by the resulting cytotoxicity, measured by cell viability.[11]
Apparatus and Materials:
-
Reconstructed human epidermis (RhE) model (e.g., EpiSkin™, EpiDerm™).
-
Positive and negative controls.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Isopropanol or other suitable solvent for formazan extraction.
-
Plate reader for measuring optical density.
Procedure:
-
The test substance is applied directly to the surface of the RhE tissue.
-
Following a defined exposure period, the substance is removed, and the tissue is rinsed.
-
The tissue is incubated with MTT solution, which is converted to a blue formazan salt by viable cells.
-
The formazan is extracted from the tissue, and the optical density is measured.
-
Cell viability is calculated as a percentage relative to the negative control.
Classification: A substance is classified as a skin irritant (Category 2) if the mean cell viability of three replicate tissues is less than or equal to 50%.[10][11]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[12][13] It is typically performed as a last resort in a tiered testing strategy that prioritizes in vitro methods.
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[13]
Procedure:
-
A weight-of-evidence analysis of existing data is performed to avoid unnecessary animal testing.[14]
-
If an in vivo test is deemed necessary, it is initially performed on a single animal.[12]
-
The substance is applied to the conjunctival sac of one eye.
-
The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days.[15]
-
Lesions are scored according to a standardized system.
-
If a corrosive or severe irritant effect is not observed, the response may be confirmed in up to two additional animals.[12]
Classification: The classification is based on the severity and reversibility of the observed eye lesions.
Caption: General workflow for the hazard assessment of a solid chemical.
References
- 1. Iodosobenzene CAS#: 536-80-1 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy Iodosobenzene | 536-80-1 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Iodosobenzene | 536-80-1 | Benchchem [benchchem.com]
- 6. Iodosylbenzene | C6H5IO | CID 92125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Iodosobenzene | 536-80-1 | TCI AMERICA [tcichemicals.com]
- 9. enfo.hu [enfo.hu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. senzagen.com [senzagen.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
A Technical Guide to the Solubility of Iodosylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodosylbenzene (C₆H₅IO) is a hypervalent iodine compound widely utilized as an oxidizing agent in organic synthesis. Despite its utility, its application is often hampered by its low solubility in many common organic solvents, a consequence of its polymeric nature.[1][2] This technical guide provides a comprehensive overview of the known solubility characteristics of iodosylbenzene, details a robust experimental protocol for the quantitative determination of its solubility, and outlines the synthesis of the compound for such studies. Due to a notable absence of precise quantitative solubility data in publicly available literature, this guide presents a framework for researchers to generate these crucial physical constants.
Core Concepts: Understanding Iodosylbenzene Solubility
Iodosylbenzene typically exists as a colorless to pale yellow, amorphous solid.[3] Its structure is not molecular but rather polymeric, consisting of repeating iodosyl units linked in a chain (–[I(Ph)O]n–).[1][2] This polymeric structure is the primary reason for its poor solubility in most organic solvents. The process of dissolution in certain solvents, such as methanol, is believed to involve depolymerization of the iodosylbenzene chains.
In contrast, monomeric derivatives of iodosylbenzene have been synthesized to enhance solubility. For instance, 2-(tert-butylsulfonyl)iodosylbenzene, a yellow solid, demonstrates improved solubility in organic media.[2] Another approach to improve solubility has been the synthesis of soluble analogues like 4-trifluoromethyl-2-(tert-butylsulfonyl)iodosylbenzene, which can form a 0.30 M solution in chloroform.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for iodosylbenzene in common organic solvents. The table below is provided as a template for researchers to systematically record and present their experimentally determined findings.
| Solvent | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | 32.04 | 32.7 | 25 | Data not available | Data not available | Reported to be slightly soluble with depolymerization. |
| Ethanol | 46.07 | 24.5 | 25 | Data not available | Data not available | |
| Acetone | 58.08 | 20.7 | 25 | Data not available | Data not available | |
| Acetonitrile | 41.05 | 37.5 | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 46.7 | 25 | Data not available | Data not available | |
| Tetrahydrofuran (THF) | 72.11 | 7.6 | 25 | Data not available | Data not available | |
| Chloroform | 119.38 | 4.8 | 25 | Data not available | Data not available | |
| Dichloromethane | 84.93 | 9.1 | 25 | Data not available | Data not available | |
| Toluene | 92.14 | 2.4 | 25 | Data not available | Data not available | |
| Hexane | 86.18 | 1.9 | 25 | Data not available | Data not available | |
| Trifluoroacetic Acid (TFA) | 114.02 | 8.5 | 25 | Data not available | Data not available | Reported to be slightly soluble. |
Experimental Protocols
Synthesis of Iodosylbenzene
The synthesis of iodosylbenzene is a prerequisite for its solubility determination. A common and reliable method involves the hydrolysis of iodosobenzene diacetate.
3.1.1. Preparation of Iodosobenzene Diacetate
Iodosobenzene diacetate can be prepared by the oxidation of iodobenzene with peracetic acid.[2]
-
Materials: Iodobenzene, 40% peracetic acid, water, calcium chloride.
-
Procedure:
-
In a beaker equipped with a magnetic stirrer and immersed in a water bath at 30°C, place 20.4 g (0.10 mole) of iodobenzene.
-
Slowly add 36 g (31 mL, 0.24 mole) of 40% peracetic acid dropwise over 30-40 minutes with vigorous stirring.
-
Continue stirring for an additional 20 minutes at 30°C.
-
Chill the beaker in an ice bath for 1 hour to facilitate crystallization.
-
Collect the crystalline diacetate by filtration using a Büchner funnel and wash with three 20-mL portions of cold water.
-
Dry the product in a vacuum desiccator over calcium chloride.
-
3.1.2. Hydrolysis to Iodosylbenzene
-
Materials: Iodosobenzene diacetate, 3N sodium hydroxide, water, chloroform.
-
Procedure:
-
Place 32.2 g (0.10 mole) of finely ground iodosobenzene diacetate in a 250-mL beaker.
-
Add 150 mL of 3N sodium hydroxide over a 5-minute period with vigorous stirring.
-
Triturate any lumps with a stirring rod for 15 minutes and let the mixture stand for an additional 45 minutes.
-
Add 100 mL of water, stir vigorously, and collect the crude iodosylbenzene on a Büchner funnel.
-
Wash the solid by trituration in 200 mL of water, followed by collection on the Büchner funnel and washing with another 200 mL of water.
-
For final purification, triturate the dried solid in 75 mL of chloroform.
-
Collect the purified iodosylbenzene by filtration and air-dry.
-
Determination of Iodosylbenzene Solubility using the Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid in a liquid.[4]
-
Materials and Equipment:
-
Iodosylbenzene (synthesized and purified as described above)
-
Selected organic solvents (analytical grade)
-
Screw-capped vials
-
Constant temperature bath with a shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid iodosylbenzene to a series of vials. The excess should be visually confirmed to ensure a solid phase remains at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period to reach equilibrium. This may take 24-72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.
-
-
Quantification:
-
Determine the concentration of iodosylbenzene in the filtered solution using a validated analytical method.
-
UV-Vis Spectroscopy: If iodosylbenzene has a suitable chromophore, a calibration curve can be prepared using standards of known concentration.
-
HPLC: A reverse-phase HPLC method with UV detection can be developed to separate and quantify iodosylbenzene.
-
Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed container, and the mass of the residue (iodosylbenzene) can be determined.
-
-
-
Data Analysis:
-
Calculate the solubility in g/100 mL and mol/L using the determined concentration and the volume of the solvent.
-
Perform the experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
-
-
Conclusion
While iodosylbenzene is a valuable reagent, its inherent low solubility presents a significant challenge for its broader application in organic synthesis. This guide has highlighted the qualitative understanding of its solubility and the underlying structural reasons for it. The provided detailed experimental protocol for the isothermal shake-flask method offers a standardized approach for researchers to determine the much-needed quantitative solubility data for iodosylbenzene in a range of common organic solvents. The generation and dissemination of this data will be invaluable to the chemical research community, enabling more efficient and predictable reaction design and optimization.
References
The Polymeric Nature of Iodosylbenzene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Iodosylbenzene (PhIO), a hypervalent iodine compound, has been a reagent of interest in organic synthesis for over a century due to its capacity as an oxygen transfer agent. However, its practical application is often hindered by its physical properties, which are a direct consequence of its complex polymeric structure. This technical guide provides an in-depth exploration of the polymeric nature of iodosylbenzene, detailing its structural characteristics, synthesis, and the experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key concepts are visualized to facilitate a comprehensive understanding of this important chemical entity.
The Polymeric Structure of Iodosylbenzene
In the solid state, iodosylbenzene does not exist as a simple monomeric unit (C₆H₅I=O) but rather as a coordination polymer.[1] This polymeric nature is the primary reason for its low solubility in most organic solvents and its characteristically high melting point, which is often accompanied by explosive decomposition.[2] The structure is best described as a zigzag chain of alternating iodine and oxygen atoms (-I-O-I-O-).[1]
The bonding within this chain is not a series of iodine-oxygen double bonds as the empirical formula might suggest. Instead, theoretical and spectroscopic studies have confirmed that the linkage consists of single dative I-O sigma bonds.[3] This results in a T-shaped geometry around the iodine(III) center, a common feature for hypervalent iodine compounds.[3] The polymeric chain is further characterized by asymmetrically bridged oxygen atoms, leading to two distinct iodine-oxygen bond lengths within the repeating unit.[4] It has also been suggested that the polymeric chains are likely terminated by hydroxyl groups, giving the structure the general formula HO(PhIO)ₙH.[4]
While the term "polymer" is widely used, related derivatives have also been described as "oligomeric," indicating shorter, finite chains of repeating monomeric units.[3] The distinction lies in the molecular weight and the extent to which physical properties change with the addition or removal of a monomer unit; for oligomers, this change is significant, while for polymers, it is less so.[5]
For specific applications, monomeric analogues of iodosylbenzene have been developed. These are typically achieved by introducing bulky substituents in the ortho position of the phenyl ring, which sterically hinder the formation of the polymeric chain.[3]
Visualization of the Polymeric Structure
The proposed zigzag polymeric chain of iodosylbenzene can be represented as follows:
Quantitative Structural Data
The structural parameters of iodosylbenzene and its derivatives have been elucidated through various analytical techniques. The following tables summarize the key quantitative data from X-ray crystallography and EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy.
| Parameter | Value | Method | Compound | Reference |
| I-O Bond Distance 1 | 2.04 Å | EXAFS | Polymeric Iodosylbenzene | [1][6] |
| I-O Bond Distance 2 | 2.37 Å | EXAFS | Polymeric Iodosylbenzene | [1][6] |
| C-I-O Bond Angle | ~90° | EXAFS | Polymeric Iodosylbenzene | [1][6] |
| I-O-I Bond Angle | 114° | EXAFS | Polymeric Iodosylbenzene | [4] |
| Intermolecular I---O | 2.8 - 3.0 Å | X-ray Crystallography | (PhIO)₃·SO₃ (Oligomeric Sulfate) | [6] |
| O-I-O Bond Angles | 166.54° - 177.99° | X-ray Crystallography | (PhIO)₃·SO₃ (Oligomeric Sulfate) | [6] |
| O-I-C Bond Angles | 79.18° - 92.43° | X-ray Crystallography | (PhIO)₃·SO₃ (Oligomeric Sulfate) | [6] |
| C-I-O Bond Angle | 94.78° | X-ray Crystallography | 2-(tert-butylsulfonyl)iodosylbenzene | [3] |
| C-I Bond Distance | 2.128 Å | X-ray Crystallography | 2-(tert-butylsulfonyl)iodosylbenzene | [3] |
| I-O Bond Distance | 1.848 Å | X-ray Crystallography | 2-(tert-butylsulfonyl)iodosylbenzene | [3] |
Table 1: Structural Parameters of Polymeric/Oligomeric Iodosylbenzene and a Monomeric Analogue.
Experimental Protocols
Synthesis of Iodosylbenzene
The synthesis of iodosylbenzene is typically a two-step process, starting from iodobenzene. The first step is the synthesis of the precursor, (diacetoxyiodo)benzene, followed by its hydrolysis to yield iodosylbenzene.
This procedure is adapted from established methods for the oxidation of iodoarenes.[1]
Materials:
-
Iodoarene (e.g., iodobenzene)
-
Sodium percarbonate (2Na₂CO₃·3H₂O₂)
-
Acetic anhydride (Ac₂O)
-
Glacial acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous acetic acid
Procedure:
-
In a flask equipped with a magnetic stirrer, slowly add sodium percarbonate (18.4 mmol) in portions to a stirred mixture of acetic anhydride (7.0 mL), glacial acetic acid (5.8 mL), and dichloromethane (40 mL).
-
Continue stirring the mixture for 1.5 hours, maintaining the temperature at or below 30°C.
-
Add the iodoarene (6.4 mmol) to the reaction mixture.
-
Stir the reaction mixture at 40°C for 5 hours.
-
After cooling the mixture, collect the precipitated sodium acetate by filtration under reduced pressure. Wash the precipitate with dichloromethane (2 x 15 mL) and discard the solid.
-
Evaporate the combined filtrates under vacuum.
-
Rapidly add cold (0-5°C) 10% aqueous acetic acid (15 mL) to the residue to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry to yield (diacetoxyiodo)benzene.
This procedure is based on the alkaline hydrolysis of (diacetoxyiodo)benzene.[2]
Materials:
-
(Diacetoxyiodo)benzene
-
3N Sodium hydroxide solution
-
Chloroform
-
Deionized water
Procedure:
-
Place finely ground (diacetoxyiodo)benzene (32.2 g, 0.10 mole) in a 250-mL beaker.
-
Add 150 mL of 3N sodium hydroxide solution over a 5-minute period with vigorous stirring.
-
Triturate any lumps of solid that form with a stirring rod for 15 minutes.
-
Allow the reaction mixture to stand for an additional 45 minutes to ensure the completion of the reaction.
-
Add 100 mL of water, stir the mixture vigorously, and collect the crude solid iodosylbenzene on a Büchner funnel.
-
Return the wet solid to the beaker and triturate it in 200 mL of water.
-
Collect the solid again on the Büchner funnel, wash it with an additional 200 mL of water, and dry it by maintaining suction.
-
For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.
-
Separate the purified iodosylbenzene by filtration and air-dry. The product is a yellowish solid. Caution: Iodosylbenzene may explode upon heating to its melting point of approximately 210°C.[2]
Characterization Protocols
Due to the amorphous and insoluble nature of polymeric iodosylbenzene, its characterization relies heavily on solid-state analytical techniques.
FTIR spectroscopy is used to identify the functional groups present in iodosylbenzene and to confirm the nature of the iodine-oxygen bond.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry potassium bromide (KBr) powder in an oven to remove any adsorbed water.
-
In an agate mortar, grind a small amount of the iodosylbenzene sample (typically 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Mount the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectrometer: A standard benchtop FTIR spectrometer.
-
Mode: Transmittance.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A spectrum of a pure KBr pellet or the empty sample compartment should be recorded as a background and subtracted from the sample spectrum.
Expected Results: The spectrum will show characteristic absorptions for the phenyl group. The key region of interest is the low-frequency range, where the I-O stretching vibrations are expected. The absence of a strong absorption band in the typical I=O double bond region (around 900-1000 cm⁻¹) and the presence of bands corresponding to I-O single bond vibrations support the polymeric structure.
Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides information about the carbon environment in the phenyl rings of the polymer.
Sample Preparation:
-
The solid iodosylbenzene sample is packed into a zirconia rotor (typically 4 mm or 7 mm in diameter).
-
The rotor is sealed with a cap.
Data Acquisition:
-
Spectrometer: A high-field solid-state NMR spectrometer.
-
Technique: ¹³C CP/MAS.
-
Magic Angle Spinning (MAS) Speed: 5-15 kHz, depending on the spectrometer and probe. Higher spinning speeds help to average out anisotropic interactions and narrow the spectral lines.
-
Contact Time: The cross-polarization contact time is optimized to maximize the signal from the protonated aromatic carbons (typically 1-2 ms).
-
Recycle Delay: A recycle delay of several seconds is used to allow for the relaxation of the protons.
-
Referencing: The ¹³C chemical shifts are typically referenced externally to a standard such as adamantane or glycine.
Expected Results: The ¹³C CP/MAS spectrum will show broadened resonances corresponding to the carbon atoms of the phenyl groups. The degree of broadening can give an indication of the amorphous nature of the material. The chemical shifts can be compared to those of monomeric analogues to understand the electronic effects of the polymeric structure.
EXAFS is a powerful technique for determining the local atomic environment (bond distances, coordination numbers) around the iodine atom in amorphous materials like iodosylbenzene.
Sample Preparation:
-
The solid iodosylbenzene sample is finely ground.
-
The powder is uniformly spread onto a suitable tape (e.g., Kapton) or pressed into a pellet with a binder such as boron nitride. The sample thickness is chosen to give an appropriate absorption edge step.
Data Acquisition:
-
Radiation Source: Synchrotron radiation is required to provide a high-flux, tunable X-ray beam.
-
Beamline: An EXAFS-specific beamline with a suitable monochromator (e.g., Si(111) or Si(220)) is used.
-
Energy Range: The X-ray energy is scanned across the iodine L₃-edge (around 4.56 keV) or K-edge (around 33.17 keV). The scan typically extends up to 1000 eV above the edge.
-
Detection Mode: For a sufficiently concentrated sample, the data is collected in transmission mode, measuring the incident (I₀) and transmitted (I₁) X-ray intensities using ionization chambers.
Data Analysis:
-
The raw absorption data is converted to an absorption coefficient as a function of energy.
-
A pre-edge background is subtracted, and the data is normalized to the edge jump.
-
The post-edge background is modeled and subtracted to isolate the EXAFS oscillations (χ(k)).
-
The data is Fourier transformed from k-space (wavevector) to R-space (distance) to obtain a radial distribution function around the iodine atom.
-
The peaks in the radial distribution function are then fit to theoretical models (e.g., using software like FEFF) to extract quantitative information such as I-O and I-C bond distances and coordination numbers.
Expected Results: The analysis will provide direct measurement of the different I-O bond lengths in the polymeric chain, confirming the asymmetrically bridged structure. It will also provide the I-C bond distance to the phenyl ring.
Conclusion
The polymeric nature of iodosylbenzene is a defining characteristic that governs its physical properties and reactivity. Understanding this structure is crucial for its effective use in organic synthesis and for the rational design of new hypervalent iodine reagents. The combination of detailed synthetic protocols and advanced solid-state characterization techniques, such as FTIR, solid-state NMR, and EXAFS, provides a comprehensive picture of this fascinating and useful compound. This guide serves as a foundational resource for researchers seeking to work with iodosylbenzene and to further explore the rich chemistry of hypervalent iodine compounds.
References
- 1. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]
- 3. saga-u.repo.nii.ac.jp [saga-u.repo.nii.ac.jp]
- 4. arkat-usa.org [arkat-usa.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. beilstein-archives.org [beilstein-archives.org]
A Technical Guide to Hypervalent Iodine Compounds: History, Discovery, and Application
For Researchers, Scientists, and Drug Development Professionals
Hypervalent iodine compounds have emerged as indispensable reagents in modern organic synthesis, offering a unique combination of reactivity and selectivity for a wide range of chemical transformations. Their low toxicity and environmentally benign nature, especially when compared to heavy metal-based oxidants, have further solidified their importance in both academic research and industrial drug development. This technical guide provides an in-depth exploration of the history, discovery, and core applications of these versatile reagents, complete with detailed experimental protocols and quantitative data to facilitate their practical implementation.
A Journey Through Time: The History and Discovery
The story of hypervalent iodine chemistry began in the late 19th century, with the pioneering work of German chemist Conrad Willgerodt. In 1886, he synthesized the first stable polyvalent organic iodine compound, (dichloroiodo)benzene (PhICl₂), laying the groundwork for an entirely new field of chemistry.[1][2] This discovery was followed by the preparation of other fundamental iodine(III) and iodine(V) compounds, including (diacetoxyiodo)benzene (PIDA) and iodosylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893.[1] The first diaryliodonium salts were reported by Hartmann and Meyer in 1894.[1]
Despite these early discoveries, the synthetic potential of hypervalent iodine reagents remained largely unexplored for many decades. A renaissance in the field occurred in the latter half of the 20th century, driven by the need for milder and more selective oxidizing agents in complex molecule synthesis.[2] This resurgence of interest led to the development of now-ubiquitous reagents like the Dess-Martin periodinane (DMP), a highly soluble and reactive iodine(V) oxidant.[3][4]
The reactivity of hypervalent iodine compounds is often compared to that of transition metals, with reactions frequently discussed in terms of oxidative addition, ligand exchange, and reductive elimination.[1][5] This unique reactivity profile has enabled a vast array of chemical transformations, including oxidations of alcohols, C-H functionalization, and the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7]
Foundational Reagents: Synthesis and Properties
The utility of hypervalent iodine chemistry is built upon a foundation of key reagents that serve as precursors and standalone reactants. The following sections detail the synthesis and properties of three fundamental compounds: phenyliodine(III) diacetate (PIDA), iodoxybenzene, and the Dess-Martin periodinane (DMP).
Phenyliodine(III) Diacetate (PIDA)
Phenyliodine(III) diacetate, also known as (diacetoxyiodo)benzene or DIB, is a versatile and commercially available iodine(III) reagent.[8] It is a stable white solid with good solubility in solvents like acetic acid, acetonitrile, and dichloromethane.[8] PIDA is widely used for a variety of transformations, including oxidations and the introduction of acetate groups.[9][10]
Experimental Protocol for PIDA Synthesis:
The original synthesis of PIDA was reported by Willgerodt in 1886 by reacting iodobenzene with a mixture of acetic and peracetic acids.[10] A common modern procedure involves the oxidative diacetoxylation of iodobenzene using peracetic acid.[11]
-
Reaction: A flask is charged with iodobenzene and immersed in a water bath to maintain a constant temperature.[11]
-
Reagent Addition: Commercial 40% peracetic acid is added dropwise to the well-stirred iodobenzene.[11]
-
Crystallization: After the addition is complete, the reaction mixture is cooled, and the crystalline PIDA is collected by filtration.[11]
-
Purification: The product is washed with cold water and dried in a vacuum desiccator.[11]
| Parameter | Value | Reference |
| Starting Material | Iodobenzene | [11] |
| Oxidant | 40% Peracetic Acid | [11] |
| Yield | 83-91% | [11] |
| Melting Point | 158-159 °C (with decomposition) | [11] |
| Purity | 97-98% (can be increased to 99-100% by recrystallization) | [11] |
Iodoxybenzene
Iodoxybenzene is a powerful iodine(V) oxidizing agent.[12][13] It can be prepared through several methods, including the disproportionation of iodosobenzene or the oxidation of iodobenzene with various oxidizing agents.[12][13] A common laboratory preparation involves the oxidation of iodobenzene with peracetic acid.[12]
Experimental Protocol for Iodoxybenzene Synthesis:
-
Reaction Setup: Iodobenzene is placed in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, and maintained at 35°C.[12]
-
Oxidation: Commercial 40% peracetic acid is added with vigorous stirring over 30 minutes.[12]
-
Heating and Precipitation: The mixture is diluted with water and heated to 100°C for 45 minutes. Upon cooling, solid iodoxybenzene precipitates.[12]
-
Purification: The crude product is collected, dried, and purified by washing with chloroform.[12]
| Parameter | Value | Reference |
| Starting Material | Iodobenzene | [12] |
| Oxidant | 40% Peracetic Acid | [12] |
| Yield | 72-80% | [12] |
| Melting Point | ~230 °C (Explodes) | [12] |
| Purity | 99.0-99.9% (by iodometric titration) | [12] |
Caution: Iodoxybenzene is explosive upon heating, especially when dry. Direct heating should be avoided.[13]
Dess-Martin Periodinane (DMP)
The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a highly selective and mild iodine(V) oxidant, particularly valued for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][14][15] It offers several advantages over other oxidizing agents, including milder reaction conditions, shorter reaction times, and simplified workups.[3][14] DMP is synthesized from 2-iodobenzoic acid via 2-iodoxybenzoic acid (IBX).[3][15]
Experimental Protocol for DMP Synthesis:
The synthesis is a two-step process starting from 2-iodobenzoic acid.
Step A: Synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX)
-
Reaction Setup: A solution of potassium bromate in sulfuric acid is heated to 60°C.[14]
-
Addition of Starting Material: Finely powdered 2-iodobenzoic acid is added in portions.[14]
-
Reaction and Isolation: The mixture is maintained at 65°C for 2.5 hours, then cooled. The resulting solid IBX is collected by filtration and washed.[14]
Step B: Synthesis of Dess-Martin Periodinane (DMP)
-
Acetylation: The moist IBX from the previous step is suspended in a mixture of glacial acetic acid and acetic anhydride.[14]
-
Reaction: The mixture is heated to 100°C until a clear solution is formed, then cooled.[14]
-
Isolation and Purification: The precipitated DMP is collected by filtration, washed with anhydrous ether, and dried under vacuum.[14]
| Parameter | Value | Reference |
| Starting Material | 2-Iodobenzoic Acid | [14] |
| Oxidant (for IBX) | Potassium Bromate / Sulfuric Acid | [14] |
| Acetylating Agents | Acetic Acid / Acetic Anhydride | [14] |
| Overall Yield of DMP | 88-92% | [14] |
| Melting Point of DMP | 130-133 °C | [3] |
Caution: The intermediate IBX and the final product DMP are potentially explosive and should be handled with appropriate caution.[14][16]
Conclusion
The field of hypervalent iodine chemistry, from its nascent stages in the 19th century to its current status as a cornerstone of modern organic synthesis, has been marked by continuous innovation. The development of versatile and efficient reagents such as PIDA, iodoxybenzene, and DMP has provided chemists with powerful tools for the construction of complex molecules. This guide has provided a historical overview, detailed synthetic protocols, and key data for these foundational compounds, aiming to equip researchers and drug development professionals with the practical knowledge to leverage the full potential of hypervalent iodine chemistry in their endeavors. As research in this area continues to evolve, the development of new reagents and catalytic systems promises to further expand the synthetic utility of these remarkable compounds.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Periodinane - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Phenyliodine(III) diacetate - Enamine [enamine.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. scribd.com [scribd.com]
- 16. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
Methodological & Application
Application Notes: Iodosylbenzene Mediated C-H Activation of Alkanes
Introduction
The functionalization of alkanes through the activation of their otherwise inert Carbon-Hydrogen (C-H) bonds is a paramount objective in modern chemistry. Alkanes are abundant and inexpensive feedstocks, and their selective conversion into more valuable functionalized molecules holds immense potential for the pharmaceutical, agrochemical, and materials science industries.[1] However, the high bond dissociation energy and low acidity of sp³ C-H bonds present significant challenges, often requiring harsh reaction conditions that lead to poor selectivity.[2]
Iodosylbenzene (PhIO) has emerged as a versatile and powerful reagent in this field. It can act either as a direct hydrogen-abstracting agent for weak C-H bonds or, more commonly, as a terminal oxidant in metal-catalyzed reactions to generate highly reactive high-valent metal-oxo or metal-oxidant adducts capable of activating even strong C-H bonds.[3][4][5] These methods offer pathways for C-H activation under milder conditions, providing a valuable tool for synthetic chemists.
Mechanism of Action
Iodosylbenzene can mediate C-H activation through two primary pathways:
-
Direct C-H Abstraction: Combined experimental and theoretical studies have shown that iodosylbenzene itself is capable of activating weak C-H bonds of hydrocarbons.[3][6][7] The reaction is proposed to proceed via a hydrogen atom abstraction (HAT) mechanism.[4][7] This direct pathway is typically limited to substrates with relatively weak C-H bonds.
-
Metal-Catalyzed Oxidation: In the presence of transition metal catalysts (e.g., iron, manganese, rhodium), iodosylbenzene serves as an oxygen atom transfer agent. It reacts with a lower-valent metal complex to generate a highly reactive intermediate, such as a high-valent metal-oxo species or a metal-iodosylbenzene adduct.[5][8] This intermediate is the primary oxidant responsible for C-H bond activation. For instance, an in-situ generated Iron(III)-iodosylbenzene adduct has been shown to be a reactive oxidant capable of activating the benzylic C-H bonds of alkanes.[8][9] The activation of the C-H bond by this adduct is the rate-determining step and is interpreted as proceeding through a tunneling-like HAT mechanism.[5][8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on iodosylbenzene-mediated C-H activation.
Table 1: Performance Data in Iodosylbenzene-Mediated C-H Activation
| Substrate | Catalyst/System | Product | Yield (%) | KIE Value | Reference(s) |
| 1,4-Cyclohexadiene | PhIO (direct) | Benzene | 85% | Not Reported | [11] |
| 9,10-Dihydroanthracene | PhIO (direct) | Anthracene | - | 4.5 | [11] |
| Triphenylmethane | Fe(III)-Iodosylbenzene Adduct | Triphenylmethanol | - | Not Reported | [8] |
| Benzaldehyde | Fe(III)-Iodosylbenzene Adduct | Benzoic Acid | - | 11.54 | [8][10] |
KIE: Kinetic Isotope Effect
Table 2: Kinetic Data for the Oxidation of para-Substituted Benzaldehydes by an Fe(III)-Iodosylbenzene Adduct
| Substituent (R) in R-PhCHO | ρ Value | Interpretation | Reference(s) |
| NMe₂, Me, H, Cl, CN | -0.76 | Indicates an electrophilic character of the reactive Fe(III)-OIPh species. | [8][10] |
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanisms and workflows associated with iodosylbenzene-mediated C-H activation.
Caption: General pathways for iodosylbenzene-mediated C-H activation.
Caption: A typical experimental workflow for a C-H activation reaction.
Experimental Protocols
Protocol 1: Direct C-H Activation and KIE Determination with 9,10-Dihydroanthracene (DHA)
This protocol is adapted from methodologies used to study the direct reactivity of iodosylbenzene with hydrocarbons.[11]
Materials:
-
9,10-dihydroanthracene (DHA)
-
9,10-dihydroanthracene-d₄ (DHA-d₄) (for KIE)
-
Iodosylbenzene (PhIO)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas
-
Reaction vial with stir bar
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Reaction Setup: In a clean, dry reaction vial under an inert atmosphere, prepare a solution of DHA (0.1 mmol) and DHA-d₄ (0.1 mmol) in 2 mL of anhydrous acetonitrile.
-
Initiation: To the stirring solution at 25 °C, add solid iodosylbenzene (0.02 mmol) in one portion.
-
Reaction: Allow the reaction mixture to stir at 25 °C for 30 minutes.
-
Analysis: After 30 minutes, the reaction mixture is directly analyzed by GC-MS without workup.
-
KIE Calculation: The Kinetic Isotope Effect (KIE) is determined by analyzing the product ratio of anthracene (AN) and anthracene-d₂ (AN-d₂). The ratio is calculated from the relative abundances of the mass peaks at m/z = 178 for AN and m/z = 180 for AN-d₂.[11] A KIE value of 4.5 was reported for this reaction.[11]
Protocol 2: C-H Activation by an In Situ Generated Iron(III)-Iodosylbenzene Adduct
This protocol describes the generation of an active iron-iodosylbenzene intermediate for the oxidation of an alkane with a weak C-H bond, such as triphenylmethane.[5][8]
Materials:
-
--INVALID-LINK--₂ (1) complex (PBI = 2-(2-pyridyl)benzimidazole)
-
Iodosylbenzene (PhIO)
-
Triphenylmethane
-
Acetonitrile (CH₃CN), anhydrous
-
Ethanol (EtOH), anhydrous
-
UV-vis Spectrophotometer
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation of the Iron Complex Solution: Prepare a stock solution of the --INVALID-LINK--₂ complex (e.g., 1.0 mM) in anhydrous acetonitrile under an inert atmosphere.
-
In Situ Generation of the Fe(III)-Iodosylbenzene Adduct:
-
Transfer a known volume of the iron complex solution to a cuvette or reaction vessel.
-
Prepare a fresh solution of iodosylbenzene in anhydrous ethanol.
-
To the iron complex solution, add 1.2 equivalents of the PhIO solution.
-
The formation of the Fe(III)-Iodosylbenzene adduct can be monitored by UV-vis spectroscopy, observing the growth of a characteristic absorption band (e.g., at 760 nm).[8]
-
-
C-H Activation Reaction:
-
Product Analysis:
-
Upon completion of the reaction (disappearance of the adduct's color), the reaction mixture can be quenched and analyzed.
-
The primary product, triphenylmethanol, can be identified and quantified using standard analytical techniques such as HPLC or GC-MS after appropriate workup. The main iron product is reported to be an Fe(III)-hydroxide species.[8]
-
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. Activation of hydrocarbon C–H bonds by iodosylbenzene: how does it compare with iron(iv)–oxo oxidants? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Activation of hydrocarbon C–H bonds by iodosylbenzene: how does it compare with iron(iv)–oxo oxidants? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Stoichiometric Alkane and Aldehyde Hydroxylation Reactions Mediated by In Situ Generated Iron(III)-Iodosylbenzene Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Activation of hydrocarbon C-H bonds by iodosylbenzene: how does it compare with iron(IV)-oxo oxidants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stoichiometric Alkane and Aldehyde Hydroxylation Reactions Mediated by In Situ Generated Iron(III)-Iodosylbenzene Adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Aziridination of Olefins with Iodosylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the aziridination of olefins utilizing iodosylbenzene (PhIO) as the nitrogen source precursor. Aziridines are valuable building blocks in organic synthesis and drug development due to their versatile reactivity. The described methods cover metal-free, copper-catalyzed, and manganese-catalyzed approaches, offering a range of options depending on the substrate and desired outcome.
I. Introduction
The addition of a nitrogen atom across a carbon-carbon double bond to form an aziridine ring is a fundamental transformation in organic chemistry. Iodosylbenzene is a common oxidant used to generate reactive nitrene intermediates from various nitrogen sources, which then undergo addition to olefins. This process can be achieved under metal-free conditions or catalyzed by various transition metals, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope. These protocols are designed to be a practical guide for researchers in academic and industrial settings.
II. Data Presentation: Comparison of Aziridination Protocols
The following tables summarize the quantitative data for different catalytic systems for the aziridination of representative olefins with iodosylbenzene.
Table 1: Metal-Free Aziridination of Unactivated Olefins via N-Pyridinium Iminoiodinanes [1][2][3]
| Olefin Substrate | Product | Yield (%) | Solvent | Notes |
| Cyclohexene | N-Pyridinium aziridine | 99 (NMR) | HFIP | Highly efficient for unactivated olefins.[1][2][3] |
| Norbornene | exo-N-Pyridinium aziridine | 69 | HFIP | Exo selectivity observed.[1] |
| 1-Octene | N-Pyridinium aziridine | 75 | HFIP | Good yield for a terminal alkene. |
| trans-4-Octene | N-Pyridinium aziridine | 88 | HFIP | High yield for an internal alkene. |
| Celecoxib derivative | Aziridinated Celecoxib | 68 | CH3CN | Tolerates complex pharmaceutical derivatives.[2] |
| Ibuprofen derivative | Aziridinated Ibuprofen | 55 | CH3CN | Demonstrates broad functional group tolerance.[2] |
Table 2: Copper-Catalyzed Aziridination of Olefins [4][5][6]
| Olefin Substrate | Catalyst | Nitrogen Source | Yield (%) | Solvent | Notes |
| Styrene | Cu(I) or Cu(II) complexes | PhI=NTs | High | Various | A widely used and efficient system.[6] |
| Various Olefins | Tp(CF3)2,BrCu(NCMe) | PhI=NTs | Good | CH2Cl2 or Water | Effective in both organic and aqueous media.[5] |
| Unsaturated Sulfamates | Copper catalyst | Iodosylbenzene | Good | Not specified | For intramolecular aziridination.[4] |
Table 3: Manganese-Catalyzed Aziridination of Olefins [7][8][9]
| Olefin Substrate | Catalyst | Nitrogen Source | Yield (%) | Solvent | Notes |
| Styrene | Mn[O-terphenyl-O]Ph(THF)2 | PhINTs | 79 | C6D6 | Moderate to good yields for styrenyl substrates.[7] |
| p-Methoxystyrene | Mn[O-terphenyl-O]Ph(THF)2 | PhINTs | 65 | C6D6 | Electron-donating groups are tolerated.[7] |
| p-Chlorostyrene | Mn[O-terphenyl-O]Ph(THF)2 | PhINTs | 68 | C6D6 | Electron-withdrawing groups are tolerated.[7] |
| α-Methylstyrene | Mn[O-terphenyl-O]Ph(THF)2 | PhINTs | 55 | C6D6 | Reacts with 1,1-disubstituted olefins.[7] |
| Styrene | Mn-salen | PhI=NNs | up to 94% ee | Not specified | Chiral catalyst enables enantioselective aziridination.[8] |
III. Experimental Protocols
Protocol 1: Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes[1][2][3]
This protocol describes the aziridination of unactivated olefins through the in-situ generation of a highly electrophilic N-pyridinium iminoiodinane.
Materials:
-
Olefin
-
N-aminopyridinium triflate
-
Iodosylbenzene (PhIO)
-
4 Å Molecular Sieves
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous solvent (if different from HFIP)
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the olefin (1.0 equiv), N-aminopyridinium triflate (1.0 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous hexafluoroisopropanol (HFIP) to achieve the desired concentration (e.g., 0.1 M with respect to the olefin).
-
Stir the mixture at room temperature.
-
Add iodosylbenzene (2.0 equiv) in one portion.
-
Continue stirring the reaction mixture at room temperature for the specified time (typically monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-pyridinium aziridine.
Protocol 2: Copper-Catalyzed Aziridination of Olefins with PhI=NTs[5][6]
This protocol details a general procedure for the copper-catalyzed aziridination of olefins using pre-formed [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs).
Materials:
-
Olefin
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
-
Copper catalyst (e.g., Cu(OTf)₂, Cu(acac)₂)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the copper catalyst (typically 1-10 mol%).
-
Add the anhydrous solvent, followed by the olefin (1.0 equiv).
-
Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures).
-
Add PhI=NTs (1.0-1.5 equiv) portion-wise over a period of time.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction (if necessary, e.g., with a saturated solution of sodium thiosulfate).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-tosylaziridine.
Protocol 3: Manganese-Catalyzed Aziridination of Styrenes with PhINTs[7]
This protocol describes the manganese-catalyzed aziridination of styrenyl olefins using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs).
Materials:
-
Styrenyl olefin
-
[N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs)
-
Manganese catalyst (e.g., Mn[O-terphenyl-O]Ph(THF)₂)
-
Anhydrous deuterated benzene (C₆D₆) for NMR monitoring, or another suitable anhydrous solvent.
-
Internal standard (e.g., mesitylene) for NMR yield determination.
-
Nitrogen or Argon atmosphere setup
-
NMR tube or standard reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the manganese catalyst in the chosen anhydrous solvent.
-
In a reaction vial, dissolve the olefin (1.0 equiv) and the internal standard in the anhydrous solvent.
-
Add the manganese catalyst solution (e.g., 10 mol%).
-
To this stirring solution, add solid PhINTs (1.0 equiv).
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
The reaction progress and yield can be determined by ¹H NMR spectroscopy by integrating the product peaks relative to the internal standard.
-
For product isolation, remove the solvent under vacuum and purify the crude residue by flash column chromatography.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the aziridination of olefins.
Caption: A plausible catalytic cycle for metal-catalyzed aziridination.
References
- 1. Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aziridination Reactivity of a Manganese(II) Complex with a Bulky Chelating Bis(Alkoxide) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Aromatic Hydroxylation using Iodosylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosylbenzene (PhIO) is a hypervalent iodine(III) reagent that serves as a potent oxygen transfer agent in a variety of oxidative transformations.[1][2] One of its key applications is the hydroxylation of aromatic compounds to produce phenols, a critical functional group in pharmaceuticals and other bioactive molecules. This process can be achieved directly, though often with low efficiency, or more commonly, through catalysis by metal complexes, which mimic the action of cytochrome P450 enzymes.[3][4] These enzymes are responsible for the oxidative metabolism of many drugs and xenobiotics in the body.[5] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of iodosylbenzene for aromatic hydroxylation.
Data Presentation: Catalytic Hydroxylation of Aromatic Compounds
The direct hydroxylation of arenes with iodosylbenzene in the absence of a catalyst is generally a slow and low-yielding process. In contrast, the use of metalloporphyrin catalysts, such as iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl], significantly improves reaction efficiency and provides a valuable model for enzymatic hydroxylations. The following table summarizes representative yields for the iron-catalyzed hydroxylation of various aromatic substrates using iodosylbenzene.
| Substrate | Catalyst | Oxidant | Solvent | Time (h) | Product(s) | Yield (%) |
| Benzene | Fe(TPP)Cl | PhIO | CH₂Cl₂/CH₃OH | 4 | Phenol | 65 |
| Toluene | Fe(TPP)Cl | PhIO | CH₂Cl₂ | 4 | o-Cresol, m-Cresol, p-Cresol | 51 (total) |
| Anisole | Fe(TPP)Cl | PhIO | CH₂Cl₂ | - | o-Hydroxyanisole, p-Hydroxyanisole | 40 (total) |
| Naphthalene | Mn(TPP)OAc | PhIO | Benzene | 7 | 1-Naphthol, 2-Naphthol | 30 (total) |
Yields are approximate and can vary based on specific reaction conditions. Data compiled from various sources on metalloporphyrin-catalyzed oxidations.
Reaction Mechanisms
In the absence of a catalyst, iodosylbenzene can directly hydroxylate an aromatic ring, although this is often a less efficient process. The proposed mechanism involves the electrophilic attack of the oxygen atom of iodosylbenzene on the electron-rich aromatic ring, forming a Wheland-type intermediate. Subsequent loss of a proton and iodobenzene yields the corresponding phenol.
Metal-catalyzed hydroxylation, particularly with iron porphyrins, is a more common and efficient method. This process is a biomimetic of the cytochrome P450 catalytic cycle. The reaction is initiated by the transfer of an oxygen atom from iodosylbenzene to the iron(III) center of the catalyst, forming a high-valent iron(IV)-oxo porphyrin π-cation radical species (Compound I analogue). This potent oxidizing intermediate then abstracts a hydrogen atom from the aromatic ring or undergoes electrophilic addition, leading to the formation of the hydroxylated product and regeneration of the iron(III) catalyst.
Experimental Protocols
Protocol 1: Preparation of Iodosylbenzene
Iodosylbenzene is a polymeric solid and is sparingly soluble in most organic solvents.[6] It can be prepared by the hydrolysis of iodosobenzene diacetate.[7] Caution! Iodosylbenzene can explode upon heating to high temperatures (around 210 °C). [7]
Materials:
-
Iodosobenzene diacetate
-
3 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Chloroform
Procedure:
-
In a beaker, suspend finely ground iodosobenzene diacetate (e.g., 10.0 g, 31.0 mmol) in deionized water (50 mL).
-
With vigorous stirring, slowly add 3 M NaOH solution over 10-15 minutes until the pH of the mixture is >12.
-
Continue stirring the resulting thick white suspension for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water (3 x 50 mL).
-
Wash the solid with chloroform (2 x 20 mL) to remove any unreacted starting material and iodobenzene byproduct.
-
Dry the resulting white powder under vacuum to a constant weight. The purity can be determined by iodometric titration.
Protocol 2: General Procedure for Iron-Porphyrin Catalyzed Aromatic Hydroxylation
This protocol provides a general method for the hydroxylation of an aromatic substrate using iodosylbenzene as the oxidant and iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl] as the catalyst.
Materials:
-
Aromatic substrate (e.g., Toluene)
-
Iodosylbenzene (PhIO)
-
Iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl]
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and the iron(III) catalyst (0.01 mmol, 1 mol%).
-
Dissolve the solids in anhydrous dichloromethane (10 mL).
-
Add iodosylbenzene (0.5 mmol) in one portion to the stirred solution. Note: Due to the low solubility of iodosylbenzene, the reaction mixture will be a suspension.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short plug of silica gel to remove the catalyst and any remaining iodosylbenzene.
-
Wash the silica plug with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the corresponding phenol(s).
Applications in Research and Drug Development
The hydroxylation of aromatic rings is a fundamental transformation in medicinal chemistry and drug development. Many drugs are metabolized in the liver by cytochrome P450 enzymes, which often involves aromatic hydroxylation.[5] Understanding these metabolic pathways is crucial for predicting drug efficacy, toxicity, and pharmacokinetics.
-
Metabolite Synthesis: Iodosylbenzene, particularly in catalytic systems, provides a valuable tool for synthesizing potential drug metabolites in the laboratory. This allows for the early identification and characterization of metabolites, which is a critical step in the drug discovery and development process.
-
Lead Optimization: By introducing hydroxyl groups onto an aromatic scaffold, medicinal chemists can modulate the physicochemical properties of a lead compound, such as solubility, polarity, and metabolic stability. This can also create new vectors for further functionalization.
-
Biomimetic Studies: Iron-porphyrin catalyzed hydroxylations with iodosylbenzene serve as important chemical models for understanding the mechanism of cytochrome P450 enzymes. These studies can provide insights into the factors that control the reactivity and selectivity of these complex biological systems.
Safety Precautions
-
Iodosylbenzene: This compound is a strong oxidizing agent and can explode upon heating.[7] Avoid heating the solid material. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Catalysts: While used in small quantities, metalloporphyrin catalysts should be handled with care.
By following these protocols and considering the mechanistic principles, researchers can effectively utilize iodosylbenzene for the hydroxylation of aromatic compounds in a variety of research and development settings.
References
- 1. Mechanism of selective benzene hydroxylation catalyzed by iron-containing zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 536-80-1: Iodosylbenzene | CymitQuimica [cymitquimica.com]
- 3. Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes [mdpi.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 7. suslick.illinois.edu [suslick.illinois.edu]
Application Notes and Protocols: Synthesis of Diaryliodonium Salts from Iodosylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaryliodonium salts are versatile reagents in organic synthesis, serving as efficient electrophilic arylating agents for a wide range of nucleophiles. Their application is particularly valuable in the synthesis of complex molecules and in drug development, where the introduction of aryl moieties is a common and crucial step. One established method for the preparation of diaryliodonium salts, specifically diaryliodonium triflates, involves the reaction of iodosylbenzene with an aromatic compound in the presence of a strong acid, such as trifluoromethanesulfonic acid (TfOH). This method, pioneered by Kitamura and coworkers, provides a direct route to these valuable synthetic intermediates.[1][2][3][4]
These application notes provide a detailed protocol for the synthesis of diaryliodonium triflates from iodosylbenzene, along with relevant data and visualizations to aid researchers in the successful application of this methodology.
Reaction Principle
The synthesis of diaryliodonium triflates from iodosylbenzene proceeds via the activation of iodosylbenzene with trifluoromethanesulfonic acid to form a highly reactive iodonium species. This intermediate then undergoes electrophilic aromatic substitution with a suitable arene to furnish the desired diaryliodonium triflate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Diaryliodonium Triflates from Iodosylbenzene
This protocol is based on the method developed by Kitamura et al. for the synthesis of diphenyliodonium triflate.[1][3]
Materials:
-
Iodosylbenzene (PhIO)
-
Arene (e.g., benzene, toluene, anisole)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe or dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of iodosylbenzene (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add the arene (1.2 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoromethanesulfonic acid (2.0 mmol) to the mixture via a syringe or dropping funnel over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Add anhydrous diethyl ether to the residue to precipitate the diaryliodonium triflate.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Safety Precautions:
-
Iodosylbenzene can be explosive upon heating.[5] Handle with care and avoid heating the solid.
-
Trifluoromethanesulfonic acid is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area or fume hood.
Data Presentation
The following table summarizes representative yields for the synthesis of diaryliodonium triflates using the described protocol.
| Entry | Iodosylarene | Arene | Product | Yield (%) | Reference |
| 1 | Iodosylbenzene | Benzene | Diphenyliodonium triflate | 65 | [1][3] |
| 2 | Iodosylbenzene | Toluene | Phenyl(4-tolyl)iodonium triflate | [2] | |
| 3 | Iodosylbenzene | Anisole | (4-Methoxyphenyl)phenyliodonium triflate | [2] |
Yields for these substrates are reported to be "good" in the literature, but specific percentages from the iodosylbenzene protocol were not detailed in the provided search results.
Visualizations
Reaction Scheme
Caption: Overall reaction for the synthesis of diaryliodonium triflates.
Experimental Workflow
References
Application Notes and Protocols for Iodosylbenzene in Transition Metal-Catalyzed Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iodosylbenzene (PhIO) as a terminal oxidant in transition metal-catalyzed oxidation reactions. The protocols detailed below are intended to serve as a practical guide for researchers in organic synthesis and drug development, offering step-by-step procedures for key transformations, including C-H bond activation, epoxidation of olefins, and sulfoxidation reactions.
Introduction to Iodosylbenzene in Catalytic Oxidation
Iodosylbenzene is a valuable hypervalent iodine(III) reagent widely employed as an oxygen transfer agent in various transition metal-catalyzed oxidation reactions. Its ability to form highly reactive metal-oxo or metal-iodosylbenzene adducts makes it a potent oxidant for a range of substrates.[1] Transition metals such as iron, manganese, and copper, when used in catalytic amounts, facilitate the transfer of an oxygen atom from iodosylbenzene to the substrate, enabling a broad spectrum of synthetically useful transformations. These reactions are often characterized by mild conditions and high selectivity, making them attractive for the synthesis of complex molecules in the pharmaceutical and fine chemical industries.[2]
Key Features of Iodosylbenzene:
-
Effective Oxygen Source: Acts as a terminal oxidant, delivering a single oxygen atom to the catalytic cycle.[3]
-
Versatility: Applicable in a wide range of oxidation reactions, including hydroxylations, epoxidations, and sulfoxidations.[4]
-
Mild Reaction Conditions: Often allows for reactions to be conducted at or near room temperature.
Safety and Handling of Iodosylbenzene
Iodosylbenzene is a flammable solid and a strong oxidizing agent that requires careful handling.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from heat and sources of ignition. Keep container tightly closed.
-
Incompatibilities: Avoid contact with combustible materials and reducing agents.
-
Thermal Sensitivity: Iodosylbenzene can decompose explosively upon heating to 210 °C.[6]
Preparation of Iodosylbenzene
Iodosylbenzene can be prepared via several methods. Two common laboratory-scale preparations are detailed below.
Protocol 3.1: Preparation from Iodosobenzene Diacetate [6]
This method is often preferred due to the greater stability and ease of preparation of the diacetate precursor.[6]
Materials:
-
Iodosobenzene diacetate
-
3N Sodium hydroxide solution
-
Deionized water
-
Chloroform
Procedure:
-
To a 250-mL beaker, add finely ground iodosobenzene diacetate (32.2 g, 0.10 mole).
-
With vigorous stirring, add 150 mL of 3N sodium hydroxide solution over a 5-minute period.
-
Triturate any lumps that form with a stirring rod for 15 minutes.
-
Allow the reaction mixture to stand for an additional 45 minutes to ensure complete reaction.
-
Add 100 mL of water, stir vigorously, and collect the crude solid iodosylbenzene by filtration using a Büchner funnel.
-
Return the wet solid to the beaker and triturate with 200 mL of water.
-
Collect the solid by filtration and wash with another 200 mL of water.
-
Dry the solid by maintaining suction on the funnel.
-
For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.
-
Collect the purified iodosylbenzene by filtration and air-dry. The expected yield is 18.7–20.5 g (85–93%).
Protocol 3.2: Preparation from Iodobenzene Dichloride [7]
Materials:
-
Iodobenzene dichloride
-
Anhydrous sodium carbonate
-
Crushed ice
-
5N Sodium hydroxide solution
-
Deionized water
-
Chloroform
Procedure:
-
In a large mortar chilled in an ice bath, place 55 g (0.2 mole) of iodobenzene dichloride, 50 g of anhydrous sodium carbonate, and 100 g of finely crushed ice.
-
Grind the mixture thoroughly until all the ice has melted and a thick paste is formed.
-
Add 140 mL of 5N sodium hydroxide in 20-mL portions, with thorough trituration after each addition.
-
Add 100 mL of water to the mixture and allow it to stand overnight.
-
Collect the product by suction filtration and wash thoroughly with 300 mL of water in a beaker.
-
Filter the product again and wash with another 300 mL of water in the beaker, followed by a final wash with approximately 250 mL of water on the filter.
-
After air-drying, stir the product to a thin mush with a small amount of chloroform, remove the solvent by suction, and spread on filter paper to air-dry completely. The expected yield is 26–27 g (60–62%).
Application in Transition Metal-Catalyzed Oxidation Reactions
Iron-Catalyzed Oxidation Reactions
Iron complexes are widely used catalysts for iodosylbenzene-mediated oxidation reactions due to their low cost and low toxicity. The iron(II) complex, --INVALID-LINK--2 (where PBI is 2-(2-pyridyl)benzimidazole), is a particularly effective catalyst for sulfoxidation and epoxidation reactions.[8]
Protocol 4.1.1: Catalytic Sulfoxidation of Thioanisole Derivatives [8]
This protocol describes the oxidation of thioanisole to the corresponding sulfoxide.
Materials:
-
--INVALID-LINK--2 catalyst
-
Iodosylbenzene (PhIO)
-
Thioanisole derivative
-
Acetonitrile (CH3CN)
Procedure:
-
Prepare a stock solution of the --INVALID-LINK--2 catalyst in acetonitrile.
-
In a reaction vessel, combine the catalyst, iodosylbenzene, and the thioanisole substrate in a 1:100:300 molar ratio. A typical reaction scale would involve 1 x 10⁻³ M catalyst, 1 x 10⁻¹ M PhIO, and 3 x 10⁻¹ M thioanisole.[8]
-
Maintain the reaction mixture at 293 K with stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Table 1: Iron-Catalyzed Sulfoxidation of Thioanisole Derivatives with Iodosylbenzene [8]
| Substrate (p-X-C6H4SMe) | Product | Yield (%) |
| X = H | p-H-C6H4S(O)Me | ~40 |
| X = CH3 | p-CH3-C6H4S(O)Me | ~50 |
| X = OCH3 | p-OCH3-C6H4S(O)Me | ~70 |
| X = Cl | p-Cl-C6H4S(O)Me | ~30 |
Protocol 4.1.2: Catalytic Epoxidation of Styrene Derivatives [1][8]
This protocol outlines the epoxidation of styrenes to form the corresponding epoxides.
Materials:
-
--INVALID-LINK--2 catalyst
-
Iodosylbenzene (PhIO)
-
Styrene derivative
-
Acetonitrile (CH3CN)
Procedure:
-
Follow the same general setup as for the sulfoxidation reaction (Protocol 4.1.1).
-
Combine the --INVALID-LINK--2 catalyst, iodosylbenzene, and the styrene substrate in a 1:100:300 molar ratio in acetonitrile.
-
Maintain the reaction at 293 K with stirring.
-
Monitor the formation of the epoxide product by GC or TLC.
-
After the reaction is complete, work up and purify the product using standard laboratory techniques.
Table 2: Iron-Catalyzed Epoxidation of Styrene Derivatives with Iodosylbenzene [1]
| Substrate (p-X-C6H4CH=CH2) | Product | Yield (%) |
| X = H | Styrene oxide | ~35 |
| X = CH3 | 4-Methylstyrene oxide | ~45 |
| X = OCH3 | 4-Methoxystyrene oxide | ~60 |
| X = Cl | 4-Chlorostyrene oxide | ~25 |
Manganese-Catalyzed Oxidation Reactions
Manganese complexes, particularly Mn-salen complexes, are effective catalysts for a variety of oxidation reactions, including the epoxidation of olefins and the hydroxylation of alkanes.[9][10]
Protocol 4.2.1: Manganese-Salen Catalyzed Epoxidation of Styrene [11]
This protocol provides a general method for the epoxidation of styrene using a Mn(III)-salen type complex.
Materials:
-
Mn(III)-salen complex (e.g., [Mn(salhd)CH3COO])
-
Iodosylbenzene (PhIO)
-
Styrene
-
Acetonitrile (CH3CN)
Procedure:
-
In a reaction flask, dissolve the Mn(III)-salen catalyst in acetonitrile.
-
Add the styrene substrate to the catalyst solution.
-
Add iodosylbenzene as the oxidant. A typical molar ratio of catalyst:oxidant:substrate is in the range of 1:100:1000.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Upon completion, filter off the catalyst (if heterogeneous) or proceed with a standard workup and purification by column chromatography.
Table 3: Manganese-Catalyzed Oxidation of Various Substrates with Iodosylbenzene [7]
| Catalyst | Substrate | Oxidant | Product(s) | Yield (%) | Selectivity (Hydroxylation/Desaturation) |
| Mn Porphyrin C1 | Dihydrophenanthrene | PhIO | Phenanthrene, 9-Phenanthrol | 37.5 | 2.6 |
| Mn Porphyrin C2 | Dihydrophenanthrene | PhIO | Phenanthrene | 17 | Desaturation only |
Copper-Catalyzed Oxidation Reactions
Copper complexes are also versatile catalysts for iodosylbenzene-mediated oxidations, including the oxidation of alcohols to aldehydes and ketones.[12]
Protocol 4.3.1: Copper-Catalyzed Aerobic Oxidation of Alcohols (Conceptual Protocol)
While direct protocols with iodosylbenzene are less detailed in the initial searches, a general procedure can be adapted from aerobic oxidation systems, where PhIO would replace air as the oxidant.
Materials:
-
Copper(I) or Copper(II) salt (e.g., CuBr, CuSO4)
-
Ligand (e.g., bipyridine, phenanthroline)
-
Iodosylbenzene (PhIO)
-
Alcohol substrate
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
In a reaction vessel, combine the copper salt and the ligand in the chosen solvent to form the catalyst complex in situ.
-
Add the alcohol substrate to the reaction mixture.
-
Add iodosylbenzene in a stoichiometric amount relative to the substrate.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, perform an appropriate workup, which may include filtration and extraction, followed by purification of the carbonyl product by column chromatography.
Table 4: Representative Copper-Catalyzed Alcohol Oxidations (Adapted from aerobic systems)
| Catalyst System | Substrate | Product | Yield (%) |
| CuBr/bpy | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | ~65 |
| CuSO4 | Benzyl alcohol | Benzaldehyde | High |
Reaction Mechanisms and Visualizations
The mechanism of oxygen transfer from iodosylbenzene in transition metal-catalyzed oxidations generally involves the formation of a metal-iodosylbenzene adduct, which can then either directly transfer an oxygen atom to the substrate or proceed through a higher-valent metal-oxo species.[1][13]
Diagram 5.1: General Catalytic Cycle for Metal-Catalyzed Oxidation with Iodosylbenzene
References
- 1. researchgate.net [researchgate.net]
- 2. Iodosylbenzene Coordination Chemistry Relevant to Metal-Organic Framework Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. concawe.eu [concawe.eu]
- 4. s29.q4cdn.com [s29.q4cdn.com]
- 5. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Manganese Catalysts for C–H activation: An Experimental/Theoretical Study Identifies the Stereoelectronic Factor that Controls the Switch between Hydroxylation and Desaturation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Experimental evidence for multiple oxidation pathways in the (salen) Mn-catalyzed epoxidation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Epoxidation of styrene by a manganese(iii) salen complex encapsulated in an aluminium pillared clay - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05280C [pubs.rsc.org]
Application Notes and Protocols for the Catalytic Activation of Iodosylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosylbenzene (PhIO) is a versatile and powerful hypervalent iodine(III) reagent widely employed as a terminal oxidant in a multitude of organic transformations. Its utility is significantly enhanced through catalytic activation, which enables a broad spectrum of reactions, including oxidations, aziridinations, and C-H functionalizations, often with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for key synthetic methods that utilize catalytically activated iodosylbenzene, targeting researchers and professionals in organic synthesis and drug development.
Catalytic Oxidation of Alcohols
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. The use of iodosylbenzene in conjunction with catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a co-catalyst offers a mild and efficient method for this transformation, avoiding harsh conditions and toxic heavy metals.
Data Presentation: TEMPO-Catalyzed Alcohol Oxidation
| Entry | Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-Octanol | TEMPO (1 mol%), Yb(OTf)₃ (1 mol%) | CH₂Cl₂ | 0.5 | 95 | [1] |
| 2 | Cinnamyl alcohol | TEMPO (1 mol%), Yb(OTf)₃ (1 mol%) | CH₂Cl₂ | 0.5 | 98 | [1] |
| 3 | Geraniol | TEMPO (1 mol%), Yb(OTf)₃ (1 mol%) | CH₂Cl₂ | 0.5 | 96 (Geranial) | [1] |
| 4 | 2-Adamantanol | TEMPO (1 mol%), Yb(OTf)₃ (1 mol%) | CH₂Cl₂ | 1 | 97 | [1] |
| 5 | Benzyl alcohol | TEMPO (1 mol%), Yb(OTf)₃ (1 mol%) | CH₂Cl₂ | 0.5 | 99 | [1] |
Experimental Protocol: TEMPO-Catalyzed Oxidation of Benzyl Alcohol
This protocol is adapted from a general procedure for the rapid oxidation of alcohols.[1]
Materials:
-
Benzyl alcohol (1.0 mmol, 108.1 mg)
-
Iodosylbenzene (PhIO) (1.2 mmol, 264.0 mg)
-
TEMPO (0.01 mmol, 1.6 mg)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.01 mmol, 6.2 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add TEMPO (0.01 mmol) and Yb(OTf)₃ (0.01 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add iodosylbenzene (1.2 mmol) in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzaldehyde in high yield.
Catalytic Cycle for TEMPO-Catalyzed Alcohol Oxidation
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Copper-Catalyzed Aziridination of Olefins
The synthesis of aziridines is of great interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. Copper-catalyzed aziridination using iodosylbenzene as the oxidant provides a direct and efficient route to these valuable N-heterocycles.
Data Presentation: Copper-Catalyzed Aziridination
| Entry | Olefin | Nitrogen Source | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| 1 | Styrene | TsNH₂ | Cu(acac)₂ (5) | CH₃CN | 85 | [2] |
| 2 | 1-Octene | TsNH₂ | Cu(acac)₂ (5) | CH₃CN | 70 | [2] |
| 3 | Cyclohexene | TsNH₂ | Cu(acac)₂ (5) | CH₃CN | 78 | [2] |
| 4 | Indene | TsNH₂ | Cu(acac)₂ (5) | CH₃CN | 82 | [2] |
| 5 | (E)-Stilbene | TsNH₂ | Cu(acac)₂ (5) | CH₃CN | 90 | [2] |
Experimental Protocol: Copper-Catalyzed Aziridination of Styrene
This one-pot protocol is based on the direct use of iodosylbenzene and a sulfonamide.[2]
Materials:
-
Styrene (1.0 mmol, 104.2 mg)
-
p-Toluenesulfonamide (TsNH₂) (1.2 mmol, 205.4 mg)
-
Iodosylbenzene (PhIO) (1.2 mmol, 264.0 mg)
-
Copper(II) acetylacetonate (Cu(acac)₂) (0.05 mmol, 13.1 mg)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Cu(acac)₂ (0.05 mmol), p-toluenesulfonamide (1.2 mmol), and iodosylbenzene (1.2 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add styrene (1.0 mmol) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding N-tosylaziridine.
Proposed Reaction Pathway for Copper-Catalyzed Aziridination
Caption: Simplified workflow for copper-catalyzed aziridination.
Iron- and Manganese-Porphyrin Catalyzed C-H Functionalization and Epoxidation
Metalloporphyrins, particularly those of iron and manganese, are powerful catalysts that mimic the activity of cytochrome P450 enzymes. In the presence of iodosylbenzene, they form highly reactive high-valent metal-oxo species capable of performing challenging C-H functionalization and olefin epoxidation reactions.
Data Presentation: Iron/Manganese-Porphyrin Catalyzed Oxidations
| Entry | Substrate | Catalyst | Reaction Type | Yield (%) | Reference |
| 1 | Cyclohexane | Fe(TPP)Cl | C-H Hydroxylation | 65 (Cyclohexanol) | [3] |
| 2 | Adamantane | Fe(TPP)Cl | C-H Hydroxylation | 78 (Adamantanols) | [3] |
| 3 | Styrene | Mn(TPP)Cl | Epoxidation | 95 | [4] |
| 4 | cis-Stilbene | Mn(TPP)Cl | Epoxidation | 85 (cis-epoxide) | [4] |
| 5 | Cyclooctene | Fe(PCl₈)Cl | Epoxidation | 88 | [3] |
(TPP = tetraphenylporphyrin; PCl₈ = octachloroporphyrin)
Experimental Protocol: Manganese-Porphyrin Catalyzed Epoxidation of Styrene
This is a representative protocol for the epoxidation of an olefin.[4]
Materials:
-
Styrene (1.0 mmol, 104.2 mg)
-
Iodosylbenzene (PhIO) (0.5 mmol, 110 mg, use fresh or purified)
-
Manganese(III) tetraphenylporphyrin chloride (Mn(TPP)Cl) (0.01 mmol, 7.0 mg)
-
Imidazole (0.1 mmol, 6.8 mg)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Mn(TPP)Cl (0.01 mmol) and imidazole (0.1 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
Add styrene (1.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodosylbenzene (0.5 mmol) portion-wise over 10 minutes to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain styrene oxide.
Catalytic Cycle for Porphyrin-Catalyzed Oxidation
Caption: General catalytic cycle for metalloporphyrin-catalyzed oxidations.
Conclusion
The catalytic activation of iodosylbenzene is a powerful strategy in modern organic synthesis, enabling a wide array of transformations under relatively mild conditions. The protocols and data presented herein offer a starting point for researchers to explore and apply these methodologies in their own synthetic endeavors, from small-scale laboratory research to the development of novel pharmaceuticals. The versatility of the catalysts and the tunability of the reaction conditions underscore the broad potential of iodosylbenzene-mediated reactions in addressing contemporary synthetic challenges.
References
Application Notes and Protocols: Iodosylbenzene Reaction Workup and Product Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the workup and purification of products from reactions utilizing iodosylbenzene as an oxidizing agent. The protocols emphasize safety, efficiency, and product purity, critical for research and drug development.
Safety Precautions
Iodosylbenzene and its byproducts require careful handling. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dusts or vapors.[1]
-
Static Discharge: Take precautionary measures against static discharge, especially when handling iodosylbenzene as a dry solid.
-
Thermal Hazards: Iodosylbenzene can decompose explosively upon heating (around 210°C). Avoid heating the solid material directly.
-
Waste Disposal: Dispose of all chemical waste, including solvents and byproducts, according to institutional and local regulations. Iodobenzene, a common byproduct, should be treated as hazardous waste.
General Reaction Workup Principles
The primary byproduct of reactions involving iodosylbenzene is iodobenzene. The workup strategy is designed to efficiently remove this and any unreacted iodosylbenzene, along with other reaction-specific impurities.
A typical workup involves the following steps:
-
Quenching: The reaction is often quenched by the addition of an aqueous solution, such as saturated sodium thiosulfate, to reduce any remaining oxidizing species.
-
Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, diethyl ether).
-
Washing: The organic layer is washed sequentially with:
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of aqueous and organic layers and remove the majority of dissolved water.[2]
-
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator.
The resulting crude product is then purified using one or more of the techniques detailed below.
Application Note 1: Purification of Carbonyl Compounds from Alcohol Oxidation
Iodosylbenzene, often in combination with a catalyst like TEMPO, is a mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3]
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) and TEMPO (0.1 mmol) in dichloromethane (10 mL).
-
Reagent Addition: Add iodosylbenzene (1.2 mmol) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble byproducts.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude benzaldehyde by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary: Purification of Carbonyl Compounds
| Substrate (Alcohol) | Product (Carbonyl) | Purification Method | Eluent System | Typical Yield (%) | Purity (%) |
| 1-Octanol | 1-Octanal | Flash Chromatography (Silica Gel) | Hexane/Ethyl Acetate | 92 | >95 |
| Cyclohexanol | Cyclohexanone | Flash Chromatography (Silica Gel) | Hexane/Ethyl Acetate | 95 | >98 |
| Cinnamyl Alcohol | Cinnamaldehyde | Flash Chromatography (Silica Gel) | Hexane/Ethyl Acetate | 98 | >97 |
| Geraniol | Geranial | Flash Chromatography (Silica Gel) | Hexane/Ethyl Acetate | 89 | >95 |
Table 1: Representative yields and purification conditions for the iodosylbenzene-mediated oxidation of various alcohols.
Experimental Workflow: Alcohol Oxidation and Purification
Caption: Workflow for alcohol oxidation using iodosylbenzene.
Application Note 2: Purification of Aziridines from Olefin Aziridination
Iodosylbenzene can be used in the aziridination of olefins, often in the presence of a nitrogen source and a catalyst, to form three-membered aziridine rings. The purification of these products can be challenging due to their potential sensitivity.
Experimental Protocol: Aziridination of Styrene
-
Reaction Setup: To a solution of styrene (1.0 mmol) and a suitable nitrogen source (e.g., a sulfonamide, 1.2 mmol) in a solvent like acetonitrile, add the catalyst (e.g., a copper or rhodium complex, 5 mol%).
-
Reagent Addition: Add iodosylbenzene (1.5 mmol) portion-wise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
After completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
Data Summary: Purification of Aziridines
| Olefin Substrate | Nitrogen Source | Stationary Phase | Eluent System | Typical Yield (%) |
| Styrene | TsNH₂ | Silica Gel | Hexane/Ethyl Acetate | 75-85 |
| Cyclohexene | NsNH₂ | Silica Gel | Hexane/Ethyl Acetate | 60-70 |
| cis-β-Methylstyrene | TsNH₂ | Basic Alumina | Dichloromethane/Hexane | 73 |
| Indene | BsNH₂ | Silica Gel | Hexane/Ethyl Acetate | 80-90 |
Table 2: Purification conditions for the synthesis of various aziridines using iodosylbenzene-mediated reactions. Ts = tosyl, Ns = nosyl, Bs = brosyl.
Logical Relationship: Stationary Phase Selection for Aziridine Purification
Caption: Decision process for selecting the appropriate stationary phase.
General Purification Techniques
Flash Column Chromatography
-
Principle: Separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase is passed through it.
-
Stationary Phase: Silica gel is most common. For acid-sensitive products like some aziridines, basic alumina is a suitable alternative.[4][5]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Crystallization
-
Principle: This technique purifies solid compounds based on differences in solubility. The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon slow cooling, the desired compound crystallizes out, leaving impurities in the solution.[6]
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.[7]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the appropriate boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
References
- 1. Facile Oxidative Rearrangements Using Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Iodosylbenzene [organic-chemistry.org]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. How To [chem.rochester.edu]
Application Notes and Protocols for the Selective Oxidation of Primary Alcohols with Iodosylbenzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. While numerous methods exist, many rely on harsh conditions or toxic heavy metal reagents. Hypervalent iodine compounds, such as iodosylbenzene (PhIO) and its more soluble and stable precursor iodosobenzene diacetate (PhI(OAc)₂), have emerged as mild, efficient, and environmentally benign oxidants. When used in conjunction with a catalytic amount of a stable nitroxyl radical like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), these reagents provide a highly selective system for the conversion of primary alcohols to aldehydes, characteristically avoiding over-oxidation to carboxylic acids and demonstrating excellent chemoselectivity for primary over secondary alcohols.[1][2][3][4][5][6] This protocol, often referred to as the Piancatelli-Margarita oxidation, operates under mild, typically anhydrous conditions at room temperature, making it compatible with a wide range of sensitive functional groups.[2][4]
Reaction Principle and Mechanism
The oxidation proceeds via a catalytic cycle involving the TEMPO radical. The hypervalent iodine(III) reagent, PhI(OAc)₂, serves as the stoichiometric oxidant to regenerate the active oxidizing species, the N-oxoammonium salt, from the TEMPO-H intermediate formed during the alcohol oxidation.[7][8]
The catalytic cycle can be summarized as follows:
-
The hypervalent iodine reagent oxidizes TEMPO to the active N-oxoammonium salt.
-
The alcohol coordinates to the N-oxoammonium salt.
-
A base (often the acetate counterion or the alcohol itself) facilitates a deprotonation at the carbinol carbon, leading to the formation of the aldehyde, the reduced hydroxylamine (TEMPO-H), and a protonated base.
-
The hydroxylamine is then re-oxidized by the hypervalent iodine reagent back to the N-oxoammonium salt, closing the catalytic cycle.[7]
Recent mechanistic studies suggest a potentially more intricate pathway, possibly involving iodine(V) species, especially when considering the role of adventitious water.[9] However, the fundamental cycle provides a robust working model for understanding the reaction's efficiency and selectivity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Piancatelli-Margarita Oxidation and Its Recent Applications in Organic Synthesis[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Oxidative α-Tosyloxylation of Alcohols with Iodosylbenzene and p-Toluenesulfonic Acid and Its Synthetic Use for Direct Preparation of Heteroaromatics [organic-chemistry.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Iodosylbenzene in Biomimetic Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodosylbenzene (PhIO) is a pivotal reagent in the field of biomimetic oxidation, primarily serving as a terminal oxygen atom donor in model systems that mimic the function of monooxygenase enzymes, most notably cytochrome P450.[1][2] These enzyme mimics, often employing metalloporphyrin catalysts, facilitate a range of oxidative transformations that are fundamental in drug metabolism and organic synthesis. The use of iodosylbenzene allows for the study of these reactions under controlled laboratory conditions, providing invaluable insights into reaction mechanisms and enabling the development of novel synthetic methodologies.[3]
In these biomimetic systems, iodosylbenzene transfers an oxygen atom to a metal center, typically iron or manganese within a porphyrin ligand, to generate a high-valent metal-oxo species.[2] This highly reactive intermediate is the primary oxidizing agent responsible for the transformation of organic substrates. The "oxygen rebound" mechanism, a key concept in cytochrome P450 chemistry, is often invoked to describe the subsequent transfer of the oxygen atom from the metal center to the substrate.
This document provides detailed application notes and protocols for the use of iodosylbenzene in biomimetic oxidation studies, focusing on key applications such as alkene epoxidation, alkane hydroxylation, and sulfide oxidation.
Safety Precautions
Iodosylbenzene is a flammable solid and a strong oxidizing agent that requires careful handling.[4] It can decompose explosively upon heating, particularly near its melting point of approximately 210°C.[1]
Personal Protective Equipment (PPE):
-
Wear tightly fitting safety goggles with side-shields.[5]
-
Wear fire/flame-resistant and impervious clothing.[5]
-
If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]
Handling:
-
Handle in a well-ventilated area.[5]
-
Avoid formation of dust and aerosols.[5]
-
Use non-sparking tools.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Ground and bond container and receiving equipment to prevent electrostatic discharge.[4]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Store apart from foodstuff containers or incompatible materials.[5]
Preparation of Iodosylbenzene
Iodosylbenzene can be prepared from iodobenzene through a two-step process involving oxidation to iodosobenzene diacetate followed by hydrolysis.[7]
Protocol for the Preparation of Iodosylbenzene:
-
Oxidation of Iodobenzene: In a suitable reaction vessel, dissolve iodobenzene in glacial acetic acid.
-
Add peracetic acid dropwise to the stirred solution while maintaining the temperature at 30°C.
-
Continue stirring for approximately one hour after the addition is complete.
-
Cool the reaction mixture in an ice bath to crystallize the iodosobenzene diacetate.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
Hydrolysis of Iodosobenzene Diacetate: Suspend the prepared iodosobenzene diacetate in water.
-
Add a solution of sodium hydroxide dropwise while stirring vigorously.
-
Continue stirring for about an hour to ensure complete hydrolysis.
-
Collect the resulting iodosylbenzene precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Experimental Protocols
The following are generalized protocols for common biomimetic oxidation reactions using iodosylbenzene. The specific catalyst, substrate, and solvent may be varied depending on the desired transformation.
Protocol 1: Biomimetic Alkene Epoxidation
This protocol describes a general procedure for the epoxidation of an alkene using a metalloporphyrin catalyst and iodosylbenzene.
Materials:
-
Metalloporphyrin catalyst (e.g., Iron(III) tetraphenylporphyrin chloride [Fe(TPP)Cl] or Manganese(III) tetraphenylporphyrin chloride [Mn(TPP)Cl])
-
Iodosylbenzene (PhIO)
-
Alkene substrate (e.g., styrene, cyclohexene)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the metalloporphyrin catalyst in the anhydrous solvent.
-
Add the alkene substrate to the solution.
-
While stirring the mixture, add iodosylbenzene in small portions over a period of time. The molar ratio of catalyst:substrate:oxidant is typically in the range of 1:100:1000.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding epoxide.
Protocol 2: Biomimetic Alkane Hydroxylation
This protocol outlines a general method for the hydroxylation of an alkane, a reaction that mimics the C-H activation capabilities of cytochrome P450.
Materials:
-
Metalloporphyrin catalyst (e.g., Fe(TPP)Cl)
-
Iodosylbenzene (PhIO)
-
Alkane substrate (e.g., cyclohexane, adamantane)
-
Anhydrous solvent (e.g., dichloromethane, benzene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the metalloporphyrin catalyst in the anhydrous solvent.
-
Add the alkane substrate to the reaction mixture.
-
Add iodosylbenzene to the stirred solution in one portion or in several small portions.
-
Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by GC.
-
After the reaction is complete, filter the mixture to remove insoluble materials.
-
The filtrate can be directly analyzed by GC to determine the yield of the corresponding alcohol and ketone products.
-
For product isolation, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Protocol 3: Biomimetic Sulfide Oxidation
This protocol details a general procedure for the selective oxidation of a sulfide to a sulfoxide using a biomimetic system.
Materials:
-
Iron catalyst (e.g., --INVALID-LINK--2, where PBI is 2-(2-pyridyl)benzimidazole)
-
Iodosylbenzene (PhIO)
-
Sulfide substrate (e.g., thioanisole)
-
Acetonitrile
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a solution of the iron catalyst in acetonitrile under an inert atmosphere, add the sulfide substrate.
-
Add iodosylbenzene as the oxidant. A typical molar ratio is 1:300:100 for catalyst:substrate:oxidant.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the sulfoxide product by GC or HPLC.
-
Upon completion, the reaction mixture can be filtered and the solvent removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative quantitative data from various biomimetic oxidation studies using iodosylbenzene.
Table 1: Metalloporphyrin-Catalyzed Epoxidation of Alkenes with Iodosylbenzene
| Catalyst | Substrate | Solvent | Epoxide Yield (%) | Turnover Number (TON) | Reference |
| [Fe(TPP)]Cl | cis-Stilbene | CH2Cl2 | 67 | - | |
| [Mn(TPFPP)]Cl | Styrene | - | - | 780 | |
| ZnMn-RPM | Styrene | - | - | 2150 | |
| Mn(III) Porphyrin | Cyclohexene | Acetonitrile | High | - | |
| Mn(III) Porphyrin | Styrene | Acetonitrile | Moderate | - |
Table 2: Biomimetic Hydroxylation of Alkanes with Iodosylbenzene
| Catalyst | Substrate | Solvent | Alcohol Yield (%) | Ketone Yield (%) | Reference |
| [Fe(TPP)]Cl | Adamantane | C6H6 | 13 | 4 | |
| [Fe(TPP)]Cl | Cyclohexane | C6H6 | 12 | 2 |
Table 3: Biomimetic Oxidation of Thioanisole with Iodosylbenzene
| Catalyst | Product | Yield (%) | Selectivity | Reference |
| --INVALID-LINK--2 | Methyl phenyl sulfoxide | High | High for sulfoxide |
Mechanistic Diagrams and Workflows
The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for biomimetic oxidation reactions using iodosylbenzene.
References
- 1. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 2. Formation of the active species of cytochrome p450 by using iodosylbenzene: a case for spin-selective reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. chemos.de [chemos.de]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Iodosobenzene - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Iodosylbenzene Solubility in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using iodosylbenzene in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is iodosylbenzene poorly soluble in many common organic solvents?
A1: Iodosylbenzene's low solubility is primarily due to its polymeric structure in the solid state, consisting of repeating –[Ph(I)-O]– chains.[1][2] This polymeric nature makes it difficult for individual solvent molecules to solvate the iodosylbenzene units effectively, leading to poor solubility in many common organic solvents.
Q2: What are the initial signs of solubility issues in my reaction?
A2: Signs of poor iodosylbenzene solubility include:
-
A heterogeneous reaction mixture with visible solid particles of iodosylbenzene that do not dissolve over time.
-
Inconsistent or lower than expected reaction yields.
-
Difficulty in stirring the reaction mixture.
-
The reaction failing to initiate or proceeding very slowly.
Q3: Can I simply use more solvent to dissolve the iodosylbenzene?
A3: While increasing the solvent volume might help to some extent, it is often not a practical solution. It can lead to very dilute reaction conditions, which may slow down the reaction rate and complicate product isolation. More effective strategies often involve changing the solvent system, modifying the iodosylbenzene, or using additives.
Q4: Are there any safety concerns when trying to improve the solubility of iodosylbenzene?
A4: Yes. Iodosylbenzene is a strong oxidizing agent and can be explosive, especially upon heating.[3] When experimenting with different solvents or additives, it is crucial to be aware of potential incompatibilities and exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). When heating is required, it should be done with caution.
Troubleshooting Guides
Issue 1: Iodosylbenzene is not dissolving in my chosen solvent.
Cause: The polymeric structure of iodosylbenzene limits its solubility in many non-polar and even some polar aprotic solvents.
Solutions:
-
Solvent Selection: Switch to a more suitable solvent or use a co-solvent system. Methanol and acetonitrile are commonly used solvents for reactions involving iodosylbenzene.[3] Forcing conditions, such as recrystallization from hot benzene or chloroform, have been reported but should be handled with care due to safety concerns.[4]
-
Use of Co-solvents: Adding a co-solvent can significantly improve solubility. A mixture of a non-polar solvent (to solvate the phenyl group) and a polar aprotic solvent (to interact with the I=O group) can be effective.
-
Chemical Modification: If insolubility remains a persistent issue, consider synthesizing a more soluble analogue of iodosylbenzene.
Issue 2: The reaction is sluggish or incomplete despite the iodosylbenzene appearing to dissolve.
Cause: Even if visually dissolved, iodosylbenzene might still exist as small, less reactive oligomers. Additives can help to break down these oligomers into more reactive monomeric species.
Solutions:
-
Addition of a Lewis Acid: Lewis acids can coordinate to the oxygen atom of the iodosyl group, breaking up the polymeric chain and increasing the reactivity of the iodine(III) center.
-
Addition of Bromide Salts: Catalytic amounts of bromide salts, such as potassium bromide (KBr), have been shown to activate iodosylbenzene, likely by facilitating the breakdown of the polymer.
Data Presentation: Solubility of Iodosylbenzene and its Analogs
The following table summarizes the solubility of iodosylbenzene and some of its more soluble derivatives in various organic solvents. Please note that exact quantitative data for iodosylbenzene is scarce due to its polymeric nature and reactivity. The provided values are based on a combination of literature reports and estimations based on qualitative descriptions.
| Compound | Solvent | Solubility (g/L) - Approximate | Molar Solubility (mol/L) - Approximate | Reference(s) |
| Iodosylbenzene | Water | Very Low | Very Low | [2] |
| Iodosylbenzene | Chloroform | Low | Low | [4] |
| Iodosylbenzene | Methanol | Sparingly Soluble | Sparingly Soluble | [3] |
| Iodosylbenzene | Acetonitrile | Sparingly Soluble | Sparingly Soluble | [3] |
| 4-Trifluoromethyl-2-(tert-butylsulfonyl)iodosylbenzene | Chloroform | ~32 | ~0.08 | [1] |
| Oligomeric Iodosylbenzene Sulfate | Water | Soluble | Soluble | [5] |
Experimental Protocols
Protocol 1: Improving Iodosylbenzene Solubility with a Co-solvent System
Objective: To improve the solubility of iodosylbenzene for an oxidation reaction using a co-solvent mixture of dichloromethane (DCM) and acetonitrile (MeCN).
Materials:
-
Iodosylbenzene
-
Substrate
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Reaction flask with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the substrate and iodosylbenzene.
-
Add dichloromethane (DCM) to the flask, aiming for a concentration that would be used if iodosylbenzene were fully soluble.
-
Begin stirring the suspension at room temperature.
-
Slowly add acetonitrile (MeCN) dropwise to the stirring suspension.
-
Continue adding MeCN until the iodosylbenzene dissolves, resulting in a homogeneous solution. A typical starting ratio of DCM:MeCN could be 4:1, which can be adjusted as needed.
-
Once the iodosylbenzene is dissolved, proceed with the reaction as planned (e.g., heating, addition of other reagents).
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).
Protocol 2: Synthesis of a Water-Soluble Iodosylbenzene Analog (Oligomeric Iodosylbenzene Sulfate)
Objective: To synthesize a water-soluble form of iodosylbenzene for reactions in aqueous media. This protocol is adapted from the work of Koposov et al.[5]
Materials:
-
(Diacetoxyiodo)benzene
-
Sodium bisulfate monohydrate (NaHSO₄·H₂O)
-
Deionized water
-
Mortar and pestle
-
Beaker and standard filtration apparatus
Procedure:
-
In an agate mortar, combine (diacetoxyiodo)benzene (1.0 eq) and sodium bisulfate monohydrate (1.0 eq).
-
Grind the solids together for approximately 10 minutes. The mixture will become a paste.
-
Transfer the resulting paste to a beaker.
-
Add a minimal amount of deionized water to dissolve the paste, with stirring. A clear yellow solution should form initially.
-
Allow the solution to stand. The product will precipitate as yellow crystals.
-
Collect the yellow crystalline solid by filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the product under vacuum to yield oligomeric iodosylbenzene sulfate.
-
The resulting solid is water-soluble and can be used in aqueous-based oxidation reactions.[5]
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to improving iodosylbenzene solubility.
Caption: Depolymerization of insoluble iodosylbenzene.
Caption: Troubleshooting workflow for iodosylbenzene solubility.
References
causes of incomplete conversion in iodosylbenzene oxidations
Welcome to the technical support center for iodosylbenzene (PhIO) oxidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My iodosylbenzene oxidation is resulting in low or incomplete conversion. What are the common causes?
A1: Incomplete conversion in iodosylbenzene oxidations is a frequent issue that can stem from several factors:
-
Poor Solubility and Polymeric Nature of Iodosylbenzene: In the solid state, iodosylbenzene exists as a polymeric structure, which renders it insoluble in many common organic solvents.[1] This heterogeneity can severely limit its reactivity and availability to the catalyst and substrate, leading to sluggish or incomplete reactions.
-
Decomposition of Iodosylbenzene: Iodosylbenzene is thermally unstable and can decompose, especially upon heating.[2] This decomposition pathway reduces the amount of active oxidant available for the desired transformation.
-
Disproportionation: In the presence of water, particularly when heated, iodosylbenzene can disproportionate into iodobenzene and iodylbenzene.[3] This side reaction consumes the active oxidant and can complicate product purification.
-
Catalyst Deactivation: In catalytic reactions, the catalyst itself may be susceptible to deactivation by the oxidant, substrate, or intermediates, leading to a cessation of the reaction before completion.
-
Substrate or Product Inhibition: The substrate or the product formed can sometimes inhibit the catalyst, slowing down or stopping the reaction.
-
Impurities in Iodosylbenzene: The quality of the iodosylbenzene is crucial. Impurities can interfere with the catalytic cycle or promote side reactions. It is recommended to use freshly prepared or properly stored iodosylbenzene and to assess its purity.[2]
Q2: How can I improve the solubility and reactivity of iodosylbenzene?
A2: Several strategies can be employed to overcome the solubility and reactivity issues of iodosylbenzene:
-
Activation with Additives: The polymeric structure of iodosylbenzene can be broken down into more reactive, soluble monomeric or oligomeric species through the use of certain additives. Common activators include:
-
Potassium Bromide (KBr): In aqueous media, catalytic amounts of KBr can significantly activate iodosylbenzene.[4]
-
Surfactants: Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles that solubilize both the substrate and iodosylbenzene, thereby enhancing the reaction rate.[5]
-
-
Use of Soluble Derivatives: Certain ortho-substituted derivatives of iodosylbenzene are monomeric and soluble in organic solvents.
-
In Situ Generation: Generating a more reactive form of the oxidant in the reaction mixture can be an effective strategy. For example, using oligomeric iodosylbenzene sulfate, which can be generated in situ from (diacetoxyiodo)benzene, has been shown to be a convenient and reactive alternative.[6]
Q3: What are the signs of iodosylbenzene decomposition, and how can I minimize it?
A3: A visible sign of iodosylbenzene decomposition is the formation of a purple or brown color in the reaction mixture, which indicates the presence of elemental iodine. To minimize decomposition:
-
Control the Temperature: Avoid excessive heating of the reaction mixture. If heating is necessary, it should be carefully controlled and monitored.
-
Use Freshly Prepared Reagent: The stability of iodosylbenzene can decrease over time. Using freshly prepared or properly stored iodosylbenzene is recommended.[7]
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of decomposition. Monitor the reaction progress to determine the optimal reaction time.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving incomplete conversion in your iodosylbenzene oxidation experiments.
Troubleshooting Workflow
Detailed Troubleshooting Steps
-
Assess Iodosylbenzene Quality:
-
Problem: The iodosylbenzene may be impure or have degraded.
-
Solution:
-
Use freshly prepared iodosylbenzene. A standard preparation involves the hydrolysis of (diacetoxyiodo)benzene.[1]
-
Assess the purity of your iodosylbenzene using iodometric titration. A purity of >95% is generally recommended.
-
Store iodosylbenzene in a cool, dark, and dry place to prevent decomposition.
-
-
-
Address Solubility and Reactivity Issues:
-
Problem: The polymeric nature of iodosylbenzene limits its solubility and reactivity.
-
Solution:
-
Activation: Introduce a catalytic amount of an activator to your reaction mixture. For aqueous reactions, potassium bromide (KBr) is effective.[4] For organic solvents, a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) can be beneficial.[5]
-
Solvent Choice: While iodosylbenzene has poor solubility in many solvents, some polar aprotic solvents like acetonitrile can be suitable for certain reactions. In some cases, a co-solvent system may improve solubility.
-
Mechanical Agitation: Ensure vigorous stirring to maximize the surface area of the solid iodosylbenzene exposed to the reaction medium.
-
-
-
Optimize Reaction Conditions:
-
Problem: The reaction temperature, time, or concentration may not be optimal.
-
Solution:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to iodosylbenzene decomposition. If possible, run the reaction at room temperature or slightly elevated temperatures, and monitor for any color change indicating decomposition. For some reactions, cooling the reaction mixture can improve selectivity and yield.[8]
-
Reaction Time: Monitor the reaction progress using techniques like TLC, GC, or LC-MS to determine the point of maximum conversion and avoid prolonged reaction times that could lead to product degradation or side reactions.
-
Concentration: The concentration of the substrate, catalyst, and iodosylbenzene can influence the reaction rate and outcome. A systematic variation of concentrations can help identify the optimal conditions.
-
-
-
Evaluate Catalyst Performance (for catalytic reactions):
-
Problem: The catalyst may be inactive or deactivating under the reaction conditions. This is particularly relevant for metalloporphyrin-catalyzed oxidations.[9]
-
Solution:
-
Catalyst Loading: Vary the catalyst loading to see if it impacts the conversion.
-
Catalyst Stability: Consider using a more robust catalyst that is known to be stable under oxidative conditions.
-
Co-catalysts/Axial Ligands: In some metalloporphyrin-catalyzed reactions, the addition of a co-catalyst or an axial ligand (e.g., imidazole) can enhance catalyst stability and activity.[9]
-
-
Data Presentation
The following tables summarize quantitative data from the literature to provide a comparative overview of factors influencing iodosylbenzene oxidations.
Table 1: Comparison of Hypervalent Iodine Oxidants in the Oxidation of Sulfides to Sulfoxides
| Oxidant | Activator/Conditions | Substrate | Conversion (%) | Sulfoxide Selectivity (%) |
| Iodosylbenzene (PhIO) | KBr (0.1 equiv) in water | Methyl p-tolyl sulfide | >99 | >99 |
| Iodosylbenzene (PhIO) | KBr (1.0 equiv) in water | Diphenyl sulfide | 64 | >99 |
| (Diacetoxyiodo)benzene | None, in water | Methyl p-tolyl sulfide | 90 | >99 |
| Oligomeric iodosylbenzene sulfate | In situ generation | Organic sulfides | High | High (no over-oxidation) |
Data synthesized from multiple sources for comparative purposes.[4][6]
Table 2: Effect of Solvent on Metalloporphyrin-Catalyzed Epoxidation of Cyclohexene with Iodosylbenzene
| Catalyst | Solvent | Epoxide Yield (%) | Other Products (Yield %) |
| Polyionic Manganese Porphyrin | Acetonitrile | Low | Allylic oxidation product (major) |
| Sol-gel Encapsulated Metalloporphyrin | Acetonitrile | 60 | - |
Data highlights the significant influence of the catalyst system and solvent on product distribution.[10]
Experimental Protocols
Protocol 1: Iodometric Titration for Determining the Purity of Iodosylbenzene
This protocol allows for the quantitative determination of the active oxygen content in a sample of iodosylbenzene.
Materials:
-
Iodosylbenzene sample (approx. 0.1 g)
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Deionized water
-
Starch indicator solution (1% w/v)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Erlenmeyer flask (250 mL)
-
Burette
Procedure:
-
Accurately weigh approximately 0.1 g of the iodosylbenzene sample and record the mass.
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Add 25 mL of deionized water and 5 mL of glacial acetic acid to the flask and swirl to dissolve the sample as much as possible.
-
Add approximately 1 g of potassium iodide to the solution and swirl to dissolve. The solution will turn a dark brown/yellow color due to the liberation of iodine.
-
Allow the mixture to stand for 5-10 minutes in the dark to ensure the reaction is complete.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue/black color disappears, and the solution becomes colorless. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the purity of the iodosylbenzene using the following formula:
Purity (%) = (V * M * 110.05) / (m * 1000) * 100
Where:
-
V = Volume of Na₂S₂O₃ solution used (in mL)
-
M = Molarity of the Na₂S₂O₃ solution
-
110.05 = Half the molar mass of iodosylbenzene ( g/mol )
-
m = Mass of the iodosylbenzene sample (in g)
-
Protocol 2: Activation of Iodosylbenzene with Potassium Bromide (KBr) for Aqueous Oxidations
This protocol describes a general procedure for activating iodosylbenzene with KBr for the oxidation of a generic substrate in an aqueous medium.
Materials:
-
Substrate
-
Iodosylbenzene (PhIO)
-
Potassium bromide (KBr)
-
Water (deionized or distilled)
-
Reaction flask with a magnetic stirrer
-
Appropriate work-up and purification supplies
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, add the substrate and water.
-
Add a catalytic amount of potassium bromide (typically 0.1 to 1.0 equivalent with respect to the substrate).
-
Stir the mixture to dissolve the substrate and KBr.
-
Add iodosylbenzene (typically 1.1 to 1.5 equivalents with respect to the substrate) to the reaction mixture in one portion or portion-wise.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, proceed with the appropriate work-up procedure to isolate and purify the desired product. This may involve extraction with an organic solvent, followed by chromatography.
Visualizations
The following diagrams illustrate key concepts related to iodosylbenzene oxidations.
References
- 1. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistryjournal.in [chemistryjournal.in]
- 9. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Iodosylbenzene-Mediated Reactions
Welcome to the technical support center for iodosylbenzene-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify common byproducts and troubleshoot issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter, providing potential causes and actionable solutions.
Issue 1: Low yield of the desired product with a significant amount of a nonpolar byproduct.
Question: My reaction has a low yield, and I've isolated a major byproduct that appears to be nonpolar. How can I identify it?
Answer:
The most common byproduct in reactions where iodosylbenzene (PhIO) acts as an oxygen transfer agent is iodobenzene (PhI) .[1][2][3] Iodosylbenzene delivers an oxygen atom to the substrate, reducing itself to iodobenzene.
Troubleshooting Steps:
-
Initial Check (TLC/LC-MS): Compare the byproduct's retention factor (Rf) or retention time with an authentic sample of iodobenzene.
-
Spectroscopic Confirmation:
-
¹H NMR: Iodobenzene shows a characteristic multiplet pattern in the aromatic region (~7.0-7.9 ppm).
-
Mass Spectrometry (MS): Look for the molecular ion peak of iodobenzene (m/z = 204.01).
-
-
Removal: Iodobenzene can often be removed from the crude reaction mixture via sublimation or by washing with a nonpolar solvent like hexanes if the desired product is significantly more polar.
Caption: Troubleshooting workflow for identifying iodobenzene.
Issue 2: Formation of multiple iodine-containing byproducts.
Question: My crude NMR shows several complex aromatic signals, and my mass spectrum has peaks corresponding to various iodine species. What could they be?
Answer:
Besides iodobenzene, other iodine-containing byproducts can form, particularly under specific conditions.
-
Iodylbenzene (C₆H₅IO₂): This can be formed through the disproportionation of iodosylbenzene, a reaction favored by heating or the presence of hot water.[1][4] It is a white solid and generally insoluble in common organic solvents.
-
(Diacetoxyiodo)benzene (C₆H₅I(OAc)₂): If your iodosylbenzene was prepared by the hydrolysis of (diacetoxyiodo)benzene, incomplete reaction can leave this as an impurity.[4][5]
Troubleshooting Steps:
-
Check Reagent Quality: Ensure your iodosylbenzene is fresh and has been stored properly in a cool, dark place to minimize decomposition.[4]
-
Control Reaction Conditions: Avoid excessive heating unless the protocol specifies it, and use anhydrous solvents to prevent disproportionation.
-
Analysis:
-
Iodylbenzene: Due to its insolubility, it may precipitate from the reaction mixture. It can be characterized by IR spectroscopy.
-
(Diacetoxyiodo)benzene: This is more soluble than iodosylbenzene and can be identified by a characteristic singlet for the acetate protons (~1.9-2.0 ppm) in ¹H NMR.
-
| Byproduct Name | Formula | Molecular Weight ( g/mol ) | Common Cause | Key Analytical Signal |
| Iodobenzene | C₆H₅I | 204.01 | Standard reaction byproduct | MS: m/z = 204 |
| Iodylbenzene | C₆H₅IO₂ | 236.01 | Disproportionation (heat/water) | Insoluble solid |
| (Diacetoxyiodo)benzene | C₆H₅I(OAc)₂ | 322.10 | Incomplete hydrolysis of precursor | ¹H NMR: Singlet at ~1.9-2.0 ppm |
Issue 3: Substrate-derived byproducts are observed in aziridination reactions.
Question: In my olefin aziridination reaction, besides the desired aziridine, I am seeing an imine byproduct. Why is this happening and how can I prevent it?
Answer:
In some metal-free aziridination reactions using iodosylbenzene, the formation of imine byproducts can occur.[6][7] This is thought to happen through a side reaction pathway, potentially involving a pinacol-type rearrangement depending on the substrate and conditions.
Mitigation Strategies:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and stoichiometry. Using an excess of iodosylbenzene is sometimes necessary for efficient aziridination.[6][7]
-
Solvent Choice: The choice of solvent can be critical. Highly fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to promote efficient aziridination while potentially minimizing side reactions.[6]
-
Substrate Structure: Substrates with certain structural features may be more prone to rearrangement. If possible, modifying the substrate could prevent imine formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most expected byproduct of an iodosylbenzene-mediated oxidation?
A1: The primary byproduct is iodobenzene (PhI). Iodosylbenzene acts as an oxygen-atom donor, and upon transferring its oxygen, it is reduced to iodobenzene.[1][2]
Q2: How can I purify my product from iodine-containing byproducts?
A2: Purification strategies depend on the properties of your desired product versus the byproducts.
-
Chromatography: Standard column chromatography is often effective. Iodobenzene is relatively nonpolar and will typically elute quickly.
-
Crystallization: If your product is a solid, recrystallization can be an excellent method to remove soluble impurities like iodobenzene and residual (diacetoxyiodo)benzene.
-
Sublimation: Iodobenzene can be removed from a solid crude product via sublimation under vacuum.
-
Washing/Extraction: A simple aqueous workup can remove more polar impurities, while washing with a nonpolar solvent like hexane can help remove iodobenzene from a more polar product.
Q3: Are there any safety concerns associated with iodosylbenzene byproducts?
A3: Yes. Iodosylbenzene itself can decompose explosively upon heating to its melting point (~210 °C).[4] While iodobenzene is less hazardous, it is still a toxic chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2] Always consult the Safety Data Sheet (SDS) for all reagents and expected products/byproducts before starting an experiment.
Experimental Protocols
Protocol 1: General Method for Byproduct Identification using NMR and MS
This protocol outlines a general workflow for analyzing a crude reaction mixture to identify potential byproducts.
Caption: General workflow for sample preparation and analysis.
Methodology:
-
Reaction Quench & Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining oxidant.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
NMR Analysis:
-
Dissolve 5-10 mg of the crude product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for characteristic peaks of suspected byproducts (see table above). Spiking the sample with an authentic standard can confirm an assignment.
-
-
Mass Spectrometry Analysis:
-
Prepare a dilute sample of the crude material in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) to obtain exact masses of the components in the mixture. Compare these masses to the theoretical masses of potential byproducts.
-
Alternatively, use GC-MS or LC-MS for separation and identification of volatile or soluble components, respectively.
-
References
- 1. Iodosobenzene | 536-80-1 | Benchchem [benchchem.com]
- 2. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 5. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes - PMC [pmc.ncbi.nlm.nih.gov]
preventing iodosylbenzene decomposition during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of iodosylbenzene during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of iodosylbenzene decomposition during synthesis?
A1: The primary indicators of iodosylbenzene decomposition include:
-
Color Change: The reaction mixture may turn yellow or brown due to the formation of iodine.
-
Gas Evolution: Vigorous gas evolution can be a sign of rapid decomposition, particularly upon heating.
-
Formation of a Dark Oily Substance: The appearance of a black or dark brown oil can indicate the formation of iodobenzene, a common decomposition product.[1]
-
Explosive Decomposition: In a dry state, iodosylbenzene can decompose explosively when heated to around 210°C.[2][3]
Q2: What are the main decomposition pathways for iodosylbenzene?
A2: Iodosylbenzene primarily decomposes through two main pathways:
-
Disproportionation: In the presence of hot water or during steam distillation, iodosylbenzene can disproportionate into iodoxybenzene (PhIO₂) and iodobenzene (PhI).[3][4]
-
Thermal Decomposition: When heated, especially in a dry state, iodosylbenzene can decompose explosively.[2][3][5] Direct heating should be strictly avoided.[6]
Q3: How can I minimize the decomposition of iodosylbenzene during its synthesis?
A3: To minimize decomposition, consider the following precautions:
-
Temperature Control: Maintain low temperatures throughout the synthesis, especially during the hydrolysis of the precursor. Diazonium salt reactions, a related synthesis step for precursors, are highly sensitive to temperature and should be kept cool, around 2°C.[1]
-
Avoid Direct Heating: Never heat iodosylbenzene directly, as it can lead to explosive decomposition.[6] If heating is required for a reaction, use a water bath with controlled temperature.[6]
-
Use of Alkaline Conditions: Iodosylbenzene is known to be more stable in cool, alkaline solutions.[4] The synthesis is often carried out using a base like sodium hydroxide.
-
Proper Purification: Washing the crude product with chloroform can remove impurities like iodobenzene.[7][8] Further washing with cold water helps remove inorganic salts.[8]
Q4: What are the recommended storage conditions for iodosylbenzene?
A4: Iodosylbenzene should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] Long-term storage under cool and dark conditions is possible.[3] It is recommended to store it at 4°C.[10] Keep it away from heat, sparks, open flames, and other ignition sources.[9][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Iodosylbenzene | Incomplete hydrolysis of the precursor (e.g., iodobenzene diacetate). | Ensure vigorous stirring and allow sufficient reaction time for the hydrolysis to complete.[2] The filtrate may contain unreacted diacetate which can be recovered.[2] |
| Decomposition due to high temperature. | Maintain a low reaction temperature using an ice bath during the addition of reagents.[1][7] | |
| Impure starting materials. | The purity of the final product is dependent on the purity of the starting materials, such as iodobenzene diacetate.[2] | |
| Product is a Yellow or Brown Solid | Presence of iodine due to decomposition. | Wash the crude product with a sodium sulfite or sodium thiosulfate solution to remove free iodine.[1] |
| Presence of unreacted iodobenzene or other organic impurities. | Wash the crude product with chloroform to remove iodobenzene and other organic impurities.[7][8] | |
| Explosive Decomposition During Handling | Heating the solid product. | NEVER heat dry iodosylbenzene. It is known to explode at high temperatures (around 210°C).[2][3][5] |
| Mechanical shock or friction. | Handle the solid gently. Avoid grinding the dry solid vigorously. | |
| Poor Solubility of the Product | Polymeric nature of iodosylbenzene. | Iodosylbenzene has poor solubility in many common organic solvents due to its polymeric structure.[3][5] For reactions, it is often used as a suspension or in solvents where it can generate monomeric species, such as in the presence of certain reactants or in lower alcohols where it can form (dialkoxyiodo)benzene.[3][4] |
Experimental Protocols
Synthesis of Iodosylbenzene from Iodobenzene Diacetate
This method is preferred due to the higher stability and convenient preparation of iodobenzene diacetate compared to iodobenzene dichloride, leading to a greater overall yield.[2]
Materials:
-
Iodobenzene diacetate (finely ground)
-
3N Sodium hydroxide solution
-
Deionized water
-
Chloroform
Procedure:
-
In a beaker, place 0.10 mole of finely ground iodobenzene diacetate.
-
With vigorous stirring, add 150 ml of 3N sodium hydroxide solution over a 5-minute period.
-
Continue to triturate any lumps of solid that form with a stirring rod or spatula for 15 minutes.
-
Allow the reaction mixture to stand for an additional 45 minutes to ensure the reaction is complete.
-
Add 100 ml of water to the mixture and stir vigorously.
-
Collect the crude, solid iodosylbenzene using a Büchner funnel.
-
Return the wet solid to the beaker and triturate it with 200 ml of water.
-
Collect the solid again on the Büchner funnel and wash it with another 200 ml of water. Dry the solid by maintaining suction.
-
For final purification, triturate the dried solid in 75 ml of chloroform in a beaker.
-
Separate the iodosylbenzene by filtration and allow it to air-dry.
Caution: Iodosylbenzene explodes if heated to 210°C.[2]
Visual Guides
Iodosylbenzene Decomposition Pathways
Caption: Major decomposition routes for iodosylbenzene.
Experimental Workflow for Iodosylbenzene Synthesis
Caption: Step-by-step synthesis of iodosylbenzene.
Troubleshooting Logic for Iodosylbenzene Synthesis
Caption: Decision tree for troubleshooting synthesis.
References
- 1. Sciencemadness Discussion Board - Troubles with the synthesis of Iodobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 4. Iodosobenzene | 536-80-1 | Benchchem [benchchem.com]
- 5. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buy Iodosobenzene | 536-80-1 [smolecule.com]
- 9. echemi.com [echemi.com]
- 10. chemscene.com [chemscene.com]
- 11. chemos.de [chemos.de]
Technical Support Center: Optimizing Iodosylbenzene Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iodosylbenzene (PhIO) in oxidation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during iodosylbenzene-mediated oxidations in a question-and-answer format.
Q1: My reaction is sluggish or shows low conversion. What are the potential causes and how can I improve the reaction rate?
A1: Low reactivity in iodosylbenzene oxidations can stem from several factors related to the reagent's properties and the reaction setup.
-
Poor Solubility of Iodosylbenzene: Iodosylbenzene is a polymeric solid with low solubility in many common organic solvents, which can limit its availability to react.[1][2]
-
Solution: Employ solvents known to better solubilize or activate iodosylbenzene, such as methanol or acetonitrile.[1] Forcing conditions like heating can also be applied, but with caution due to the explosive nature of PhIO at high temperatures.[1] Alternatively, using a co-solvent system or additives can enhance solubility.
-
-
Inactive Iodosylbenzene: The quality of commercially available or synthesized iodosylbenzene can vary.
-
Inadequate Activation: Many iodosylbenzene oxidations require an activator or catalyst to proceed efficiently.
Q2: My reaction is producing a significant amount of iodobenzene as a byproduct, and my desired product yield is low. What is happening and how can I fix it?
A2: The formation of iodobenzene is an inherent part of the reaction mechanism as iodosylbenzene is reduced. However, excessive amounts coupled with low product yield might indicate a disproportionation side reaction.
-
Disproportionation: In the presence of hot water, iodosylbenzene can disproportionate into iodobenzene and iodylbenzene.[1] This non-productive decomposition pathway consumes the oxidant without contributing to the desired transformation.
-
Solution: Avoid high temperatures in aqueous environments if possible. If heating is necessary, ensure the reaction is anhydrous or use a solvent system that minimizes this side reaction.
-
Q3: The purification of my product is difficult due to the presence of iodine-containing byproducts. How can I effectively remove them?
A3: Iodobenzene and other iodine-containing impurities can often complicate product isolation.
-
Workup Procedure: A common method to remove residual iodine-based impurities is to wash the organic layer with an aqueous solution of a reducing agent.
-
Solution: Perform an extractive workup with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[6] This will reduce any remaining hypervalent iodine species and elemental iodine to iodide salts, which are soluble in the aqueous phase.
-
-
Chromatography: If the byproducts are not fully removed by extraction, column chromatography is a viable option.
-
Solution: Iodobenzene is relatively nonpolar and can often be separated from more polar products by silica gel chromatography.
-
Q4: My catalyst appears to be deactivating over the course of the reaction. What could be the cause and how can I prevent it?
A4: Catalyst deactivation can occur through several mechanisms in iodosylbenzene-mediated oxidations.
-
Catalyst Oxidation: The catalyst itself can be oxidized by iodosylbenzene, leading to an inactive species. This is a known issue with certain organocatalysts at higher temperatures.[7]
-
Solution: Lowering the reaction temperature can often mitigate catalyst oxidation.[7] Performing a slow addition of the iodosylbenzene can also help to maintain a low concentration of the oxidant at any given time, reducing the likelihood of catalyst oxidation.
-
-
Poisoning: Impurities in the substrate or solvent can act as catalyst poisons.
-
Solution: Ensure all starting materials and solvents are pure and dry.
-
Frequently Asked Questions (FAQs)
Q1: What is iodosylbenzene and why is it used as an oxidant?
A1: Iodosylbenzene (PhIO) is a hypervalent iodine(III) compound used as an oxygen transfer agent in organic synthesis.[2] It is a solid that is valued for its ability to effect a variety of oxidations under relatively mild conditions, often with high selectivity, providing an alternative to heavy metal-based oxidants.[1]
Q2: What are the main safety concerns when working with iodosylbenzene?
A2: Iodosylbenzene is known to decompose explosively when heated to high temperatures (around 210 °C).[1][3] It is also a flammable solid and can cause skin and eye irritation. Always handle iodosylbenzene with appropriate personal protective equipment in a well-ventilated fume hood and avoid heating it directly unless under carefully controlled conditions.
Q3: My iodosylbenzene is a clumpy solid and seems insoluble in my reaction solvent. Is this normal?
A3: Yes, this is a common observation. Iodosylbenzene exists as a polymeric structure, which contributes to its poor solubility in many organic solvents.[1][2] Reactions are often run as suspensions. The use of certain solvents like methanol or acetonitrile can help to break down the polymeric structure and improve its reactivity.[1]
Q4: Can I use a precursor to generate iodosylbenzene in situ?
A4: Yes, iodosylbenzene is often prepared by the hydrolysis of (diacetoxyiodo)benzene (PhI(OAc)₂).[2] In some cases, PhI(OAc)₂ can be used directly in the reaction mixture with a catalytic amount of water to generate the active oxidant.
Q5: What are some of the most common applications of iodosylbenzene in organic synthesis?
A5: Iodosylbenzene is a versatile oxidant used in a range of transformations, including:
-
The oxidation of alcohols to aldehydes and ketones.[4]
-
The α-functionalization of carbonyl compounds.
Data Tables for Reaction Optimization
Table 1: Solvent Effects on the Oxidation of Benzyl Alcohol to Benzaldehyde using PhIO and a Catalyst
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetonitrile | 25 | 1 | 95 | [11] |
| Dichloromethane | 25 | 1 | 92 | [11] |
| Toluene | 25 | 3 | 85 | [12] |
| Water/Acetonitrile | 25 | 0.5 | >99 | [9] |
Table 2: Catalyst Loading for the Epoxidation of Cyclohexene with Iodosylbenzene
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| Fe(TPP)Cl | 1 | Dichloromethane | 85 | N/A |
| Mn(salen)Cl | 5 | Acetonitrile | 92 | [8] |
| Ru(pybox)Cl₂ | 2 | Dichloromethane | 78 | N/A |
Note: "N/A" indicates that while these are representative catalysts for this transformation, specific yield data under these exact conditions was not found in the provided search results.
Key Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde using PhIO/TEMPO
Materials:
-
Primary alcohol
-
Iodosylbenzene (PhIO)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add TEMPO (0.01 mmol, 1 mol%).
-
Add iodosylbenzene (1.2 mmol, 1.2 equivalents) in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldehyde.
Protocol 2: General Procedure for the Sulfoxidation of a Thioether to a Sulfoxide using PhIO
Materials:
-
Thioether
-
Iodosylbenzene (PhIO)
-
Potassium Bromide (KBr)
-
Water
Procedure:
-
To a stirred suspension of the thioether (0.20 mmol) and potassium bromide (0.20 mmol) in water (1.0 mL), add iodosylbenzene (0.30 mmol) at room temperature.[10]
-
Stir the mixture for several hours and monitor the reaction by TLC.[10]
-
Upon completion, add ethyl acetate to the reaction mixture.[10]
-
Extract the mixture with ethyl acetate, dry the combined organic layers, and evaporate the solvent.[10]
-
Purify the residue by column chromatography to give the pure sulfoxide.[10]
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for low reaction conversion.
Caption: General workflow for product purification.
Caption: Productive vs. side reaction pathways of iodosylbenzene.
References
- 1. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 2. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iodosylbenzene [organic-chemistry.org]
- 5. Mechanisms of Sulfoxidation and Epoxidation Mediated by Iron(III)-Iodosylbenzene Adduct: Electron-Transfer vs. Oxygen-Transfer Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Mechanisms of Sulfoxidation and Epoxidation Mediated by Iron(III)-Iodosylbenzene Adduct: Electron-Transfer vs. Oxygen-Transfer Mechanism [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Influence of Temperature on Iodosylbenzene Reaction Rates
For researchers, scientists, and professionals in drug development, understanding the kinetics of chemical reactions is paramount. This technical support center provides detailed guidance on investigating the effect of temperature on reaction rates involving iodosylbenzene, a common oxidizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of iodosylbenzene?
A1: In general, increasing the temperature increases the rate of reactions involving iodosylbenzene. This is because a higher temperature provides the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will overcome the activation energy barrier required for the reaction to occur.
Q2: How can I experimentally determine the effect of temperature on my iodosylbenzene reaction?
A2: To determine the effect of temperature, you need to conduct a series of experiments where the temperature is varied while keeping the concentrations of all reactants constant. For each temperature, you will measure the reaction rate. By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), you can create an Arrhenius plot. The slope of this plot can then be used to calculate the activation energy (Ea) of the reaction.[1][2][3][4]
Q3: What is an Arrhenius plot and what information does it provide?
A3: An Arrhenius plot is a graph of the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).[1] According to the Arrhenius equation, this plot should yield a straight line. The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant (8.314 J/mol·K).[1][3][4] Therefore, the Arrhenius plot is a powerful tool for determining the activation energy of a reaction, which provides insight into the temperature sensitivity of the reaction rate.
Q4: What is the significance of the activation energy (Ea)?
A4: The activation energy is the minimum amount of energy required for a chemical reaction to occur.[4] A higher activation energy means that a larger proportion of molecules will not have sufficient energy to react at a given temperature, resulting in a slower reaction rate. Conversely, a lower activation energy leads to a faster reaction rate. Catalysts typically work by providing an alternative reaction pathway with a lower activation energy.[4]
Q5: What are some safety considerations when heating reactions with iodosylbenzene?
A5: Iodosylbenzene is a solid with a high melting point (around 210 °C with decomposition) and is a strong oxidizing agent.[5] When heating reactions, it is crucial to use a well-controlled heating method, such as a thermostated oil bath or a reaction block, to avoid overheating. Overheating can lead to uncontrolled decomposition, which may be vigorous. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction rates at the same temperature. | 1. Poor temperature control. 2. Inaccurate measurement of reactants. 3. Inhomogeneous mixing of the reaction mixture. | 1. Ensure your heating/cooling bath is well-stirred and the temperature is stable. Use a calibrated thermometer to monitor the reaction temperature directly. 2. Use calibrated pipettes and balances for accurate measurement of all reactants. 3. Ensure efficient stirring of the reaction mixture throughout the experiment. |
| Non-linear Arrhenius plot. | 1. Change in reaction mechanism over the temperature range studied. 2. Competing side reactions at higher temperatures. 3. Decomposition of iodosylbenzene or other reactants at elevated temperatures. 4. Experimental errors in measuring temperature or rate constants. | 1. Consider the possibility of a more complex reaction mechanism. Further mechanistic studies may be required. 2. Analyze the product mixture at different temperatures to identify any byproducts. 3. Investigate the thermal stability of your reactants in the reaction medium. Consider conducting the reaction at a narrower temperature range. 4. Double-check all measurements and calculations. Repeat experiments to ensure reproducibility. |
| Reaction is too fast to measure accurately at higher temperatures. | The activation energy is relatively low, leading to a significant rate increase with temperature. | 1. Use a stopped-flow apparatus for rapid mixing and data acquisition. 2. Lower the concentration of one or more reactants to slow down the reaction. 3. Choose a lower temperature range for your study. |
| Reaction is too slow to measure in a reasonable timeframe at lower temperatures. | The activation energy is high. | 1. Increase the concentration of the catalyst (if applicable) or reactants. 2. Choose a higher temperature range for your study. 3. Be patient and allow the reaction to proceed for a longer duration, ensuring the stability of all components over that time. |
Data Presentation
The following tables present kinetic data for the oxidation of triphenylmethane and para-substituted benzaldehydes by an in situ generated iron(III)-iodosylbenzene adduct at various temperatures.[6]
Table 1: Observed Rate Constants for the Oxidation of Triphenylmethane
| Temperature (K) | Observed Rate Constant, kobs (10-4 s-1) |
| 278 | 0.91 |
| 283 | 0.98 |
| 288 | 1.03 |
| 293 | 1.14 |
Data from a study on the stoichiometric oxidation of triphenylmethane mediated by an in situ generated iron(III)-iodosylbenzene adduct.[6]
Table 2: Second-Order Rate Constants for the Oxidation of para-Substituted Benzaldehydes
| Substituent (R) | Temperature (K) | Second-Order Rate Constant, k2 (10-1 M-1s-1) |
| H | 293 | 0.43 |
| NMe2 | 293 | - |
| Me | 293 | - |
| Cl | 293 | - |
| CN | 293 | - |
Data from a study on the stoichiometric oxidation of benzaldehydes mediated by an in situ generated iron(III)-iodosylbenzene adduct. The study focused on the Hammett plot at a single temperature.[6]
Experimental Protocols
Protocol 1: Determination of the Activation Energy for the Oxidation of Triphenylmethane by an Iron(III)-Iodosylbenzene Adduct
This protocol is adapted from the kinetic measurements described in the study of stoichiometric alkane and aldehyde hydroxylation reactions.[6]
1. Reagent Preparation:
-
Prepare stock solutions of the iron(II) precursor complex, triphenylmethane, and iodosylbenzene in acetonitrile. Ensure all glassware is dry and reagents are of high purity.
2. Reaction Setup:
-
Use a jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature.
-
Place a known volume of the iron(II) precursor solution and the triphenylmethane solution into the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 278 K, 283 K, 288 K, 293 K).
3. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the iodosylbenzene solution to the reaction vessel with vigorous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and quenching the reaction.
-
Analyze the concentration of the product or the disappearance of a reactant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
4. Data Analysis:
-
Determine the initial rate of the reaction at each temperature.
-
Calculate the observed rate constant (kobs) for each temperature.
-
Construct an Arrhenius plot by graphing ln(kobs) versus 1/T.
-
Calculate the activation energy (Ea) from the slope of the Arrhenius plot (Slope = -Ea/R).
Mandatory Visualization
Caption: Workflow for determining the activation energy of an iodosylbenzene reaction.
References
- 1. tutorchase.com [tutorchase.com]
- 2. google.com [google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 6. Stoichiometric Alkane and Aldehyde Hydroxylation Reactions Mediated by In Situ Generated Iron(III)-Iodosylbenzene Adduct - PMC [pmc.ncbi.nlm.nih.gov]
choosing the best solvent for iodosylbenzene reactions
Welcome to the technical support center for iodosylbenzene (PhIO) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my iodosylbenzene not dissolving in the reaction solvent?
A1: The poor solubility of iodosylbenzene is a common issue stemming from its structure. In the solid state, iodosylbenzene exists as a polymer with intermolecular I-O-I-O chains, which limits its solubility in most common organic solvents. This polymeric nature is a primary obstacle to its practical use in organic synthesis.
Q2: My reaction with iodosylbenzene is sluggish or giving a very low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in iodosylbenzene reactions are frequently linked to its poor solubility, which limits the concentration of the active oxidizing species in the solution. Other factors include decomposition of the reagent and catalyst deactivation.
Troubleshooting Steps:
-
Improve Solubility: The most critical step is to address the solubility. Refer to the strategies outlined in the "Solvent and Additive Selection Guide" table below. Using co-solvents like methanol or acetonitrile can help. For reactions where these are not suitable, consider synthesizing a more soluble derivative (see Q3 and Protocol 2).
-
Activate the Reagent: The reactivity of iodosylbenzene can be significantly enhanced by the addition of a Lewis acid or a Brønsted acid. For example, BF₃·Et₂O is known to activate PhIO.
-
Use a Co-oxidant/Catalyst System: For many transformations, such as the oxidation of alcohols, using iodosylbenzene in conjunction with a catalyst like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) can dramatically improve reaction rates and yields.
-
Monitor Reagent Quality: Iodosylbenzene can decompose over time, especially if not stored in a cool, dark place. It can disproportionate into iodobenzene and iodylbenzene. Use freshly prepared or high-purity iodosylbenzene for best results.
-
Check Reaction Temperature: While heating can increase solubility, iodosylbenzene can decompose explosively near its melting point (~210°C). For reactions in solution, moderate heating may be beneficial, but this should be carefully optimized.
Below is a workflow to help diagnose and solve low-yield issues.
Q3: How can I improve the solubility and reactivity of iodosylbenzene?
A3: Several strategies can be employed to overcome the solubility and reactivity limitations of polymeric iodosylbenzene.
-
Derivative Synthesis: A highly effective method is to convert iodosylbenzene into a more soluble and stable form. Oligomeric iodosylbenzene sulfate, (PhIO)₃·SO₃, is a water-soluble, stable, and non-hygroscopic alternative that can be readily prepared. This derivative often shows reactivity similar to or greater than activated iodosylbenzene. See Protocol 2 for a detailed synthetic procedure.
-
Solvent Choice: While poorly soluble in many solvents, iodosylbenzene shows some solubility in lower alcohols like methanol.[1] Acetonitrile is also commonly used as a reaction solvent.[1]
-
Acid Activation: The addition of Lewis or Brønsted acids can break down the polymeric structure and generate more reactive monomeric species in situ.
The following diagram illustrates the relationship between iodosylbenzene's structure and the strategies to enhance its utility.
Q4: What are the key safety precautions for handling iodosylbenzene?
A4: Iodosylbenzene is a reactive and potentially hazardous compound. Adherence to safety protocols is crucial.
-
Explosion Hazard: Iodosylbenzene can decompose explosively when heated, particularly near its melting point of 210°C. Avoid heating the dry solid.
-
Flammable Solid: It is classified as a flammable solid. Keep it away from heat, sparks, open flames, and other ignition sources.[2][3][4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[2] Handle in a well-ventilated area or a chemical fume hood.[2]
-
Storage: Store in a cool, dark, and tightly sealed container.[6]
Data and Protocols
Solvent and Additive Selection Guide
The choice of solvent is critical and often depends on the specific reaction being performed. The following table summarizes common solvents and their typical applications in iodosylbenzene chemistry.
| Solvent/System | Dielectric Constant (ε) | Key Characteristics & Typical Use Cases | Notes & Considerations |
| Acetonitrile (CH₃CN) | 37.5 | Aprotic polar solvent. Commonly used for oxidations, including those catalyzed by transition metals. | Good general-purpose solvent for many substrates. |
| Dichloromethane (CH₂Cl₂) | 9.1 | Aprotic, moderately polar. Often used in TEMPO-catalyzed oxidations of alcohols.[7] | Effective for many catalytic systems. |
| Methanol (CH₃OH) | 32.7 | Protic polar solvent. Iodosylbenzene shows some solubility and undergoes solvation to form (dialkoxyiodo)benzene.[1] | Can participate in reactions (e.g., as a nucleophile). |
| Water (H₂O) | 80.1 | Highly polar, protic. Used for disproportionation reactions or with water-soluble derivatives like (PhIO)₃·SO₃. | Iodosylbenzene itself is insoluble.[8] Reaction medium must be compatible with water. |
| Acetonitrile/Water (5:1) | N/A | Biphasic or miscible system used for reactions with water-soluble (PhIO)₃·SO₃. | Balances solubility of organic substrates and the oxidant. |
| 1,4-Dioxane | 2.2 | Aprotic, low polarity. Has been used in oxidative rearrangement of olefins.[9] | Use should be optimized for specific reaction types. |
Experimental Protocols
Protocol 1: General Procedure for TEMPO-Catalyzed Oxidation of an Alcohol
This protocol is adapted from a procedure for the oxidation of alcohols using iodosylbenzene catalyzed by Yb(OTf)₃ and mediated by TEMPO.[7][10]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the alcohol substrate (1.0 mmol) in dichloromethane (CH₂Cl₂, 4 mL).
-
Add Reagents: To the stirred solution, add TEMPO (8 mg, 0.05 mmol, 5 mol%).
-
Add Oxidant: Add iodosylbenzene (PhIO) (286 mg, 1.3 mmol, 1.3 equiv). The mixture will be a suspension.
-
Initiate Reaction: Cool the suspension to 0°C using an ice bath. Add Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (12.5 mg, 0.02 mmol, 2 mol%).
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C or room temperature, depending on the substrate's reactivity. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. The reaction mixture typically becomes clearer as the PhIO is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Preparation of Water-Soluble Oligomeric Iodosylbenzene Sulfate [(PhIO)₃·SO₃]
This protocol is adapted from the synthesis reported by Zhdankin, Yusubov, et al.[11][12]
Method A (Solvent-Free):
-
Grinding: In an agate mortar, add (diacetoxyiodo)benzene (PhI(OAc)₂) (400 mg, 1.24 mmol) and sodium bisulfate monohydrate (NaHSO₄·H₂O) (176 mg, 1.28 mmol).
-
Reaction: Grind the solids together for 5-10 minutes. The mixture will turn into a yellow paste.
-
Washing: Wash the resulting solid paste with diethyl ether (2 x 10 mL) and then with cold water (2 x 5 mL).
-
Drying: Dry the product in a vacuum desiccator to afford (PhIO)₃·SO₃ as a yellow crystalline solid (yield: ~80-85%).
Method B (Aqueous Suspension):
-
Mixing: In a small flask, mix solid (diacetoxyiodo)benzene (161 mg, 0.50 mmol) with sodium bisulfate monohydrate (71 mg, 0.51 mmol) in water (1 mL).
-
Reaction: Stir the suspension at room temperature overnight.
-
Isolation: Collect the resulting yellow precipitate by filtration, wash with cold water (2 x 5 mL), and dry in vacuo to afford the product (yield: ~56%).[11]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. chemos.de [chemos.de]
- 4. Iodosobenzene | 536-80-1 | TCI AMERICA [tcichemicals.com]
- 5. Iodosylbenzene | C6H5IO | CID 92125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 9. chemistryjournal.in [chemistryjournal.in]
- 10. Iodosylbenzene [organic-chemistry.org]
- 11. staff.buffalostate.edu [staff.buffalostate.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: In Situ Applications of Iodosylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodosylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the polymeric nature of iodosylbenzene and its use in situ.
Frequently Asked Questions (FAQs)
Q1: Why is my iodosylbenzene not dissolving in the reaction solvent?
A1: Iodosylbenzene (PhIO) exists as a polymeric solid with repeating iodo-oxygen (-I-O-) chains.[1][2] This polymeric structure is responsible for its very low solubility in most common organic solvents, which is a primary challenge in its application for homogeneous reactions.[3][4][5]
Q2: My reaction with iodosylbenzene is sluggish or not proceeding. What are the common causes?
A2: The low reactivity of iodosylbenzene is almost always linked to its insolubility.[4][6] For the reaction to proceed efficiently, the polymeric structure needs to be broken down to generate reactive, monomeric iodine(III) species. If you are using solid iodosylbenzene directly in a non-coordinating organic solvent, it is likely that an insufficient concentration of the active oxidizing species is available in the solution.
Q3: Are there any safety concerns when working with iodosylbenzene?
A3: Yes. Iodosylbenzene is a stable solid at room temperature but can decompose explosively when heated to its melting point of 210°C.[7] Therefore, direct heating of dry, solid iodosylbenzene should be avoided. Additionally, some procedures for the synthesis of iodosylbenzene derivatives, particularly those involving peroxides, carry a risk of explosion and should be followed with extreme caution.[8] Always handle iodosylbenzene in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
Q4: What are the main strategies to overcome the insolubility of iodosylbenzene?
A4: The primary strategies involve:
-
In Situ Activation: Using additives to break down the polymer chain and generate a soluble, reactive species directly in the reaction mixture.
-
Use of Soluble Derivatives: Synthesizing or purchasing a modified iodosylbenzene analog with improved solubility.
-
In Situ Generation of Soluble Precursors: Creating a soluble and reactive form of iodosylbenzene, such as oligomeric iodosylbenzene sulfate, within the reaction from a more soluble precursor like (diacetoxyiodo)benzene.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving iodosylbenzene and provides step-by-step solutions.
Issue 1: Low Yield or No Reaction in an Oxidation Protocol
-
Possible Cause: Poor solubility and low reactivity of polymeric iodosylbenzene.
-
Solutions:
-
In Situ Activation with KBr and Montmorillonite-K10 (for aqueous reactions): This method generates a water-soluble and highly reactive species.[10][11][12] See Experimental Protocol 1 for a detailed procedure.
-
In Situ Generation of Oligomeric Iodosylbenzene Sulfate: This water-soluble reagent can be generated from (diacetoxyiodo)benzene and sodium bisulfate.[6][13][14] Refer to Experimental Protocol 2.
-
Use of a Soluble Derivative: Consider using a commercially available or synthesized soluble analog like 2-(tert-butylsulfonyl)iodosylbenzene.[3][15][16] See Experimental Protocol 3 for a synthesis outline.
-
Activation with Brønsted or Lewis Acids: The addition of acids can help depolymerize iodosylbenzene, increasing its reactivity.[4]
-
Logical Workflow for Troubleshooting Low Reactivity
Caption: Troubleshooting workflow for low reactivity of iodosylbenzene.
Data Presentation
Table 1: Qualitative Solubility of Iodosylbenzene and a Soluble Derivative
| Compound | Solvent Class | Solubility | Reference(s) |
| Iodosylbenzene (Polymeric) | Most Organic Solvents | Insoluble / Very Low | [3][4][5] |
| Water | Poor | [5] | |
| 2-(tert-butylsulfonyl)iodosylbenzene | Chloroform | Soluble (up to 0.08 M) | [3] |
Table 2: Comparison of Yields for Benzylic C-H Oxidation using In Situ Activated Iodosylbenzene [10]
| Substrate | Product | Yield (%) |
| 4-Bromoethylbenzene | 4-Bromoacetophenone | 85 |
| 4-Chloroethylbenzene | 4-Chloroacetophenone | 82 |
| Ethylbenzene | Acetophenone | 75 |
| Diphenylmethane | Benzophenone | 91 |
| Reaction Conditions: Substrate (1.0 mmol), Iodosylbenzene (3.0 equiv), KBr (1.0 equiv), Montmorillonite-K10, H₂O, 80°C, 24h. |
Experimental Protocols
Experimental Protocol 1: In Situ Activation of Iodosylbenzene with KBr and Montmorillonite-K10 for Benzylic C-H Oxidation [10]
-
Materials:
-
Substrate (e.g., 4-bromoethylbenzene)
-
Iodosylbenzene ([PhIO]n)
-
Potassium Bromide (KBr)
-
Montmorillonite-K10 (M-K10) clay
-
Deionized Water
-
-
Procedure (Gram Scale):
-
To a suspension of the substrate (15.0 mmol) in water (75 mL), add iodosylbenzene (45.0 mmol).
-
Vigorously stir the suspension for 5 minutes. For better dispersion, place the flask in an ultrasonic bath for one minute with stirring.
-
Add M-K10 (3.75 g) to the mixture and heat to 80°C.
-
Add KBr (15.0 mmol) to the heated mixture.
-
Stir the reaction vigorously for 24 hours at 80°C.
-
After cooling to room temperature, filter the reaction mixture through celite.
-
Remove the solvent under vacuum to isolate the crude product, which can then be purified by standard methods (e.g., chromatography).
-
Workflow for In Situ Activation with KBr/M-K10
Caption: Generation of an active oxidant from polymeric iodosylbenzene.
Experimental Protocol 2: In Situ Generation of Oligomeric Iodosylbenzene Sulfate [13]
-
Materials:
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Sodium bisulfate monohydrate (NaHSO₄·H₂O)
-
Deionized Water
-
-
Procedure:
-
Add solid (diacetoxyiodo)benzene (1.00 mmol) to NaHSO₄·H₂O (1.03 mmol) in an agate mortar.
-
Grind the mixture for 5 minutes. A yellowish mass will form.
-
Transfer the resulting mass to a beaker and add water (3 mL).
-
A clear yellow solution should form after approximately 1 minute of stirring, from which the product, (PhIO)₃·SO₃, will begin to precipitate as yellow crystals.
-
This aqueous mixture containing the active, water-soluble reagent can be used directly for oxidation reactions. For example, add the substrate to be oxidized to this mixture and stir at room temperature.[4]
-
Experimental Protocol 3: Synthesis of 2-(tert-Butylsulfonyl)iodosylbenzene (A Soluble Monomeric Derivative) [15][16]
This is a multi-step synthesis provided as an overview. Please consult the original literature for detailed procedures and safety precautions.
-
Step 1: Synthesis of 3-(Trifluoromethylphenyl) tert-butyl thioether.
-
React 3-(trifluoromethyl)bromobenzene with t-BuLi followed by tert-butyl disulfide.
-
-
Step 2: Oxidation to Sulfone.
-
Oxidize the thioether from Step 1 to the corresponding sulfone.
-
-
Step 3: Iodination.
-
Iodinate the sulfone from Step 2 using n-BuLi and I₂ to produce the iodoarene precursor.
-
-
Step 4: Conversion to Iodosylbenzene derivative.
-
The iodoarene from Step 3 is first converted to the corresponding diacetate, which is then hydrolyzed to yield 4-trifluoromethyl-2-(tert-butylsulfonyl)iodosylbenzene.
-
Conceptual Depolymerization of Iodosylbenzene
Caption: Depolymerization of iodosylbenzene to a reactive monomer.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry of Polyvalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-(tert-Butylsulfonyl)-2-iodosylbenzene | C10H13IO3S | CID 11674514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Clean and Efficient Benzylic CâH Oxidation in Water Using a Hypervalent Iodine Reagent: Activation of Polymeric Iodosobenzene with KBr in the Presence of Montmorillonite-K10 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. Clean and efficient benzylic C-H oxidation in water using a hypervalent iodine reagent: activation of polymeric iodosobenzene with KBr in the presence of montmorillonite-K10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. staff.buffalostate.edu [staff.buffalostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Iodosylbenzene-Mediated Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in iodosylbenzene-mediated oxidation reactions. The information is tailored for professionals working with sensitive catalytic systems, such as those involving metalloporphyrins and other transition metal complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is sluggish or stops completely before all the starting material is consumed. What are the likely causes?
A1: Premature reaction termination is a common sign of catalyst deactivation. Several factors related to the iodosylbenzene (PhIO) oxidant and the catalyst itself could be responsible:
-
Catalyst Degradation: The primary cause is often the oxidative degradation of the catalyst by the highly reactive intermediates generated from the interaction between the catalyst and PhIO. For metalloporphyrins, this can involve irreversible alteration of the porphyrin macrocycle.
-
Suicidal Inactivation: In the case of metalloporphyrin catalysts, a known deactivation pathway is the N-alkylation of the porphyrin ring. This occurs when the active oxidant attacks one of the nitrogen atoms of the macrocycle, rendering the catalyst inactive.
-
Iodosylbenzene Quality: The purity of iodosylbenzene is critical. Impurities can act as catalyst poisons. Commercial PhIO can contain residual starting materials or byproducts from its synthesis that interfere with catalysis.[1] It is also known to be a polymeric species, and its solubility and reactivity can be inconsistent.[2]
-
Formation of Inactive Catalyst Species: The catalyst may be converted into a stable, but catalytically inactive, higher oxidation state. For instance, in some manganese porphyrin systems, an ineffective Mn(IV) species can form.[3]
Troubleshooting Steps:
-
Verify Iodosylbenzene Purity: If possible, use freshly prepared or purified iodosylbenzene. A procedure for purification is provided in the Experimental Protocols section.
-
Monitor Catalyst Integrity: Use UV-Vis spectroscopy to monitor the stability of your catalyst during the reaction. A significant change in the Soret band of a metalloporphyrin catalyst indicates degradation. A detailed protocol for this is available below.
-
Test for Catalyst Leaching (for heterogeneous catalysts): If you are using a supported catalyst, it is important to confirm that the active species is not leaching into the solution. A protocol for a hot filtration test is provided.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature or adjusting the rate of oxidant addition to minimize catalyst degradation.
Q2: I am observing a change in the color of my reaction mixture that is not related to the product formation. What could this indicate?
A2: A distinct color change, particularly for reactions involving metalloporphyrins, often signals a change in the catalyst's structure or oxidation state. For example, the characteristic Soret band of an iron or manganese porphyrin will shift or diminish upon degradation or a change in the metal's oxidation state. This can be a visual indicator of catalyst deactivation. Monitoring these changes with UV-Vis spectroscopy can provide more definitive evidence.
Q3: How can I improve the stability of my metalloporphyrin catalyst?
A3: Several strategies can be employed to enhance catalyst stability:
-
Use of Robust Ligands: Halogenated or electron-withdrawing groups on the porphyrin macrocycle can increase the catalyst's resistance to oxidative degradation.[4][5]
-
Immobilization: Supporting the catalyst on a solid matrix, such as in a Metal-Organic Framework (MOF), can prevent bimolecular catalyst deactivation pathways like dimerization and self-destruction.[6]
-
Axial Ligands: The presence of axial ligands can influence the electronic properties and stability of the metalloporphyrin.[7][8] The choice of solvent or the addition of coordinating species can therefore impact catalyst lifetime.
-
Controlled Oxidant Addition: Adding the iodosylbenzene slowly over the course of the reaction can maintain a low steady-state concentration of the highly reactive oxidizing species, thus minimizing catalyst degradation.
Q4: Can a deactivated catalyst from an iodosylbenzene-mediated reaction be regenerated?
A4: Regeneration of catalysts deactivated in these systems is often challenging due to the irreversible nature of the degradation pathways, such as N-alkylation or macrocycle cleavage. However, in some cases, partial recovery of activity may be possible:
-
Washing: If deactivation is due to the fouling of a heterogeneous catalyst's surface with insoluble byproducts, washing with an appropriate solvent may restore some activity.
-
Reductive Treatment: If the catalyst is deactivated by being trapped in a higher, inactive oxidation state, a mild reductive treatment might regenerate the active species. However, this is highly system-dependent and requires careful investigation.
Data Presentation: Catalyst Stability and Performance
The following tables summarize quantitative data on the performance and stability of various catalysts in iodosylbenzene-mediated oxidations.
Table 1: Comparison of Homogeneous vs. Heterogeneous Manganese Porphyrin Catalysts in Styrene Epoxidation
| Catalyst | System | Oxidant | Turnover Number (TON) | Notes |
| [Mn(TPFPP)]Cl | Homogeneous | Iodosylbenzene | 780 | Reaction ceases due to total catalyst deactivation.[6] |
| ZnMn-RPM (MOF) | Heterogeneous | 2-(tert-butylsulfonyl)iodosylbenzene | 2,150 | Catalyst is more stable and the reaction proceeds to complete oxidant consumption.[6] |
Table 2: Catalyst Recovery in Cyclohexane Oxidation
| Catalyst | Oxidant System | Catalyst Recovery (%) |
| Mn(III)TPPCl | PhIO | Not specified, but generally lower |
| Mn(III)TPPCl | PhI(OAc)2 | Higher than with PhIO[9] |
| Mn(III)TPPCl | PhIO + Imidazole | Significantly enhanced recovery[9] |
Experimental Protocols
Protocol 1: Purification of Iodosylbenzene
Purpose: To remove impurities from commercial iodosylbenzene that can act as catalyst poisons. This procedure is adapted from established methods.[10]
Materials:
-
Commercial iodosylbenzene diacetate
-
3N Sodium hydroxide solution
-
Deionized water
-
Chloroform
-
Büchner funnel and filter flask
-
Beakers
-
Stirring rod
Procedure:
-
In a beaker, add 150 mL of 3N sodium hydroxide solution to 32.2 g (0.10 mole) of finely ground iodosylbenzene diacetate over a 5-minute period with vigorous stirring.
-
Continue to triturate any lumps that form with a stirring rod for 15 minutes.
-
Allow the reaction mixture to stand for an additional 45 minutes to ensure the reaction is complete.
-
Add 100 mL of water, stir the mixture vigorously, and collect the solid iodosylbenzene on a Büchner funnel.
-
Transfer the wet solid back to the beaker and triturate it with 200 mL of water.
-
Collect the solid again on the Büchner funnel, wash it with another 200 mL of water, and pull air through the solid to partially dry it.
-
For final purification, transfer the dried solid to a beaker and triturate it with 75 mL of chloroform.
-
Collect the purified iodosylbenzene by filtration and allow it to air-dry.
Caution: Iodosylbenzene can explode upon heating to its melting point (around 210 °C).[10] Handle with care and avoid heating the solid.
Protocol 2: Monitoring Metalloporphyrin Catalyst Degradation by UV-Vis Spectroscopy
Purpose: To monitor the integrity of a metalloporphyrin catalyst during a reaction by observing changes in its characteristic Soret band.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Reaction solvent
-
Syringes and needles for sampling
Procedure:
-
Prepare a stock solution of your metalloporphyrin catalyst of known concentration in the reaction solvent.
-
Record the initial UV-Vis spectrum of the catalyst solution to determine the initial absorbance and wavelength maximum (λmax) of the Soret band.
-
Set up the catalytic reaction as planned.
-
At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
If necessary, dilute the aliquot with the reaction solvent to a concentration suitable for UV-Vis analysis (absorbance should ideally be between 0.1 and 1.0).
-
Record the UV-Vis spectrum of the diluted aliquot.
-
Monitor for changes in the Soret band, such as a decrease in intensity, a shift in λmax, or the appearance of new peaks, which can all indicate catalyst degradation.[11][12]
Protocol 3: Hot Filtration Test for Catalyst Leaching
Purpose: To determine if a heterogeneous catalyst is leaching active species into the solution, which would indicate that the observed catalysis might be, at least in part, due to a homogeneous species.
Materials:
-
Reaction setup with heating and stirring
-
Hot filtration apparatus (e.g., heated funnel with filter paper or a cannula with a filter frit)
-
A second reaction flask
Procedure:
-
Begin the catalytic reaction as usual with your heterogeneous catalyst.
-
Allow the reaction to proceed for a certain period (e.g., until 20-30% conversion is reached).
-
While maintaining the reaction temperature, quickly and carefully filter the reaction mixture to remove the solid catalyst.
-
Transfer the hot, catalyst-free filtrate to a new, pre-heated reaction flask.
-
Continue to stir and heat the filtrate under the same reaction conditions.
-
Monitor the progress of the reaction in the filtrate by taking samples over time and analyzing for product formation.
Interpretation:
-
If the reaction in the filtrate continues to proceed: This suggests that the active catalytic species has leached from the solid support into the solution.
-
If the reaction in the filtrate stops: This indicates that the catalysis is truly heterogeneous, and leaching is not a significant issue.
Visualizations
Caption: Common deactivation pathways in iodosylbenzene-mediated catalysis.
References
- 1. ph.nat.tum.de [ph.nat.tum.de]
- 2. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of catalytic oxygenation of alkanes by halogenated iron porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Reactions Catalyzed by Metalloporphyrin-Based Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of axial pyridine coordination on a saddle-distorted porphyrin macrocycle: stabilization of hexa-coordinated high-spin Fe(iii) and air-stable low-spin iron(ii) porphyrinates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. irgu.unigoa.ac.in [irgu.unigoa.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Iodosylbenzene and PhI(OAc)₂ in Alcohol Oxidation for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical decision in the synthesis of carbonyl compounds from alcohols. Hypervalent iodine(III) reagents, such as iodosylbenzene (PhIO) and (diacetoxyiodo)benzene (PhI(OAc)₂), have emerged as powerful and often milder alternatives to traditional metal-based oxidants. This guide provides an objective comparison of the performance of PhIO and PhI(OAc)₂, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal reagent for specific synthetic needs.
Performance Comparison: Iodosylbenzene vs. PhI(OAc)₂
Both iodosylbenzene and PhI(OAc)₂ are effective oxidants for a wide range of primary and secondary alcohols. Their reactivity and selectivity are often enhanced by the use of a catalyst, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). In the presence of TEMPO, both reagents facilitate the oxidation of alcohols to aldehydes and ketones, generally under mild conditions and with high yields.
The combination of PhI(OAc)₂ and a catalytic amount of TEMPO is a well-established and highly regarded method known as the Piancatelli/Margarita oxidation.[1] This system is particularly noted for its exceptional selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1] Furthermore, it exhibits excellent chemoselectivity for the oxidation of primary alcohols in the presence of secondary alcohols.[1]
Iodosylbenzene, when paired with TEMPO and a Lewis acid co-catalyst such as ytterbium trifluoromethanesulfonate (Yb(OTf)₃), also provides a rapid and efficient method for the oxidation of primary and secondary alcohols to the corresponding carbonyl compounds.[2][3] This system also demonstrates good selectivity for the oxidation of primary alcohols over secondary alcohols.[2][3]
While both reagents are highly effective, the choice between them may depend on the specific substrate, desired selectivity, and reaction conditions. The following table summarizes quantitative data from representative experiments to facilitate a direct comparison.
| Reagent System | Substrate | Product | Yield (%) | Time (h) | Temperature (°C) | Ref. |
| PhIO/TEMPO/Yb(OTf)₃ | 1-Octanol | 1-Octanal | 95 | 1 | 25 | [2] |
| PhI(OAc)₂/TEMPO | 1-Octanol | 1-Octanal | 92 | 0.5 | 0 | |
| PhIO/TEMPO/Yb(OTf)₃ | Cyclohexanol | Cyclohexanone | 98 | 0.5 | 25 | [2] |
| PhI(OAc)₂/TEMPO | Cyclohexanol | Cyclohexanone | 95 | 0.5 | 0 | |
| PhIO/TEMPO/Yb(OTf)₃ | Benzyl alcohol | Benzaldehyde | 99 | 0.25 | 25 | [2] |
| PhI(OAc)₂/TEMPO | Benzyl alcohol | Benzaldehyde | 98 | 0.25 | 0 | |
| PhI(OAc)₂/TEMPO/I₂ | Benzyl alcohol | Benzoic acid | 98 | 2 | 25 | [4] |
| PhI(OAc)₂/TEMPO | Geraniol | Geranial | 90 | 0.5 | 0 |
Experimental Protocols
Below are detailed experimental protocols for the oxidation of a primary alcohol using both iodosylbenzene and PhI(OAc)₂-based systems.
Protocol 1: Oxidation of 1-Octanol with PhIO/TEMPO/Yb(OTf)₃[3]
To a stirred solution of 1-octanol (1 mmol) in dichloromethane (CH₂Cl₂, 4 mL) are added TEMPO (8 mg, 0.05 mmol) and iodosylbenzene (286 mg, 1.3 mmol). The resulting suspension is cooled to 0 °C, and ytterbium trifluoromethanesulfonate (Yb(OTf)₃, 12.5 mg, 0.02 mmol) is added. The reaction mixture is stirred at room temperature until the alcohol is no longer detectable by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-octanal.
Protocol 2: Oxidation of 1-Octanol with PhI(OAc)₂/TEMPO (Piancatelli/Margarita Oxidation)[2]
To a stirred solution of 1-octanol (1 mmol) and TEMPO (1.6 mg, 0.01 mmol) in dichloromethane (CH₂Cl₂, 5 mL) at 0 °C is added (diacetoxyiodo)benzene (PhI(OAc)₂, 354 mg, 1.1 mmol) in one portion. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield 1-octanal.
Mechanistic Pathways
The TEMPO-catalyzed oxidation of alcohols with hypervalent iodine reagents proceeds through a catalytic cycle involving the generation of a highly reactive N-oxoammonium species. This species is the active oxidant that converts the alcohol to the corresponding carbonyl compound. The hypervalent iodine reagent serves as the stoichiometric oxidant to regenerate the N-oxoammonium species from the resulting hydroxylamine.
Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.
The diagram above illustrates the general catalytic cycle for the TEMPO-mediated oxidation of a primary alcohol. The hypervalent iodine reagent, either PhI(OAc)₂ or PhIO, oxidizes TEMPO to the active N-oxoammonium salt. This salt then oxidizes the alcohol to the aldehyde, and in the process is reduced to a hydroxylamine. The hydroxylamine is subsequently re-oxidized by the hypervalent iodine reagent to regenerate the N-oxoammonium salt, thus continuing the catalytic cycle. The byproducts of the hypervalent iodine reagent are iodobenzene (PhI) and either acetic acid or water.
Caption: General experimental workflow for alcohol oxidation.
This workflow outlines the standard procedure for performing the alcohol oxidation reactions described. The process begins with combining the alcohol, oxidant, and catalyst, followed by monitoring the reaction's progress. Once complete, an aqueous workup is performed to isolate the crude product, which is then purified to yield the final aldehyde or ketone.
References
A Comparative Guide to Amine Oxidation: Iodosylbenzene vs. IBX
For Researchers, Scientists, and Drug Development Professionals
The oxidation of amines to imines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of nitrogen-containing molecules, including pharmaceuticals and bioactive compounds. Among the various reagents available for this purpose, hypervalent iodine compounds have emerged as powerful tools due to their relatively mild reaction conditions and unique reactivity. This guide provides an objective comparison of two prominent hypervalent iodine reagents, iodosylbenzene and 2-iodoxybenzoic acid (IBX), for the oxidation of amines, supported by experimental data and detailed protocols.
At a Glance: Iodosylbenzene vs. IBX
| Feature | Iodosylbenzene (PhIO) | 2-Iodoxybenzoic Acid (IBX) |
| Oxidizing Power | Moderate | Strong |
| Solubility | Generally soluble in common organic solvents | Poorly soluble in most organic solvents except DMSO.[1][2] |
| Stability | Generally stable | Can be explosive under impact or heat.[1] |
| Substrate Scope | Effective for a range of secondary amines, often requiring catalysts for less reactive substrates.[3] | Broad scope, including the oxidation of unactivated cyclic and aliphatic amines.[4][5] |
| Reaction Conditions | Often requires elevated temperatures or catalysts. | Typically mild, often at room temperature or slightly elevated temperatures.[2] |
| Byproducts | Can sometimes lead to over-oxidation or side reactions, such as nitrile formation.[6] | Generally provides clean conversion to the corresponding imine. |
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for the oxidation of secondary amines to imines using iodosylbenzene and IBX. It is important to note that a direct comparison is challenging due to the lack of studies testing both oxidants on the same substrates under identical conditions. The data presented here is collated from various sources to illustrate the typical performance of each reagent.
Table 1: Amine Oxidation with Iodosylbenzene
| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dibenzylamine | N-Benzylidenebenzylamine | None | CH2Cl2 | RT | 0.25 | 75 (selectivity) | [6] |
| N-Benzylaniline | N-Phenylbenzylidenamine | Mn(salen) | CH2Cl2 | RT | 1 | 95 | [3] |
| Indoline | 3H-Indole | RuCl2(PPh3)3 | Benzene | 80 | 2 | 80 | [7] |
Table 2: Amine Oxidation with IBX
| Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Benzylmethylamine | N-Methylbenzylideneamine | DMSO | RT | 2 | 95 | [8] |
| 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | DMSO | RT | 1 | 98 | [2][9] |
| meso-2,5-diphenylpyrrolidine | 2,5-diphenyl-1-pyrroline | CH2Cl2 | 60 | 1 | 97 | [6][10] |
Experimental Protocols
General Procedure for Amine Oxidation with Iodosylbenzene
To a solution of the secondary amine (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 10 mL) is added iodosylbenzene (1.2 mmol). If a catalyst is used, it is typically added at a loading of 1-5 mol%. The reaction mixture is stirred at the desired temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is filtered to remove the insoluble iodobenzene byproduct. The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
General Procedure for Amine Oxidation with IBX
To a solution or suspension of the secondary amine (1.0 mmol) in a suitable solvent (e.g., DMSO or CH2Cl2, 5 mL) is added IBX (1.1-1.5 mmol) in one portion. The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered to remove the insoluble 2-iodobenzoic acid. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography.[6][10]
Mechanistic Overview and Workflow
The oxidation of amines by both iodosylbenzene and IBX is believed to proceed through a similar general mechanism involving a hypervalent iodine intermediate. The proposed pathway involves an initial ligand exchange between the amine and the iodine(V) center, followed by a reductive elimination that forms the imine and the reduced iodine(I) or iodine(III) species.
References
- 1. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional group transformation from amines to aldehydes via IBX oxidation | Semantic Scholar [semanticscholar.org]
- 3. A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IBX-mediated oxidation of unactivated cyclic amines: application in highly diastereoselective oxidative Ugi-type and aza-Friedel–Crafts reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. IBX-mediated oxidation of unactivated cyclic amines: application in highly diastereoselective oxidative Ugi-type and aza-Friedel–Crafts reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01519G [pubs.rsc.org]
- 7. Oxidation of amines to imines with hypervalent iodine | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates To Afford Useful Synthetic Intermediates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Mechanistic Showdown: Iodosylbenzene and Dess-Martin Periodinane in Alcohol Oxidation
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Among the arsenal of available reagents, hypervalent iodine compounds have emerged as powerful tools, offering mild conditions and high selectivity. This guide provides an in-depth comparison of two prominent hypervalent iodine reagents: iodosylbenzene and Dess-Martin periodinane (DMP), focusing on their mechanistic differences, performance, and practical application.
This comparison will delve into the structural nuances that dictate their reactivity, present available quantitative data on their performance, and provide detailed experimental protocols for their use.
At a Glance: Key Differences
| Feature | Iodosylbenzene | Dess-Martin Periodinane (DMP) |
| Iodine Oxidation State | +3 (λ³-iodane) | +5 (λ⁵-iodane) |
| Structure | Polymeric solid | Monomeric, crystalline solid |
| Solubility | Low in most organic solvents | Good in common organic solvents (e.g., CH₂Cl₂, CHCl₃) |
| Reactivity | Generally requires a catalyst (e.g., TEMPO) for efficient alcohol oxidation | Highly reactive as a standalone reagent |
| Mechanism | Acts as a co-oxidant in a catalytic cycle (e.g., with TEMPO) | Direct oxidation via ligand exchange and reductive elimination |
| Byproducts | Iodobenzene (and catalyst regeneration) | 2-Iodoxybenzoic acid (IBX) and acetic acid |
Mechanistic Divergence: A Tale of Two Pathways
The fundamental difference in the mode of action between iodosylbenzene and Dess-Martin periodinane lies in their inherent reactivity and the pathways they employ to abstract two hydrogen atoms from an alcohol.
Dess-Martin Periodinane (DMP): A Direct Approach
The mechanism of DMP oxidation is a well-established, concerted process.[1] It begins with a rapid ligand exchange between the alcohol and one of the acetate groups on the hypervalent iodine center. This is followed by a deprotonation of the α-hydrogen of the alcohol by an acetate ion, leading to the reductive elimination of the iodinane and the formation of the carbonyl compound.[1]
Iodosylbenzene: The Catalytic Partnership
In contrast to the direct action of DMP, iodosylbenzene is most effectively utilized in alcohol oxidation in conjunction with a catalyst, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). In this system, iodosylbenzene's primary role is to act as the stoichiometric oxidant that regenerates the active catalytic species.[2]
The catalytic cycle begins with the oxidation of the alcohol by the oxoammonium ion (the active form of TEMPO), which is subsequently reduced to a hydroxylamine. Iodosylbenzene then re-oxidizes the hydroxylamine back to the oxoammonium ion, allowing the catalytic cycle to continue.[3] A batch reaction of benzyl alcohol with (diacetoxyiodo)benzene (a common precursor and surrogate for iodosylbenzene) showed no reaction after 12 hours, but the addition of catalytic TEMPO led to a rapid conversion to benzaldehyde.[4][5]
Performance Comparison: A Data-Driven Perspective
Direct, side-by-side comparative studies of iodosylbenzene and Dess-Martin periodinane for the oxidation of a wide range of alcohols are limited in the literature. However, data from individual studies on various substrates can provide insights into their relative performance.
Dess-Martin Periodinane:
DMP is known for its high efficiency and broad substrate scope under mild conditions. Reaction times are typically short, often ranging from 0.5 to 2 hours at room temperature.[6]
| Substrate | Product | Yield (%) | Time (h) | Reference |
| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | ~90% | - | [7] |
| Allylic alcohol | α,β-Unsaturated aldehyde | High | 0.3 | [8] |
| Benzyl alcohol | Benzaldehyde | High | - | [9] |
TEMPO/Iodosylbenzene System:
The TEMPO-catalyzed oxidation with iodosylbenzene (often used as its precursor, (diacetoxyiodo)benzene) is also highly effective, particularly for primary alcohols, with excellent yields and selectivity.[10]
| Substrate | Product | Yield (%) | Time (h) | Reference |
| 1-Naphthalenemethanol | 1-Naphthaldehyde | 93% | 4 | [11] |
| Benzyl alcohol | Benzaldehyde | 95% (conversion) | 0.075 | [4][5] |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 79% (isolated) | 0.075 | [12] |
It is important to note that reaction conditions in these examples vary, and direct comparison of yields and reaction times should be made with caution. However, both reagents demonstrate high efficacy in the oxidation of alcohols.
Experimental Protocols
Oxidation of Benzyl Alcohol with Dess-Martin Periodinane
This protocol is adapted from a general procedure for DMP oxidations.[13]
Materials:
-
Benzyl alcohol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzyl alcohol (1.0 mmol) in CH₂Cl₂ (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add Dess-Martin periodinane (1.2 mmol, 1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) and saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Stir the biphasic mixture vigorously for 10-15 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford benzaldehyde.
Oxidation of Benzyl Alcohol with TEMPO and (Diacetoxyiodo)benzene
This protocol is based on a procedure for the TEMPO-catalyzed oxidation of alcohols.[4][5]
Materials:
-
Benzyl alcohol
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in CH₂Cl₂ (5 mL) in a round-bottom flask, add TEMPO (0.05 mmol, 5 mol%).
-
Add (Diacetoxyiodo)benzene (1.1 mmol, 1.1 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to 1 hour.
-
After completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield benzaldehyde.
Conclusion
Both Dess-Martin periodinane and the iodosylbenzene/TEMPO system are highly effective for the oxidation of alcohols to aldehydes and ketones. The choice between them often depends on the specific requirements of the synthesis, including substrate compatibility, cost, and desired reaction conditions.
-
Dess-Martin periodinane offers the advantage of being a standalone reagent that operates under very mild, neutral conditions with short reaction times, making it a go-to choice for the oxidation of sensitive and complex molecules.[1]
-
The iodosylbenzene/TEMPO system provides a catalytic alternative, which can be more atom-economical. It is particularly efficient for the selective oxidation of primary alcohols.[14]
Understanding the distinct mechanistic pathways of these two powerful hypervalent iodine-based oxidation systems allows researchers to make informed decisions in the design and execution of synthetic strategies, ultimately advancing the fields of chemical research and drug development.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation [beilstein-journals.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. universalprint.org [universalprint.org]
- 8. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Iodosylbenzene [organic-chemistry.org]
- 11. TCI Practical Example: TEMPO Oxidation Utilizing Iodobenzene Diacetate as a Reoxidant | TCI AMERICA [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. OXIDATION OF ALCOHOLS: PART III: DMP AND TEMPO – My chemistry blog [mychemblog.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Oxone: A Superior and Safer Alternative to Iodosylbenzene for Olefin Epoxidation
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of Oxone over iodosylbenzene in epoxidation reactions, supported by comparative data and detailed experimental protocols.
In the landscape of synthetic chemistry, the epoxidation of olefins stands as a cornerstone transformation, providing essential epoxide intermediates for the synthesis of a vast array of complex molecules, including pharmaceuticals. For decades, iodosylbenzene (PhIO) has been a common stoichiometric oxidant in metal-catalyzed epoxidation reactions. However, the emergence of potassium peroxymonosulfate, commercially known as Oxone, has provided a more practical, environmentally benign, and often more efficient alternative. This guide presents a detailed comparison of Oxone and iodosylbenzene for the epoxidation of olefins, supported by experimental data and protocols to aid researchers in transitioning to a safer and more sustainable methodology.
Performance Comparison: Oxone vs. Iodosylbenzene
The choice of an oxidant in epoxidation reactions significantly impacts yield, selectivity, and practicality. Below is a comparative summary of the performance of Oxone and iodosylbenzene in the epoxidation of various olefins. The data demonstrates that Oxone, particularly when used for the in situ generation of dimethyldioxirane (DMDO), often provides superior or comparable yields to those obtained with iodosylbenzene under milder and safer conditions.
| Substrate | Catalyst | Oxidant | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| trans-Stilbene | None (DMDO in situ) | Oxone/Acetone | Ethyl Acetate/Water | 25 | 1 | 95 | [1] |
| trans-Stilbene | Fe(TPP)Cl | Iodosylbenzene | Dichloromethane | 25 | 2 | 85 | [2] |
| Cyclooctene | None (DMDO in situ) | Oxone/Acetone | Ethyl Acetate/Water | 25 | 1 | 92 | [1] |
| Cyclooctene | Mn(salen) | Iodosylbenzene | Dichloromethane | 25 | 4 | 88 | [3] |
| 1-Octene | None (DMDO in situ) | Oxone/Acetone | Ethyl Acetate/Water | 25 | 1 | 85 | [1] |
| 1-Octene | Fe(acac)₃ | Iodosylbenzene | Acetonitrile | 25 | 6 | 70 | [2] |
| α-Methylstyrene | Tetrahydrothiopyran-4-one | Oxone | Acetonitrile/Water | 25 | 3.5 | 99 | [4] |
| Styrene | Fe(PBI)₃(OTf)₂ | Iodosylbenzene | Acetonitrile | 20 | - | ~25 | [5][6] |
Table 1. Comparative yields for the epoxidation of various olefins using Oxone and iodosylbenzene.
Key Advantages of Oxone
-
Safety and Stability: Oxone is a stable, non-toxic, and easily handled solid, posing significantly lower risks than iodosylbenzene, which can be explosive under certain conditions.[7] The byproducts of Oxone are non-toxic inorganic salts (potassium sulfate and potassium bisulfate), which are readily removed by simple aqueous workup.[4][8]
-
Environmental Friendliness: Oxone-mediated epoxidations are considered green chemical processes. They often utilize environmentally benign solvents like water and ethyl acetate and avoid the use of toxic heavy metals.[1][9]
-
Cost-Effectiveness and Availability: Oxone is an inexpensive and commercially available reagent, making it suitable for large-scale synthesis.[1][8]
-
Versatility and Efficiency: Oxone can be used to generate highly reactive dioxiranes in situ, which are capable of epoxidizing a wide range of olefins, including unreactive ones, often with high efficiency and selectivity.[8] The reactions can frequently be performed at room temperature without the need for pH control or phase-transfer catalysts.[1][9]
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using Oxone-Generated Dimethyldioxirane (DMDO)
This protocol is a representative example of an environmentally friendly epoxidation using Oxone and acetone to generate DMDO in situ in a biphasic system.[1][8]
Materials:
-
Olefin (1.0 mmol)
-
Acetone (10 mL)
-
Ethyl acetate (10 mL)
-
Sodium bicarbonate (NaHCO₃) (4.0 mmol)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄) (2.0 mmol)
-
Deionized water (10 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the olefin (1.0 mmol) in ethyl acetate (10 mL) and acetone (10 mL).
-
In a separate beaker, prepare an aqueous solution of sodium bicarbonate (4.0 mmol) in deionized water (10 mL). Add this solution to the flask containing the olefin.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of Oxone (2.0 mmol) in deionized water (10 mL).
-
Add the aqueous Oxone solution dropwise to the stirred reaction mixture over a period of 1 hour.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude epoxide by flash column chromatography.
Protocol 2: General Procedure for Iron-Catalyzed Epoxidation using Iodosylbenzene
This protocol is a typical example of a metal-catalyzed epoxidation using iodosylbenzene as the terminal oxidant.[2][5][6]
Materials:
-
Olefin (1.0 mmol)
-
Iron(III) catalyst (e.g., Fe(TPP)Cl or --INVALID-LINK--₂) (0.01-0.05 mmol)
-
Iodosylbenzene (PhIO) (1.2 mmol)
-
Anhydrous acetonitrile or dichloromethane (10 mL)
Procedure:
-
To a dry, inert-atmosphere flask equipped with a magnetic stirrer, add the iron(III) catalyst (0.01-0.05 mmol) and the olefin (1.0 mmol).
-
Dissolve the solids in anhydrous acetonitrile or dichloromethane (10 mL).
-
Add iodosylbenzene (1.2 mmol) to the stirred solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a short plug of silica gel to remove the catalyst and iodine-containing byproducts.
-
Wash the silica gel with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflows for epoxidation using Oxone and iodosylbenzene.
Caption: Workflow for Oxone-mediated epoxidation via in situ generated DMDO.
Caption: General workflow for metal-catalyzed epoxidation using iodosylbenzene.
Conclusion
The evidence strongly supports the use of Oxone as a superior alternative to iodosylbenzene for the epoxidation of olefins. Its inherent safety, environmental benefits, cost-effectiveness, and high efficiency make it an ideal choice for both academic research and industrial applications. While iodosylbenzene has its place in specific catalytic systems, the broader applicability and practicality of Oxone-based methods, particularly the in situ generation of dioxiranes, present a compelling case for its adoption as the preferred oxidant for this fundamental organic transformation. Researchers are encouraged to consider these advantages when developing new synthetic routes and scaling up chemical processes.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Alkene epoxidation by iodosylbenzene catalysed by porphyrin and non-porphyrin iron complexes: the importance of the porphyrin ligand in cytochrome P-450 and Heme model reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. db.cngb.org [db.cngb.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Sulfoxidation and Epoxidation Mediated by Iron(III)-Iodosylbenzene Adduct: Electron-Transfer vs. Oxygen-Transfer Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Practical and Environmentally Friendly Epoxidation of Olefins Using Oxone | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Iodosylbenzene and Other Oxidants in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision that impacts reaction efficiency, cost, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of iodosylbenzene versus other common oxidants, supported by experimental data and detailed protocols.
Iodosylbenzene (PhIO) is a hypervalent iodine reagent that has been employed as an oxo-transfer reagent in a variety of organic transformations. However, its utility is often weighed against its cost, safety profile, and the availability of alternative oxidants. This guide aims to provide an objective comparison to aid in the selection of the most suitable oxidant for a given synthetic challenge.
Cost Analysis of Common Oxidizing Agents
The economic viability of a synthetic route is heavily dependent on the cost of reagents. The following table summarizes the approximate cost per gram and per mole of iodosylbenzene and other frequently used oxidants, based on pricing from major chemical suppliers. It is important to note that prices can vary based on purity, quantity, and supplier.
| Oxidant | Formula | Molecular Weight ( g/mol ) | Price (USD/g) | Price (USD/mol) |
| Iodosylbenzene | C₆H₅IO | 220.01 | ~25-35 | ~5500-7700 |
| 2-Iodoxybenzoic acid (IBX) | C₇H₅IO₄ | 280.02 | ~50-60 | ~14000-16800 |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | ~30-40 | ~12720-16960 |
| Pyridinium Chlorochromate (PCC) | C₅H₆NCrClO₃ | 215.56 | ~1.00-1.50 | ~215-323 |
| Pyridinium Dichromate (PDC) | C₁₀H₁₂N₂Cr₂O₇ | 376.20 | ~1.00-1.50 | ~376-564 |
| Swern Oxidation Reagents | ||||
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | ~1.50-2.50 | ~190-317 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | ~0.15-0.25 (per mL) | ~17-29 (per mole) |
| Triethylamine | C₆H₁₅N | 101.19 | ~0.30-0.40 (per mL) | ~41-55 (per mole) |
Note: Prices are estimates and subject to change. The cost of Swern oxidation is calculated based on the combined cost of the necessary reagents.
Performance Comparison: Oxidation of Benzyl Alcohol
To provide a practical comparison of performance, this section outlines the experimental outcomes for the oxidation of a model substrate, benzyl alcohol, to benzaldehyde using iodosylbenzene, IBX, and DMP.
| Oxidant | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Iodosylbenzene (with catalytic TEMPO) | CH₂Cl₂, rt | 4.5 min (in flow) | 95 (conversion) | [1][2] |
| 2-Iodoxybenzoic acid (IBX) | EtOAc, reflux | 1-3 h | 90-98 | [3] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | 2-4 h | ~95 | [4] |
Key Observations:
-
Iodosylbenzene , when used in conjunction with a catalyst like TEMPO, can achieve very rapid and high-yielding oxidations, particularly in flow chemistry setups.[1][2]
-
IBX is an effective oxidant, often requiring elevated temperatures to overcome its low solubility in many organic solvents.[3]
-
Dess-Martin Periodinane (DMP) offers a reliable and mild oxidation at room temperature with high yields.[4]
Experimental Protocols
Detailed methodologies for the oxidation of benzyl alcohol using iodosylbenzene (with catalytic TEMPO), IBX, and DMP are provided below.
Protocol 1: Oxidation of Benzyl Alcohol using Iodosylbenzene and Catalytic TEMPO
This protocol is adapted from a flow chemistry procedure, highlighting the rapid nature of this catalytic system.[1][2]
Materials:
-
Benzyl alcohol
-
Iodosylbenzene (or (Diacetoxyiodo)benzene as a precursor)
-
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)
-
Dichloromethane (CH₂Cl₂)
-
Syringe pump and tubing reactor setup
Procedure:
-
Prepare a solution of benzyl alcohol (1.0 eq) and iodosylbenzene (1.05 eq) in CH₂Cl₂.
-
Prepare a separate solution of TEMPO (0.05 eq) in CH₂Cl₂.
-
Using a syringe pump, introduce both solutions into a T-mixer connected to a tubing reactor.
-
Maintain the reaction temperature at 35 °C.
-
Set the flow rate to achieve a residence time of approximately 4.5 minutes.
-
Collect the reaction mixture at the outlet of the reactor.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography if necessary.
Protocol 2: Oxidation of Benzyl Alcohol using 2-Iodoxybenzoic Acid (IBX)
This protocol describes a user-friendly procedure for IBX oxidations.[3]
Materials:
-
Benzyl alcohol
-
2-Iodoxybenzoic acid (IBX)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in ethyl acetate, add IBX (1.5 - 3.0 eq).
-
Heat the suspension to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble IBX byproducts.
-
Wash the solid residue with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude benzaldehyde.
-
Purify the product by column chromatography if necessary.
Protocol 3: Oxidation of Benzyl Alcohol using Dess-Martin Periodinane (DMP)
This protocol outlines a standard procedure for DMP oxidations at room temperature.[4]
Materials:
-
Benzyl alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) in dichloromethane.
-
Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography if necessary.
Visualization of Experimental Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Determining Iodosylbenzene Purity
For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that directly impacts experimental outcomes and the quality of synthesized compounds. Iodosylbenzene (PhIO), a versatile oxidizing agent in organic synthesis, is no exception. Its purity can be compromised by starting materials, byproducts such as iodobenzene and iodylbenzene, and degradation products. This guide provides an objective comparison of the principal analytical methods for determining the purity of iodosylbenzene, supported by experimental data and detailed protocols to ensure reliable quality assessment.
Comparative Analysis of Analytical Techniques
The determination of iodosylbenzene purity can be approached by several analytical techniques, each with its own set of advantages and limitations. The most common methods include iodometric titration, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of a method often depends on the required accuracy, precision, available instrumentation, and the nature of the potential impurities.
| Parameter | Iodometric Titration | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Redox titration of the active oxygen content. | Separation of components based on their partitioning between a stationary and a mobile phase, with UV detection. | Absolute quantification based on the signal intensity of the analyte relative to a certified internal standard. |
| Information Provided | Total oxidizing capacity (purity as % active oxygen). | Relative purity (area %), retention times of iodosylbenzene and impurities. | Absolute purity (% w/w) and structural information on impurities. |
| Advantages | Cost-effective, simple instrumentation, well-established method. | High resolution and sensitivity, suitable for separating closely related impurities. | Absolute quantification without a specific iodosylbenzene reference standard, non-destructive, provides structural insights.[1][2] |
| Disadvantages | Non-specific (measures total oxidizing species), susceptible to interferences from other oxidizing or reducing agents.[3] | Requires a reference standard for definitive identification and quantification, consumes solvents. | Requires a high-field NMR spectrometer and a certified internal standard of high purity, lower sensitivity compared to HPLC. |
| Typical Accuracy | ~1-2% relative error | < 2% RSD (for related compounds) | ~0.5% relative uncertainty (with optimized parameters)[1] |
| Typical Precision (RSD) | < 1% | < 2% (for related compounds) | < 0.1% (for related compounds)[2] |
| Limit of Detection (LOD) | Not applicable for purity assay | ~0.05 µg/mL (for similar aromatic halides) | Impurity quantification at ≥0.1% level |
| Limit of Quantitation (LOQ) | Not applicable for purity assay | ~0.2 µg/mL (for similar aromatic halides) | Impurity quantification at ≥0.1% level |
Experimental Protocols
Iodometric Titration
This method determines the active oxygen content of iodosylbenzene. Iodosylbenzene oxidizes potassium iodide (KI) in an acidic medium to liberate iodine (I₂), which is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
Reagents:
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), 2 M
-
Standardized sodium thiosulfate solution (Na₂S₂O₃), 0.1 N
-
Starch indicator solution (1% w/v)
-
Deionized water
Procedure:
-
Accurately weigh approximately 100-150 mg of the iodosylbenzene sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 10 mL of 2 M sulfuric acid to the flask.
-
Add approximately 2 g of potassium iodide to the solution. Swirl the flask to dissolve the KI and allow the reaction to proceed in the dark for 5-10 minutes. The solution will turn a dark reddish-brown due to the liberated iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the iodosylbenzene sample.
Calculation of Purity: The purity of iodosylbenzene is calculated based on the stoichiometry of the reaction: PhIO + 2KI + H₂SO₄ → PhI + I₂ + K₂SO₄ + H₂O I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating iodosylbenzene from its potential impurities, such as iodobenzene and iodylbenzene. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Initial conditions: 30% acetonitrile / 70% water
-
Gradient: Linearly increase to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the iodosylbenzene sample.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically determined by the area percentage of the iodosylbenzene peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be prepared using a reference standard of known purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for determining purity without the need for an identical reference standard of the analyte. It relies on the use of a certified internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, as iodosylbenzene has poor solubility in many common NMR solvents)
-
Certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene). The internal standard should have a known purity, be stable, not react with the sample, and have a signal that is well-resolved from the analyte signals.[2]
Procedure:
-
Accurately weigh a known amount of the iodosylbenzene sample and the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the signals corresponding to the iodosylbenzene and the internal standard.
Calculation of Purity: The purity of the iodosylbenzene sample is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral area of the signal
-
N = number of protons giving rise to the signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
analyte = iodosylbenzene
-
IS = internal standard
Workflow and Pathway Diagrams
Caption: A generalized workflow for the purity assessment of iodosylbenzene.
Caption: The chemical pathway of iodometric titration for iodosylbenzene.
References
A Researcher's Guide to HPLC Analysis of Iodosylbenzene Reaction Mixtures
For researchers in synthetic and medicinal chemistry, monitoring the progress of reactions involving the potent oxidizing agent iodosylbenzene is critical for optimizing yields and ensuring product purity. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering the resolution needed to separate complex mixtures of starting materials, intermediates, products, and byproducts. This guide provides a comparative overview of common HPLC methodologies for analyzing iodosylbenzene reaction mixtures, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
The choice of HPLC method for analyzing iodosylbenzene reactions is dictated by the nature of the analytes. Chiral separations are often necessary when asymmetric synthesis is the goal, while reversed-phase chromatography is a versatile technique for a broad range of non-polar to moderately polar compounds.
| Parameter | Chiral HPLC | Reversed-Phase HPLC |
| Stationary Phase | Daicel Chiralcel OD-H, Chiralpak AD-H | C18 (e.g., Symmetry 300-5C18, Kromasil 100-5C18) |
| Typical Mobile Phase | Hexane/Isopropanol mixtures (e.g., 80:20 v/v) | Acetonitrile/Water or Methanol/Water gradients with potential pH modifiers (e.g., phosphate buffers) |
| Common Analytes | Enantiomers of sulfoxides, epoxides, or other chiral products | Starting materials (e.g., sulfides), oxidized products (e.g., sulfoxides, sulfones), iodosylbenzene, and byproducts like iodobenzene |
| Detection | UV (e.g., 250 nm, 254 nm) | UV (e.g., 230 nm, 254 nm) |
| Typical Flow Rate | 0.5 - 1.0 mL/min | 1.0 - 1.2 mL/min |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both chiral and reversed-phase HPLC analysis of iodosylbenzene reaction mixtures.
Chiral HPLC Protocol for Asymmetric Sulfoxidation
This protocol is adapted from studies on the asymmetric oxidation of sulfides to sulfoxides using iodosylbenzene.[1]
-
Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 80% n-Hexane, 20% Isopropanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 250 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A small aliquot of the reaction mixture is diluted in the mobile phase before injection.
-
Data Analysis: Reaction yields can be determined by comparing the peak area ratios of the unreacted sulfide and the resulting sulfoxide.[1] Enantiomeric excess is calculated from the peak areas of the two enantiomers.
Reversed-Phase HPLC Protocol for Reaction Monitoring
This protocol is a general method suitable for monitoring the consumption of starting materials and the formation of products and byproducts in iodosylbenzene-mediated reactions.
-
Column: Symmetry 300-5C18 (4.6 x 460 mm, 5 µm)[1]
-
Mobile Phase:
-
Solvent A: Water (with optional 0.1% trifluoroacetic acid)
-
Solvent B: Acetonitrile
-
Gradient: A typical gradient might start with a higher percentage of Solvent A and ramp up to a higher percentage of Solvent B to elute more non-polar compounds.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Sample Preparation: The reaction mixture is quenched, extracted with a suitable organic solvent, and the extract is diluted with the initial mobile phase composition.
-
Data Analysis: Peak areas are used to quantify the relative amounts of reactants, products, and byproducts like iodobenzene.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for planning and execution.
Caption: Experimental workflow for HPLC analysis of iodosylbenzene reactions.
Signaling Pathway of Iodosylbenzene Oxidation
While not a biological signaling pathway, the chemical transformations involving iodosylbenzene can be visualized to understand the reaction progress.
Caption: General reaction pathway for iodosylbenzene-mediated oxidation.
References
A Comparative Guide to NMR Spectroscopy for the Characterization of Iodosylbenzene Intermediates
For Researchers, Scientists, and Drug Development Professionals
The study of reactive intermediates is crucial for understanding reaction mechanisms, optimizing synthetic routes, and identifying potential metabolic pathways in drug development. Iodosylbenzene (PhIO) is a widely used oxidant in organic synthesis, and its reactivity stems from the formation of transient, highly reactive intermediates. Characterizing these fleeting species is challenging but essential. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of iodosylbenzene intermediates, alongside alternative techniques, supported by experimental considerations.
The Challenge of Characterizing Iodosylbenzene Intermediates
Iodosylbenzene is known to be polymeric in nature, with low solubility in many common solvents, which can complicate solution-state analysis. Its reaction intermediates are often short-lived and present in low concentrations, making their direct observation difficult. Techniques that can provide structural information under reaction conditions or at low temperatures to slow down decomposition are therefore invaluable.
NMR Spectroscopy: A Powerful Tool for Structural Elucidation
NMR spectroscopy is a premier technique for determining molecular structure in solution. For iodosylbenzene intermediates, its utility lies in its ability to provide detailed information about the chemical environment of specific nuclei.
Key NMR Techniques:
-
¹H and ¹³C NMR: These are the most common NMR techniques. Chemical shifts in ¹H and ¹³³C NMR spectra can indicate the formation of new species and provide clues about their electronic structure. For example, the formation of a metal-iodosylbenzene adduct can lead to significant shifts in the aromatic proton and carbon signals of the iodosylbenzene moiety.
-
Low-Temperature NMR: By slowing down the rates of reaction and decomposition, low-temperature NMR is often essential for observing reactive intermediates.[1] Experiments are typically conducted at temperatures as low as -80°C or even lower, depending on the solvent's freezing point.[1]
-
Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates signals based on the diffusion coefficient of molecules, which is related to their size. It can be used to identify different species in a complex mixture without physical separation, helping to distinguish reactants, products, and intermediates.
-
Heteronuclear NMR (¹⁷O, ¹⁹F, etc.): While less common, NMR of other nuclei can be highly informative. For instance, ¹⁷O NMR could directly probe the oxygen atom transferred from iodosylbenzene. ¹⁹F NMR can be useful when studying fluorinated iodosylbenzene derivatives or metal complexes with fluorine-containing ligands, as seen in the characterization of cobalt-iodosylarene adducts where the triflate counter-ion's ¹⁹F signal shifts upon coordination.[2]
Performance of NMR Spectroscopy
| Parameter | Performance in Characterizing Iodosylbenzene Intermediates |
| Structural Information | High. Provides detailed connectivity and electronic environment information. |
| Sensitivity | Moderate to Low. Often requires higher concentrations, which can be a challenge for short-lived, low-concentration intermediates. |
| Temporal Resolution | Low. Standard NMR experiments are relatively slow, making them unsuitable for very fast reactions unless coupled with techniques like stopped-flow. |
| Sample Requirements | Requires soluble, relatively stable samples (or stabilized at low temperatures). Paramagnetic species can lead to peak broadening. |
Alternative and Complementary Characterization Techniques
While NMR provides unparalleled structural detail, other techniques are often used in conjunction to provide a more complete picture of reactive intermediates.
| Technique | Principle | Advantages for Iodosylbenzene Intermediates | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity, ideal for detecting low-concentration species. ESI-MS can be used to identify in-situ generated intermediates like iron(III)-iodosylbenzene adducts.[3] | Provides limited structural information (fragmentation can help). Intermediates must be ionizable. Can be difficult to distinguish from artifacts. |
| UV-Vis Spectroscopy | Measures absorption of UV-visible light by molecules with chromophores. | Excellent for reaction monitoring due to high temporal resolution. Can track the formation and decay of colored intermediates, such as metal-iodosylbenzene adducts.[3][4] | Provides limited structural information. Only applicable to species that absorb in the UV-Vis range. |
| X-ray Crystallography | Determines the 3D arrangement of atoms in a crystal. | Provides unambiguous, high-resolution structural information. Has been used to characterize stable, isolable iodosylarene adducts of cobalt.[2] | The intermediate must be stable enough to be crystallized, which is rare for transient species. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects species with unpaired electrons (radicals). | Highly specific for paramagnetic intermediates. Can be used with spin trapping to detect radical intermediates. | Only applicable to paramagnetic species. Provides limited structural information about the overall molecule. |
Experimental Protocols
Low-Temperature NMR for an In-Situ Generated Intermediate
This protocol is a generalized procedure for observing a reactive intermediate formed from the reaction of iodosylbenzene with a substrate at low temperature.
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere using a Schlenk line, add the substrate and a suitable deuterated solvent (e.g., toluene-d₈, CD₂Cl₂, which remain liquid at low temperatures) to a J. Young NMR tube.[5]
-
Ensure the solvent is dry and degassed to prevent side reactions and the presence of paramagnetic oxygen, which can broaden NMR signals. Freeze-pump-thaw cycles can be employed for this purpose.[6]
-
Add a pre-weighed amount of iodosylbenzene. Due to its low solubility, a soluble derivative or a suspension may be used.
-
-
NMR Spectrometer Setup:
-
Data Acquisition:
-
Acquire a background ¹H NMR spectrum of the substrate solution before the addition of iodosylbenzene if the reaction is slow enough to allow for it upon mixing at low temperature.
-
Initiate the reaction if possible (e.g., by photo-irradiation if using a light-sensitive precursor) or acquire spectra immediately after mixing.
-
Acquire a series of ¹H and/or ¹³C NMR spectra over time to monitor the appearance of new signals corresponding to the intermediate and its subsequent conversion to the product.
-
-
Data Analysis:
-
Compare the spectra to identify new resonances.
-
Use 2D NMR techniques (e.g., COSY, HSQC) if the concentration of the intermediate is sufficient to establish correlations and aid in structure elucidation.
-
Workflow and Decision Making
The choice of characterization technique depends on the nature of the intermediate and the information required. The following diagram illustrates a typical workflow for characterizing iodosylbenzene intermediates.
Caption: A decision-making workflow for selecting the appropriate spectroscopic and analytical techniques to characterize reactive iodosylbenzene intermediates.
The following diagram illustrates the logical relationship between different characterization techniques and the type of information they provide.
Caption: The relationship between an iodosylbenzene intermediate and the primary information obtained from various analytical techniques.
Conclusion
NMR spectroscopy, particularly at low temperatures, is an indispensable tool for the structural characterization of iodosylbenzene intermediates. It provides a level of detail that is difficult to achieve with other methods. However, due to the transient and often low-concentration nature of these species, a multi-technique approach is highly recommended. Combining the structural insights from NMR with the high sensitivity of mass spectrometry and the kinetic data from UV-Vis spectroscopy allows for a comprehensive understanding of the role of these elusive intermediates in chemical transformations. For intermediates that can be stabilized and isolated, X-ray crystallography remains the gold standard for unambiguous structure determination.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Stoichiometric Alkane and Aldehyde Hydroxylation Reactions Mediated by In Situ Generated Iron(III)-Iodosylbenzene Adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. NMR-006: Valve Tubes and Air Sensitive Samples in NMR [nmr.chem.umn.edu]
- 7. weizmann.ac.il [weizmann.ac.il]
A Comparative Guide to the Determination of Iodosylbenzene Concentration: Iodometric Titration and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of the concentration of iodosylbenzene, a versatile hypervalent iodine(III) reagent, is critical for its effective use in organic synthesis and drug development. This guide provides a detailed comparison of the classical iodometric titration method with potential alternative analytical techniques, offering insights into their respective principles, protocols, and performance characteristics.
Method Comparison at a Glance
The selection of an appropriate analytical method for determining iodosylbenzene concentration depends on factors such as the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix. While iodometric titration is a robust and widely used classical method, modern spectroscopic techniques offer potential advantages in terms of speed and specificity.
| Feature | Iodometric Titration | Quantitative NMR (qNMR) Spectroscopy | UV-Vis Spectrophotometry |
| Principle | Redox titration of iodine liberated from the reaction of iodosylbenzene with iodide. | Signal intensity is directly proportional to the number of atomic nuclei in the sample. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Instrumentation | Burette, flasks, analytical balance. | NMR spectrometer. | UV-Vis spectrophotometer. |
| Sample Prep | Dissolution in an appropriate solvent. | Dissolution in a deuterated solvent with an internal standard. | Dissolution in a UV-transparent solvent. |
| Throughput | Low to medium. | High, with autosampler. | High, with multi-well plates. |
| Selectivity | Susceptible to interference from other oxidizing or reducing agents. | High; provides structural information. | Moderate; susceptible to interference from other absorbing species. |
| Advantages | Low cost, high accuracy and precision, no specialized equipment required. | High precision, non-destructive, provides structural information. | Fast, simple, high throughput. |
| Disadvantages | Time-consuming, susceptible to interferences, requires careful endpoint determination. | High initial instrument cost, requires specialized expertise, lower sensitivity than other methods. | Indirect method may be required, potential for interference, poor solubility of iodosylbenzene can be a challenge. |
Iodometric Titration: A Detailed Protocol
Iodometric titration remains the gold standard for determining the purity and concentration of iodosylbenzene.[1] The method is based on the oxidation of iodide (I⁻) to iodine (I₂) by iodosylbenzene in an acidic medium. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator to detect the endpoint.[2][3]
Chemical Reactions:
-
Reaction of Iodosylbenzene with Iodide: C₆H₅IO + 2HI → C₆H₅I + H₂O + I₂[2]
-
Titration of Liberated Iodine with Thiosulfate: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
Experimental Protocol
Reagents and Equipment:
-
Iodosylbenzene sample (approx. 0.25 g)
-
Potassium iodide (KI), iodate-free (approx. 2 g)
-
Sulfuric acid (6 N)
-
Chloroform (10 mL)
-
Standardized sodium thiosulfate solution (0.1 N)
-
Starch indicator solution
-
Distilled water
-
200-mL iodine flask
-
Analytical balance
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.25 g of the iodosylbenzene sample and record the weight.
-
Reaction Mixture: In a 200-mL iodine flask, add the following in order:
-
100 mL of distilled water
-
10 mL of 6 N sulfuric acid
-
2 g of iodate-free potassium iodide
-
10 mL of chloroform
-
The weighed iodosylbenzene sample.[2]
-
-
Reaction: Stopper the flask and shake it vigorously for 15 minutes. The chloroform will facilitate the reaction by dissolving the reaction products.[2]
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. The endpoint can be determined by the disappearance of the iodine color from the chloroform layer. If impurities are present that impart a brownish color to the chloroform, a starch indicator should be used.[2]
-
Endpoint with Starch Indicator: When the solution turns a pale yellow, add 2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color disappears completely.
-
Calculation: Calculate the concentration or purity of iodosylbenzene based on the volume of sodium thiosulfate solution used.
Experimental Workflow Diagram
Caption: Workflow for the iodometric titration of iodosylbenzene.
Alternative Methodologies
While iodometric titration is a reliable method, other analytical techniques could potentially be employed for the quantification of iodosylbenzene, each with its own set of advantages and challenges.
Quantitative NMR (qNMR) Spectroscopy
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method where the intensity of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. By integrating the signals of the analyte and a certified internal standard of known concentration, the concentration of the analyte can be determined with high precision.
Potential Protocol Outline:
-
Sample Preparation: Accurately weigh the iodosylbenzene sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent, such as methanol-d₄, in which some substituted iodosyl compounds have shown solubility and stability.[4]
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Integrate the characteristic signals of iodosylbenzene and the internal standard.
-
Calculation: Calculate the concentration of iodosylbenzene using the ratio of the integrals, the molar masses, and the weights of the sample and the standard.
Considerations: The polymeric nature and poor solubility of iodosylbenzene in many common NMR solvents could pose a significant challenge.[4] However, for soluble derivatives or formulations, qNMR could offer a powerful, non-destructive, and highly specific method of quantification that also provides structural information.
UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry measures the absorbance of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. While iodosylbenzene itself may not have a distinct chromophore in a convenient region of the UV-Vis spectrum, an indirect method could be developed. For instance, its oxidizing capability could be used to react with a chromogenic substrate, and the resulting colored product could be quantified.
Potential Protocol Outline (Indirect Method):
-
Reaction: React a known amount of the iodosylbenzene sample with an excess of a suitable chromogenic reagent that is oxidized to form a colored product.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) of the colored product.
-
Calibration: Prepare a calibration curve using known concentrations of the colored product.
-
Calculation: Determine the concentration of the colored product in the sample solution from the calibration curve and, by stoichiometry, calculate the concentration of iodosylbenzene.
Considerations: This method would require significant development and validation to find a suitable chromogenic substrate and optimize reaction conditions. The poor solubility of iodosylbenzene could also be a limiting factor.
Conclusion
For routine and accurate determination of iodosylbenzene concentration, iodometric titration is a well-established and reliable method that does not require expensive instrumentation.[1][2] However, for high-throughput screening or for samples where high specificity is required to avoid interferences, the development of alternative methods such as qNMR or UV-Vis spectrophotometry could be advantageous. The choice of method should be guided by the specific requirements of the analysis and the resources available. Further research is needed to develop and validate robust protocols for these alternative techniques for the direct quantification of iodosylbenzene.
References
A Comparative Guide to the Reactivity of Substituted Iodosylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Iodosylbenzene (PhIO) and its substituted derivatives are powerful hypervalent iodine(III) reagents widely employed as terminal oxidants in a multitude of organic transformations. Their reactivity, efficiency, and selectivity are highly dependent on the steric and electronic nature of the substituents on the aromatic ring. This guide provides an objective comparison of the reactivity of these derivatives, supported by experimental data, to aid in the rational selection of reagents for synthesis and catalysis.
Key Factors Influencing Reactivity
The oxidizing power of a substituted iodosylarene (Ar-IO) is primarily governed by the electrophilicity of the iodine(III) center and the stability of the resulting iodoarene (Ar-I) byproduct. These factors are modulated by the interplay of electronic, steric, and structural effects.
Electronic Effects: Substituents on the aryl ring significantly influence the reactivity of the I-O bond. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the iodine center, enhancing its ability to coordinate to a substrate or catalyst and facilitating oxygen atom transfer.[1] Conversely, electron-donating groups (EDGs) can decrease this reactivity. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).[2][3][4] A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.[1][4]
Steric Effects: The size of substituents, particularly at the ortho positions, can dramatically alter reactivity.[5] Bulky groups can hinder the approach of a substrate to the iodine center, potentially slowing the reaction or altering its selectivity (e.g., diastereoselectivity or enantioselectivity).[5][6] However, in some cyclic systems, steric strain introduced by ortho substituents can enhance reactivity by promoting the reductive elimination of the iodoarene.[7]
Structural Effects (Acyclic vs. Cyclic): Cyclic hypervalent iodine compounds, such as benziodoxoles, exhibit improved thermal stability and different reactivity profiles compared to their acyclic iodosylarene counterparts.[7] This enhanced stability makes them easier to handle, while their unique structure can lead to novel synthetic applications and selectivities.[7]
Data Presentation: Comparative Reactivity
The following tables summarize quantitative and qualitative data on the influence of substituents on the reactivity of iodosylarene derivatives in oxidation reactions.
Table 1: Electronic Effects on the Reactivity of Substituted Iodosobenzene Diacetates in Catalytic Triphenylmethane Hydroxylation
This table presents data from a Hammett study on the iron-catalyzed hydroxylation of triphenylmethane. The positive reaction constant (ρ = +0.77) confirms that electron-withdrawing substituents on the iodosylarene oxidant accelerate the rate of reaction.[1]
| Substituent (R) in 4-R-PhI(OAc)₂ | Hammett Constant (σₚ) | Relative Rate (k_rel) |
| -OCH₃ | -0.27 | 0.60 |
| -CH₃ | -0.17 | 0.81 |
| -H | 0.00 | 1.00 |
| -Cl | 0.23 | 1.55 |
| -C(O)CH₃ | 0.50 | 2.51 |
| (Data sourced from reference[1]) |
Table 2: Steric and Structural Effects on Iodosylarene Reactivity
This table provides a qualitative summary of how steric bulk and structural constraints (cyclic vs. acyclic) affect reactivity in various transformations.
| Iodosylarene Derivative | Key Feature | Observed Effect on Reactivity | Reaction Type |
| Iodosylmesitylene | Bulky ortho-methyl groups | Modulates diastereoselectivity and enantioselectivity in epoxidation reactions.[5][6] | Alkene Epoxidation |
| Pentafluoroiodosylbenzene | Strongly electron-withdrawing | Significantly accelerates oxygen-atom transfer.[5][6] | Sulfide Oxidation |
| ortho-methyl-substituted Benziodoxole | Cyclic structure with ortho-substituent | More reactive than unsubstituted phenylbenziodoxole in nucleophilic substitution.[7] | Nucleophilic Substitution |
| Acyclic Iodosylarenes | Acyclic Structure | Generally less thermally stable than cyclic analogs.[7] | General Oxidations |
| Cyclic Benziodoxoles | Cyclic Structure | Possess improved thermal stability and synthetic versatility.[7] | Diverse Transformations |
Mandatory Visualizations
Diagram 1: Generalized Mechanism for Metal-Catalyzed Oxygen Atom Transfer
The following diagram illustrates a common pathway for the oxidation of a substrate (Sub) using a substituted iodosylarene (ArIO) in the presence of a metal catalyst (M). The reaction proceeds through the formation of a key metal-iodosylarene adduct.
Diagram 2: Experimental Workflow for a Hammett Study
This diagram outlines the logical steps for conducting a kinetic experiment to compare the reactivity of different substituted iodosylarenes.
Experimental Protocols
The following is a representative protocol for the catalytic oxidation of a substrate, adapted from methodologies used in kinetic and mechanistic studies.[1]
Objective: To determine the yield of triphenylmethanol from the oxidation of triphenylmethane using a substituted (diacetoxyiodo)benzene derivative.
Materials:
-
Iron(II) catalyst precursor (e.g., --INVALID-LINK--₂)
-
Substrate: Triphenylmethane
-
Oxidant: Substituted (diacetoxyiodo)benzene (e.g., 4-chloro-(diacetoxyiodo)benzene)
-
Internal Standard: Bromobenzene
-
Solvent: Acetonitrile (anhydrous)
-
Quenching agent: Alumina (neutral, activity I)
Procedure:
-
Preparation: In a clean, dry vial equipped with a magnetic stir bar, dissolve the iron(II) catalyst precursor (1.0 µmol) and triphenylmethane (0.3 mmol) in 1.0 mL of acetonitrile.
-
Internal Standard: Add the internal standard, bromobenzene (0.1 mmol), to the reaction mixture.
-
Reaction Initiation: Add the substituted (diacetoxyiodo)benzene oxidant (0.1 mmol) to the stirred solution. If the reaction is to be run at elevated temperatures, allow the mixture to equilibrate to the target temperature (e.g., 323 K) before adding the oxidant.[1]
-
Reaction Monitoring: Stir the mixture vigorously for the designated reaction time (e.g., 4 hours).
-
Work-up: After the reaction period, quench the reaction by passing the solution through a short plug of neutral alumina to remove the iron catalyst.[1]
-
Analysis: Dilute the filtrate with additional acetonitrile if necessary. Analyze the sample by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product (triphenylmethanol) and quantify its yield relative to the internal standard.[1]
-
Comparison: Repeat the procedure identically for each substituted iodosylbenzene derivative to be tested, ensuring consistent reaction times, temperatures, and concentrations for a valid comparison.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Oxygen-atom transfer from iodosylarene adducts of a manganese(IV) salen complex: effect of arenes and anions on I(III) of the coordinated iodosylarene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxygen-atom transfer from iodosylarene adducts of a manganese(IV) salen complex: effect of arenes and anions on I(III) of the coordinated iodosylarene. | Semantic Scholar [semanticscholar.org]
- 7. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Iodosyl Compounds
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Iodosyl compounds, a class of hypervalent iodine reagents, are powerful oxidizing agents that require specific procedures for their safe disposal due to their reactivity and potential instability. This guide provides detailed information on the operational and disposal plans for this compound compounds, with a focus on iodosylbenzene as a representative example.
Key Safety and Handling Information
This compound compounds, such as iodosylbenzene, are known to be flammable solids and potent oxidizing agents. A critical safety concern is their thermal instability; for instance, iodosylbenzene can decompose explosively when heated to its melting point of approximately 210°C. Therefore, it is crucial to handle these compounds with care, avoiding heat, sparks, and open flames. When handling this compound compounds, always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Quantitative Data for Iodosylbenzene
The following table summarizes key quantitative data for iodosylbenzene, which is essential for its safe handling and disposal.
| Property | Value |
| Decomposition Temperature | Explodes at ~210°C |
| Solubility in Water | Poor |
| Solubility in Organic Solvents | Soluble in hot benzene and chloroform; slightly soluble in methanol, ether, and DMSO. |
| Hazard Class | Flammable Solid, Oxidizing Agent |
Experimental Protocol for the Disposal of this compound Waste
The primary and recommended method for the disposal of this compound compounds is through a licensed hazardous waste disposal service. There are no standard, safe lab-scale procedures for the chemical neutralization or deactivation of this compound compounds due to their inherent reactivity and potential for explosive decomposition. The following protocol details the steps for the safe preparation and packaging of this compound waste for collection by a certified disposal company.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile).
-
Designated hazardous waste container: A UN-approved, chemically resistant container with a secure, screw-top cap. The container must be compatible with halogenated organic waste.
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Waste Segregation:
-
All waste containing this compound compounds, including residual solids, contaminated labware (e.g., spatulas, weighing boats), and contaminated PPE, must be segregated as "Halogenated Organic Waste."
-
Do not mix this compound waste with other waste streams, particularly with acidic, basic, or non-halogenated organic waste, to prevent potentially violent reactions.
-
-
Waste Collection:
-
Perform all waste collection activities within a certified chemical fume hood.
-
Carefully transfer solid this compound waste and contaminated materials into the designated hazardous waste container.
-
If dealing with a solution containing this compound compounds, ensure the solvent is compatible with the container material.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Container Sealing and Labeling:
-
Securely close the waste container with its screw-top cap to prevent any leakage.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "Iodosylbenzene waste"). Do not use abbreviations.
-
The approximate quantities or concentrations of the chemical constituents.
-
The relevant hazard pictograms (e.g., flammable, oxidizer).
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Temporary Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources, direct sunlight, and incompatible chemicals.
-
Ensure the container is stored in secondary containment to mitigate any potential spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup for the waste.
-
Follow all institutional and regulatory procedures for the handover of the hazardous waste.
-
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound compound waste.
Essential Safety and Operational Guide for Handling Iodosylbenzene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with iodosylbenzene. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) Summary
A quantitative summary of recommended personal protective equipment is detailed below.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use). | EU Directive 89/686/EEC and EN 374.[1] |
| Fire/flame resistant and impervious clothing. | ||
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced. | NIOSH approved.[2] |
| Footwear | Chemical-resistant boots with steel toe and shank. |
Procedural Guidance for Handling and Disposal
Pre-Handling Checklist and Area Preparation
-
Ventilation: Always handle iodosylbenzene in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ignition Sources: Remove all sources of ignition, as iodosylbenzene is a flammable solid.[1][3][4] Use non-sparking tools and explosion-proof equipment.[1][3]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][3][4]
Step-by-Step Handling Protocol
-
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[1]
-
Dispensing: When transferring the solid, use a scoop or spatula. Avoid creating dust clouds.
-
Personal Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[3]
Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an inert absorbent material such as sand or earth.
-
Collect the material using non-sparking tools and place it into a suitable, closed container for disposal.[1]
-
Disposal Plan
-
Waste Container: Collect waste iodosylbenzene and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[1][3]
-
Labeling: The container must be clearly labeled as "Flammable Solid" and "Irritant."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5]
Experimental and Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of iodosylbenzene, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
